Product packaging for Hexanedioic acid;propane-1,2-diol(Cat. No.:CAS No. 25101-03-5)

Hexanedioic acid;propane-1,2-diol

Cat. No.: B1202238
CAS No.: 25101-03-5
M. Wt: 222.24 g/mol
InChI Key: MEBJLVMIIRFIJS-UHFFFAOYSA-N
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Description

Hexanedioic acid;propane-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C9H18O6 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O6 B1202238 Hexanedioic acid;propane-1,2-diol CAS No. 25101-03-5

Properties

IUPAC Name

hexanedioic acid;propane-1,2-diol
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InChI

InChI=1S/C6H10O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MEBJLVMIIRFIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CO)O.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18O6
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Related CAS

68583-87-9, 25101-03-5
Record name Hexanedioic acid, polymer with 1,2-propanediol, esters with C12-20-fatty acids
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Record name Adipic acid-propylene glycol copolymer
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Molecular Weight

222.24 g/mol
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CAS No.

96024-46-3, 25101-03-5, 68583-87-9
Record name Hexanedioic acid, ester with 1,2-propanediol
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Record name Poly(propylene adipate)
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Record name Hexanedioic acid, polymer with 1,2-propanediol, esters with C12-20-fatty acids
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Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Poly(propylene adipate) from Hexanedioic Acid and Propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of poly(propylene adipate) (PPA), a biodegradable and biocompatible polyester with significant potential in drug delivery and biomedical applications. The synthesis is achieved through the polycondensation of hexanedioic acid (commonly known as adipic acid) and propane-1,2-diol (propylene glycol).

Core Synthesis Pathway: Two-Stage Melt Polycondensation

The most prevalent and industrially viable method for synthesizing poly(propylene adipate) is the two-stage melt polycondensation technique.[1][2] This process involves an initial esterification step to form oligomers, followed by a polycondensation step under high temperature and vacuum to increase the polymer's molecular weight.

Reaction Scheme

The overall reaction for the synthesis of poly(propylene adipate) is a condensation polymerization, where a molecule of water is eliminated for each ester linkage formed.

Polycondensation_Reaction Hexanedioic_Acid Hexanedioic Acid (Adipic Acid) HOOC-(CH2)4-COOH Poly_propylene_adipate Poly(propylene adipate) -[O-CH(CH3)-CH2-O-CO-(CH2)4-CO]n- Hexanedioic_Acid->Poly_propylene_adipate + Propane_1_2_diol Propane-1,2-diol (Propylene Glycol) HO-CH(CH3)-CH2-OH Propane_1_2_diol->Poly_propylene_adipate + Water Water H2O

Caption: Overall reaction for the synthesis of poly(propylene adipate).

Experimental Protocols

This section details the step-by-step methodology for the synthesis of poly(propylene adipate) via two-stage melt polycondensation.

Materials
  • Hexanedioic acid (Adipic acid)

  • Propane-1,2-diol (Propylene glycol)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Nitrogen gas (high purity)

Equipment
  • Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection flask.

  • Heating mantle or oil bath with a temperature controller.

  • Vacuum pump.

  • Schlenk line or similar apparatus for inert atmosphere operations.

Procedure

Stage 1: Esterification

  • Reactor Setup: The glass reactor is thoroughly cleaned, dried, and assembled. A molar excess of propane-1,2-diol is typically used to ensure the formation of hydroxyl-terminated oligomers; a common molar ratio of hexanedioic acid to propane-1,2-diol is 1:1.1.[1]

  • Charging Reactants: The reactor is charged with hexanedioic acid and propane-1,2-diol.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen gas for at least 15-20 minutes to remove any residual air and moisture. A continuous gentle flow of nitrogen is maintained throughout the esterification stage.

  • Catalyst Addition: The catalyst, such as titanium(IV) butoxide (e.g., 400 ppm), is added to the reaction mixture.[2]

  • Heating and Reaction: The mixture is heated to the esterification temperature, typically around 180°C, under continuous stirring.[2] The reaction is monitored by collecting the water produced as a byproduct in the distillation flask. This stage is considered complete when the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Temperature Increase: The temperature of the reaction mixture is gradually increased to the polycondensation temperature, which is typically in the range of 230-240°C.[1]

  • Application of Vacuum: A vacuum is slowly applied to the system to facilitate the removal of excess propane-1,2-diol and any remaining water, thereby driving the polymerization reaction towards the formation of a high molecular weight polymer. A high vacuum (e.g., <100 Pa) is generally required.[1]

  • Reaction Monitoring: The progress of the polycondensation is monitored by observing the increase in the viscosity of the melt. This can be qualitatively assessed by the power consumption of the mechanical stirrer.

  • Reaction Termination and Product Recovery: Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor to room temperature under a nitrogen atmosphere. The resulting poly(propylene adipate) is then collected as a solid mass.

G cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation A Charge Hexanedioic Acid and Propane-1,2-diol B Purge with Nitrogen A->B C Add Catalyst B->C D Heat to 180°C under Nitrogen C->D E Collect Water Byproduct D->E F Increase Temperature to 230-240°C E->F Oligomers Formed G Apply Vacuum F->G H Monitor Viscosity Increase G->H I Cool and Collect Polymer H->I

Caption: Experimental workflow for the synthesis of poly(propylene adipate).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of poly(propylene adipate).

Table 1: Typical Reaction Parameters for Two-Stage Melt Polycondensation

ParameterValueReference
Monomer Molar Ratio (Hexanedioic Acid:Propane-1,2-diol)1:1.1 - 1:1.2[1]
CatalystTitanium(IV) butoxide (Ti(OBu)₄)[2]
Catalyst Concentration~400 ppm[2]
Esterification Temperature180 °C[2]
Polycondensation Temperature230 - 240 °C[1]
Vacuum Pressure< 100 Pa[1]

Table 2: Physicochemical Properties of Poly(propylene adipate)

PropertyTypical Value RangeMethod of Determination
Number Average Molecular Weight (Mn)4,800 - 13,700 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)5,700 - 28,900 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.18 - 2.1GPC (Mw/Mn)
Glass Transition Temperature (Tg)-45 to -35 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)45 - 55 °CDifferential Scanning Calorimetry (DSC)

Note: The properties of the final polymer can be influenced by variations in the synthesis conditions such as reaction time, temperature, and catalyst concentration.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure, molecular weight, and thermal properties of the synthesized poly(propylene adipate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer composition in copolymers.

  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ester carbonyl group (C=O) and the C-O stretching vibrations.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[4]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Poly(propylene adipate) Synthesis NMR NMR Spectroscopy (Structure Verification) Synthesis->NMR GPC GPC (Molecular Weight, PDI) Synthesis->GPC FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR DSC DSC (Thermal Properties: Tg, Tm) Synthesis->DSC TGA TGA (Thermal Stability) Synthesis->TGA

Caption: Characterization workflow for poly(propylene adipate).

Applications in Drug Development

The biodegradable nature and biocompatibility of poly(propylene adipate) make it a promising candidate for various applications in the pharmaceutical and biomedical fields. Its properties can be tuned by adjusting the molecular weight and by copolymerization with other polyesters like poly(lactic acid) (PLA) or poly(ε-caprolactone) (PCL).[5] Key application areas include:

  • Drug Delivery Systems: PPA can be formulated into nanoparticles, microparticles, and implants for the controlled and sustained release of therapeutic agents.

  • Tissue Engineering: Its biodegradable scaffolds can provide temporary support for cell growth and tissue regeneration.

  • Biomedical Devices: PPA can be used in the fabrication of biodegradable sutures, stents, and other medical implants.

References

mechanism of polyesterification between adipic acid and propylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core .

Introduction

Polyesterification is a step-growth polymerization process that involves the reaction of a dicarboxylic acid with a diol to form a polyester, with the elimination of a small molecule, typically water.[1][2][3] The reaction between adipic acid, a six-carbon aliphatic dicarboxylic acid, and 1,2-propylene glycol, a three-carbon diol, produces poly(propylene adipate), a biodegradable aliphatic polyester.[4][5] This guide provides a detailed technical overview of the reaction mechanism, kinetics, experimental protocols, and key process parameters, tailored for researchers and professionals in polymer chemistry and material science.

The overall reaction is a condensation polymerization, where ester linkages are formed sequentially, allowing for the gradual build-up of polymer chains from monomers to dimers, trimers, and eventually high molecular weight polymers.[1][2]

Reaction Mechanism

The polyesterification of adipic acid and propylene glycol proceeds via a nucleophilic acyl substitution. The reaction can be conducted without an external catalyst, where the adipic acid itself acts as a catalyst (self-catalysis), or more commonly, with an external acid or metal-based catalyst to increase the reaction rate.[6][7][8]

Uncatalyzed (Self-Catalyzed) Polyesterification

In the absence of an external catalyst, one molecule of adipic acid protonates the carbonyl oxygen of a second adipic acid molecule, thereby activating it for nucleophilic attack by the hydroxyl group of propylene glycol.[5][7] The reaction kinetics for this uncatalyzed process are generally considered to be third-order overall: second-order with respect to the carboxylic acid concentration and first-order with respect to the hydroxyl group concentration.[5][6] The slower reaction rate of propylene glycol compared to other diols like ethylene glycol or 1,4-butanediol is attributed to the steric hindrance from the methyl group and the fact that one of its hydroxyl groups is secondary.[5]

Uncatalyzed_Mechanism Uncatalyzed Polyesterification Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Adipic_Acid_1 Adipic Acid (Catalyst) R-(COOH)₂ Protonation 1. Protonation Carbonyl group of substrate is protonated by the catalyst acid. Adipic_Acid_1->Protonation Donates H⁺ Adipic_Acid_2 Adipic Acid (Substrate) R-(COOH)₂ Adipic_Acid_2->Protonation Propylene_Glycol Propylene Glycol HO-R'-OH Attack 2. Nucleophilic Attack Propylene glycol's -OH group attacks the protonated carbonyl. Propylene_Glycol->Attack Protonation->Attack Activated Carbonyl Tetrahedral 3. Tetrahedral Intermediate Formation of a transient tetrahedral intermediate. Attack->Tetrahedral Elimination 4. Water Elimination Water molecule is eliminated, and catalyst is regenerated. Tetrahedral->Elimination Ester Ester Monomer (with active end groups) Elimination->Ester Water Water (Byproduct) Elimination->Water

Diagram 1: Logical flow of the uncatalyzed polyesterification mechanism.
Catalyzed Polyesterification

To achieve practical reaction rates and high molecular weights, an external catalyst is typically employed.[9] Strong protonic acids like p-toluenesulfonic acid (p-TSA) or metal-based catalysts such as those containing tin or titanium are effective.[4][10][11] The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[12] The catalyzed reaction generally follows second-order kinetics.[12][13]

Catalyzed_Mechanism Acid-Catalyzed Polyesterification Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Catalyst Acid Catalyst (H⁺) Protonation 1. Carbonyl Protonation Catalyst protonates the carbonyl oxygen of adipic acid. Catalyst->Protonation Adipic_Acid Adipic Acid R-(COOH)₂ Adipic_Acid->Protonation Propylene_Glycol Propylene Glycol HO-R'-OH Attack 2. Nucleophilic Attack Propylene glycol's -OH group attacks the activated carbonyl. Propylene_Glycol->Attack Protonation->Attack More Electrophilic Carbon Intermediate 3. Intermediate Formation A tetrahedral intermediate is formed. Attack->Intermediate Water_Elim 4. Dehydration Elimination of a water molecule. Intermediate->Water_Elim Deprotonation 5. Catalyst Regeneration Deprotonation to form the ester and regenerate the H⁺ catalyst. Water_Elim->Deprotonation Water Water Water_Elim->Water Ester_Monomer Ester Monomer Deprotonation->Ester_Monomer Regen_Catalyst Regenerated Catalyst (H⁺) Deprotonation->Regen_Catalyst

Diagram 2: Logical flow of the acid-catalyzed polyesterification mechanism.

Experimental Protocols & Data

The synthesis of polyesters from adipic acid and propylene glycol is typically performed via melt polycondensation. This method involves heating the monomers above their melting points and removing the water byproduct to drive the reaction toward completion.[8][9]

General Experimental Procedure

A typical laboratory-scale synthesis involves the following steps:

  • Charging the Reactor : Adipic acid and a slight molar excess of propylene glycol are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.[9] An excess of diol is often used to compensate for its potential loss through volatilization at high reaction temperatures.[9][14]

  • Catalyst Addition : The selected catalyst (e.g., 0.1–0.5% w/w p-TSA or H₃PO₄/H₂SO₄) is added to the mixture.[9][11]

  • Esterification Stage : The mixture is heated, typically to 160-200°C, under a slow stream of inert gas like nitrogen.[4][8] This stage facilitates the initial esterification and the removal of the bulk of the water formed.[11] The progress of the reaction can be monitored by measuring the amount of water collected or by titrating aliquots to determine the acid number.

  • Polycondensation Stage : To achieve a high molecular weight, the pressure is gradually reduced (vacuum is applied) while the temperature may be increased to 200-230°C.[8][15] The vacuum helps to efficiently remove the last traces of water and excess glycol, shifting the equilibrium towards the formation of longer polymer chains.[9][14]

  • Termination and Characterization : The reaction is stopped when the desired acid number or melt viscosity is reached. The resulting polyester is then cooled and characterized for its properties.

Experimental_Workflow General Experimental Workflow for Polyesterification start Start: Define Target Molecular Weight/Viscosity charge 1. Charge Reactor (Adipic Acid, Propylene Glycol, Catalyst) start->charge heat 2. Heat Under N₂ Atmosphere (e.g., 160-200°C) charge->heat esterify 3. Esterification Stage (Bulk water removal via distillation) heat->esterify monitor1 Monitor: Acid Number / H₂O collected esterify->monitor1 vacuum 4. Apply Vacuum & Increase Temp (e.g., 200-230°C) monitor1->vacuum Target Acid Number Reached polycondense 5. Polycondensation Stage (Remove residual H₂O & excess glycol) vacuum->polycondense monitor2 Monitor: Acid Number / Melt Viscosity polycondense->monitor2 cool 6. Cool and Discharge Polymer monitor2->cool Target Viscosity Reached characterize 7. Characterization (MW, Viscosity, Thermal Properties) cool->characterize end_product End Product: Poly(propylene adipate) characterize->end_product

Diagram 3: A typical experimental workflow for melt polycondensation.
Quantitative Data Summary

The following tables summarize typical reaction conditions and resulting polymer properties based on available literature.

Table 1: Typical Reaction Conditions

ParameterValue RangeRationale & Citation
Temperature160 - 230 °CTo exceed monomer melting points, ensure sufficient reaction rate, and facilitate water removal.[8][9][15]
PressureAtmospheric, then Vacuum (1-10 mm Hg)Atmospheric pressure for initial esterification; vacuum for polycondensation to drive equilibrium.[15][16]
Monomer Ratio1:1.05 to 1:1.2 (Acid:Glycol)Excess glycol compensates for volatility losses at high temperatures.[9][14]
Catalystp-TSA, H₂SO₄, ZnCl₂, Ti(OBu)₄Acid or metal-based catalysts to increase the reaction rate.[9][11][15]
Catalyst Conc.0.1 - 0.5 % w/wOptimal concentration to enhance rate without causing significant side reactions.[9]
Reaction Time5 - 15 hoursDependent on temperature, catalyst, and desired final molecular weight.[15]

Table 2: Kinetic Parameters for Adipic Acid Polyesterification

SystemReaction Order (Uncatalyzed)Reaction Order (Catalyzed)Activation Energy (Catalyzed)Citation
Adipic Acid + Hexamethylene Glycol2.52.031.55 kJ/mol (PTSA)[13]
Adipic Acid + Various Glycols3.02.0 (overall)Not specified[5]

Note: Data for propylene glycol is limited; hexamethylene glycol is shown as a comparable aliphatic diol system.

Table 3: Properties of Adipic Acid-Based Polyesters

PropertyValueSystem/ConditionsCitation
Weight Average MWup to 23,000 g/mol Adipic acid + 1,4-butanediol, H₃PO₄/H₂SO₄ catalyst, 190°C[9]
Acid Number (Final)< 2 mg KOH/gA low acid number indicates a high degree of conversion.[14][16]
Hydroxyl Number46 - 56 mg KOH/gFor polyester polyols with controlled molecular weight.[16]
Gardner-Holdt ViscosityZ5+Adipic acid, isophthalic acid, propylene glycol, 220°C[15]

Conclusion

The polyesterification of adipic acid and propylene glycol is a classic example of step-growth polymerization. The reaction mechanism can be either self-catalyzed by the diacid or, more efficiently, catalyzed by an external agent. Control over experimental conditions such as temperature, pressure, and monomer stoichiometry is crucial for achieving high molecular weight polymers with desired properties. The kinetic data, though primarily from related systems, confirms a higher-order reaction for the uncatalyzed process and a second-order reaction for the catalyzed pathway, highlighting the essential role of the catalyst in making the process industrially viable. The provided protocols and data serve as a foundational guide for the synthesis and study of this important class of aliphatic polyesters.

References

An In-depth Technical Guide to the Chemical Properties of Hexanedioic Acid and Propane-1,2-diol Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of copolymers synthesized from hexanedioic acid (adipic acid) and propane-1,2-diol, commonly known as poly(propylene adipate) (PPA). This biodegradable aliphatic polyester is gaining significant attention in the biomedical and pharmaceutical fields due to its favorable biocompatibility, tunable degradation kinetics, and potential as a drug delivery vehicle. This document details the synthesis, characterization, and key properties of PPA, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex processes through diagrams.

Synthesis of Poly(propylene adipate)

Poly(propylene adipate) is typically synthesized via a two-stage melt polycondensation method. This process involves an initial esterification of the monomers followed by a polycondensation step under vacuum to achieve a high molecular weight polymer.

Experimental Protocol: Two-Stage Melt Polycondensation

Materials:

  • Hexanedioic acid (Adipic acid)

  • Propane-1,2-diol

  • Catalyst (e.g., titanium(IV) butoxide, antimony trioxide)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Procedure:

  • Esterification:

    • Charge the reaction vessel with equimolar amounts of hexanedioioic acid and a slight excess of propane-1,2-diol (e.g., 1:1.2 molar ratio).

    • Add the catalyst at a concentration of approximately 0.1% (w/w) of the total monomer weight.

    • Purge the reactor with high-purity nitrogen gas to create an inert atmosphere.

    • Heat the mixture to 180-200°C with continuous stirring.

    • Maintain this temperature for 2-4 hours to allow for the initial esterification, during which water is formed as a byproduct and removed from the reaction mixture.

  • Polycondensation:

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum (e.g., <100 Pa) to the reactor to facilitate the removal of excess propane-1,2-diol and water, thereby driving the polymerization reaction towards the formation of a high molecular weight polymer.

    • Continue the reaction under vacuum with stirring for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.

  • Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it under vacuum at a temperature below its melting point (e.g., 40°C) until a constant weight is achieved.

Physicochemical Properties

The chemical and physical properties of poly(propylene adipate) can be tailored by controlling the synthesis conditions, which influence factors such as molecular weight and crystallinity.

PropertyValueTest Method
Molecular Weight
Number Average (Mn)4,800 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average (Mw)5,700 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.2 - 2.5GPC
Thermal Properties
Melting Temperature (Tm)40 - 50 °CDifferential Scanning Calorimetry (DSC)
Glass Transition (Tg)-45 to -35 °CDifferential Scanning Calorimetry (DSC)
Mechanical Properties
Tensile Strength5 - 15 MPaASTM D638
Elongation at Break300 - 700 %ASTM D638
Young's Modulus100 - 200 MPaASTM D638
Solubility Soluble in chloroform, THF, toluene; Insoluble in water, methanol, ethanolVisual Inspection

Table 1: Summary of Physicochemical Properties of Poly(propylene adipate)

Characterization Techniques: Experimental Protocols

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • Columns suitable for polyester analysis (e.g., polystyrene-divinylbenzene columns).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried poly(propylene adipate) sample in 10 mL of tetrahydrofuran (THF). Gently agitate until the polymer is fully dissolved. Filter the solution through a 0.45 µm syringe filter.

  • Instrumental Conditions:

    • Mobile Phase: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C

    • Injection Volume: 100 µL

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

  • Data Analysis: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the sample by comparing its elution profile to the calibration curve.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrumental Conditions:

    • Heating/Cooling Rate: 10 °C/min

    • Temperature Program:

      • Heat from -80 °C to 100 °C to erase the thermal history.

      • Cool from 100 °C to -80 °C.

      • Heat from -80 °C to 100 °C for data acquisition.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan and the melting temperature (Tm) from the peak of the endothermic melting event.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum to confirm the chemical structure by identifying the characteristic peaks for the protons in the adipic acid and propane-1,2-diol repeating units.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to further confirm the polymer structure and to investigate details such as end-groups and branching.

Degradation Properties

Poly(propylene adipate) is susceptible to both hydrolytic and enzymatic degradation, which is a key feature for its application in drug delivery and as a biodegradable material.

Hydrolytic Degradation

Experimental Protocol:

  • Prepare thin films or small samples of the polymer with known weight.

  • Immerse the samples in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) and temperature (e.g., 37°C).

  • At predetermined time intervals, remove the samples, rinse with deionized water, and dry under vacuum until a constant weight is achieved.

  • Monitor the degradation by measuring the weight loss and changes in molecular weight (via GPC) over time.

Enzymatic Degradation

Experimental Protocol:

  • Prepare thin films or small samples of the polymer with known weight.

  • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a specific concentration of an enzyme, such as lipase (e.g., from Pseudomonas cepacia or porcine pancreas) at 37°C.

  • At predetermined time intervals, remove the samples, wash them thoroughly to remove the enzyme, and dry them to a constant weight.

  • Quantify the degradation by measuring the percentage of weight loss over time.

Degradation TypeConditionsObservations
Hydrolytic PBS (pH 7.4), 37°CSlow degradation over several months, characterized by a gradual decrease in molecular weight due to ester bond cleavage.
Enzymatic (Lipase) PBS (pH 7.4), 37°C, Lipase from Pseudomonas cepacia (e.g., 1 mg/mL)Accelerated degradation compared to hydrolysis, with significant weight loss observed within weeks. The degradation rate is enzyme concentration-dependent.

Table 2: Summary of Degradation Properties of Poly(propylene adipate)

Biocompatibility and Applications in Drug Development

Poly(propylene adipate) has demonstrated good biocompatibility in various in vitro and in vivo studies, exhibiting low cytotoxicity and minimal inflammatory response.[1] These characteristics, combined with its biodegradability, make it an attractive candidate for various drug delivery applications.

Key Applications:

  • Nanoparticle and Microparticle Formulation: PPA can be formulated into nanoparticles and microparticles for the controlled release of a wide range of therapeutic agents.[2]

  • Injectable Drug Delivery Systems: Its low melting point allows for the development of in-situ forming implants for sustained drug release.

  • Tissue Engineering Scaffolds: The biodegradable nature of PPA makes it suitable for creating scaffolds that support tissue regeneration and then degrade as new tissue is formed.

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual representation of the degradation pathways for poly(propylene adipate).

Synthesis_Workflow cluster_synthesis Poly(propylene adipate) Synthesis Monomers Hexanedioic Acid + Propane-1,2-diol Esterification Esterification (180-200°C, N2) Monomers->Esterification Catalyst Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Water Removal Crude_Polymer Crude PPA Polycondensation->Crude_Polymer Purification Purification (Dissolution/Precipitation) Crude_Polymer->Purification Final_Product Purified Poly(propylene adipate) Purification->Final_Product

Caption: Workflow for the synthesis of poly(propylene adipate) via two-stage melt polycondensation.

Degradation_Pathways cluster_degradation Degradation of Poly(propylene adipate) PPA Poly(propylene adipate) (High Molecular Weight) Hydrolysis Hydrolytic Degradation PPA->Hydrolysis Enzymatic Enzymatic Degradation (e.g., Lipase) PPA->Enzymatic Oligomers Oligomers and Dimers Hydrolysis->Oligomers Slow Enzymatic->Oligomers Fast Monomers Hexanedioic Acid + Propane-1,2-diol Oligomers->Monomers Metabolism Metabolized by the body Monomers->Metabolism

Caption: Conceptual pathways for the degradation of poly(propylene adipate).

References

A Technical Guide to the Molecular Structure of Poly(1,2-Propylene Glycol Adipate)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the aliphatic polyester, poly(1,2-propylene glycol adipate) (PPA). It details the polymer's molecular structure, synthesis via polycondensation, key physicochemical properties, and established experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for professionals utilizing or investigating PPA in applications such as drug delivery, medical device manufacturing, and as a biodegradable plasticizer.

Molecular Structure and Synthesis

Poly(1,2-propylene glycol adipate) is an aliphatic polyester synthesized from two primary monomers: adipic acid (a dicarboxylic acid) and 1,2-propylene glycol (a diol). The polymerization occurs through a step-growth polycondensation reaction. In this process, the hydroxyl groups (-OH) of the glycol react with the carboxylic acid groups (-COOH) of the adipic acid to form ester linkages (-COO-), releasing water as a byproduct. This reaction is typically conducted at elevated temperatures, often with a catalyst to increase the reaction rate.

The resulting polymer consists of a linear chain of repeating monomer units, as illustrated in the reaction diagram below. The nature of this condensation reaction often results in a polymer with a relatively broad molecular weight distribution, or high polydispersity.[1]

G adipic_acid Adipic Acid HOOC-(CH₂)₄-COOH reaction_point adipic_acid->reaction_point propylene_glycol 1,2-Propylene Glycol HO-CH(CH₃)-CH₂-OH propylene_glycol->reaction_point plus1 + plus2 + water Water (n H₂O) repeating_unit Poly(1,2-propylene glycol adipate) Repeating Unit -[O-CH(CH₃)-CH₂-O-CO-(CH₂)₄-CO]n- reaction_point->repeating_unit Polycondensation (Heat, Catalyst)

Figure 1: Polycondensation reaction for the synthesis of PPA.

Physicochemical Properties

PPA is primarily utilized as a polyester plasticizer, added to other polymer matrices to enhance flexibility, processability, and impact strength. It is known to improve chemical resistance against acids, alkalis, and solvents. When used as a polyol in the formation of polyurethanes, it can impart enhanced UV resistance and excellent resistance to oils and fuels compared to polyether-based alternatives.[1] However, a key consideration for its application is its susceptibility to hydrolysis due to the presence of ester bonds in its backbone.[1]

Quantitative Data

The properties of PPA can vary significantly based on its molecular weight. The following table summarizes available quantitative data.

PropertyValueNotesSource(s)
Molecular Weight (Mw) 1,850 - 2,150 g/mol This is a typical range for a specific commercial-grade polyester diol (SONGSTAR™ SS-205).[2]
Melting Point (Tm) ~49.1 °CThe melting point corresponds to the transition from a semi-crystalline solid to an amorphous liquid.[3]
Glass Transition (Tg) ~ -45 °CThis value is for the closely related poly(ethylene adipate). Tg for PPA is expected to be similar.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of poly(1,2-propylene glycol adipate).

Synthesis Protocol: Melt Polycondensation

This protocol describes a common solvent-free method for synthesizing PPA.[4]

  • Reactant Preparation: Combine equimolar amounts of adipic acid and 1,2-propylene glycol in a three-neck reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove oxygen, which can cause undesirable side reactions at high temperatures.

  • Initial Heating: Heat the reaction mixture to approximately 150-160 °C with constant stirring. The initial phase involves the melting of adipic acid and the start of the esterification reaction, evidenced by the distillation of water.

  • Polycondensation Stage: After the initial rate of water distillation slows, gradually increase the temperature to 180-200 °C. A vacuum may be applied at this stage to facilitate the removal of the water byproduct and drive the polymerization reaction toward achieving a higher molecular weight.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value via titration. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 1 mg KOH/g).

  • Product Recovery: Once the desired molecular weight is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting viscous liquid or waxy solid is the final poly(1,2-propylene glycol adipate) product.

G node_start Combine Monomers (Adipic Acid & 1,2-Propylene Glycol) node_heat1 Heat to 150-160°C under N₂ Atmosphere node_start->node_heat1 node_ester Esterification (Water Distills Off) node_heat1->node_ester node_heat2 Increase Temp to 180-200°C (Optional Vacuum) node_ester->node_heat2 node_poly Polycondensation (Monitor Acid Value) node_heat2->node_poly node_cool Cool to Room Temp under N₂ node_poly->node_cool node_end Final PPA Polymer node_cool->node_end

Figure 2: Experimental workflow for the synthesis of PPA.
Characterization Protocols

The following protocols are standard methods for analyzing the structure and properties of the synthesized PPA.

G cluster_analysis Analysis Type cluster_output Measured Property NMR NMR Spectroscopy NMR_out Chemical Structure & Composition NMR->NMR_out FTIR FT-IR Spectroscopy FTIR_out Functional Groups (Ester Bonds) FTIR->FTIR_out GPC Gel Permeation Chromatography (GPC) GPC_out Molecular Weight (Mn, Mw, PDI) GPC->GPC_out DSC Differential Scanning Calorimetry (DSC) DSC_out Thermal Transitions (Tg, Tm) DSC->DSC_out PPA_Sample PPA Sample PPA_Sample->NMR PPA_Sample->FTIR PPA_Sample->GPC PPA_Sample->DSC

Figure 3: Logical workflow for the characterization of PPA.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the polymer.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of PPA in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Peaks: Resonances corresponding to the methyl (CH₃), methine (CH), and methylene (CH₂) protons of the propylene glycol unit are expected around 1.2 ppm, 4.9-5.1 ppm, and 4.0-4.2 ppm, respectively.[5] Protons on the adipic acid backbone will appear as multiplets around 1.6 ppm and 2.3 ppm. Integration of these peaks can confirm the monomer ratio.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in the polymer.

  • Methodology:

    • Place a small amount of the PPA sample directly onto the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.

    • Alternatively, cast a thin film of the polymer onto a salt plate (e.g., KBr) from a solution.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Expected Characteristic Bands:

      • ~2950 cm⁻¹: C-H stretching from the aliphatic backbone.

      • ~1730 cm⁻¹: A strong C=O (carbonyl) stretching vibration, characteristic of the ester group.

      • ~1150-1250 cm⁻¹: C-O-C stretching vibrations, also characteristic of the ester linkage.

3.2.3. Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Methodology: [6]

    • Prepare a dilute solution of the PPA sample (~2-4 mg/mL) in a suitable mobile phase, such as tetrahydrofuran (THF).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

    • The system should be calibrated with narrow-PDI polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve for molecular weight determination.

3.2.4. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the thermal transitions of the polymer, including the glass transition temperature (Tg) and melting point (Tm).

  • Methodology: [6]

    • Accurately weigh 5-10 mg of the PPA sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere (e.g., 50 mL/min flow rate) to remove any prior thermal history.

    • A typical cycle would be:

      • Heat from -90 °C to 100 °C at a rate of 10 °C/min.

      • Cool from 100 °C to -90 °C at 10 °C/min.

      • Heat again from -90 °C to 100 °C at 10 °C/min.

    • The Tg is determined from the second heating scan as a step change in the heat flow, and the Tm is identified as an endothermic peak.

Applications in Research and Development

Poly(1,2-propylene glycol adipate) is a versatile polymer with significant applications:

  • Biodegradable Plasticizers: It serves as an environmentally friendly alternative to traditional phthalate-based plasticizers, particularly for polymers like poly(vinyl chloride) (PVC).

  • Polyurethane Synthesis: As a polyester polyol, it is a crucial building block for creating a wide range of polyurethane materials, from flexible foams to coatings and adhesives.[7]

  • Biomaterials: Its biodegradable nature makes it a candidate for investigation in drug delivery systems, tissue engineering scaffolds, and other biomedical applications where controlled degradation is desirable.

Conclusion

Poly(1,2-propylene glycol adipate) is a well-established aliphatic polyester with a straightforward synthesis and a range of tunable properties. A thorough understanding of its molecular structure, confirmed through standard characterization techniques like NMR and FT-IR, is essential for its effective application. The methodologies outlined in this guide provide a robust framework for the synthesis and analysis of PPA, enabling researchers and scientists to harness its properties for the development of advanced materials.

References

An In-depth Technical Guide to the Thermal Properties of Adipic Acid-Propylene Glycol Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of adipic acid-propylene glycol polyesters, commonly known as poly(propylene adipate) (PPA). This biodegradable aliphatic polyester is of significant interest in the pharmaceutical and biomedical fields for applications such as drug delivery systems, tissue engineering scaffolds, and as a plasticizer for other polymers.[1] A thorough understanding of its thermal behavior is crucial for its processing, performance, and stability in these applications.

Synthesis of Poly(propylene adipate)

Poly(propylene adipate) is typically synthesized through a two-step melt polycondensation reaction involving adipic acid and 1,2-propylene glycol. The process begins with an esterification step, followed by a polycondensation step under high vacuum and temperature to achieve a high molecular weight polymer.

A typical laboratory-scale synthesis protocol is as follows:

Esterification:

  • Adipic acid and a slight excess of 1,2-propylene glycol (e.g., a molar ratio of 1:1.2) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • A catalyst, such as titanium(IV) butoxide (TBT), is added to the mixture.

  • The temperature is gradually raised to 180-200°C under a nitrogen atmosphere with constant stirring.

  • Water, formed as a byproduct of the esterification reaction, is continuously removed by distillation. This stage is typically carried out for several hours until the majority of the theoretical amount of water is collected.

Polycondensation:

  • After the esterification stage, the temperature is increased to 220-240°C.

  • A high vacuum (typically <1 hPa) is gradually applied to the system to facilitate the removal of excess propylene glycol and promote the chain-growth reaction.

  • The reaction is continued under these conditions for several hours, with the progress often monitored by the viscosity of the molten polymer.

  • Once the desired molecular weight is achieved, the polymer is cooled and collected.

Synthesis_Workflow Synthesis of Poly(propylene adipate) cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage reactants Adipic Acid + Propylene Glycol (Molar Ratio 1:1.2) reactor1 Reaction Vessel 180-200°C, N2 Atmosphere reactants->reactor1 catalyst Catalyst (e.g., TBT) catalyst->reactor1 distillation Water Removal (Distillation) reactor1->distillation Water byproduct reactor2 Reaction Vessel 220-240°C, High Vacuum distillation->reactor2 Oligomers glycol_removal Excess Glycol Removal reactor2->glycol_removal polymer High Molecular Weight Poly(propylene adipate) glycol_removal->polymer

Figure 1: Synthesis workflow for poly(propylene adipate).

Thermal Properties of Poly(propylene adipate)

The thermal properties of PPA are critical for determining its processing window and its physical state at different temperatures. These properties are primarily characterized by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Data

The following table summarizes the key thermal properties of poly(propylene adipate) as reported in the literature. It is important to note that these values can be influenced by factors such as the polymer's molecular weight, crystallinity, and the specific experimental conditions used for analysis.

Thermal PropertySymbolValueUnitReference
Glass Transition TemperatureTg-35 to -25°C[2]
Melting TemperatureTm45 - 55°C
Crystallization TemperatureTc10 - 25°C
Decomposition Temperature (5% weight loss)Td5%~300°C[3][4]
Maximum Decomposition TemperatureTd,max~400°C[3]

Note: The provided values are a general range compiled from various sources. Specific values will vary depending on the material's specific characteristics and the analytical method employed.

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the associated enthalpy changes.

Typical DSC Protocol:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument along with an empty reference pan.

  • The thermal history of the sample is erased by heating it to a temperature above its melting point (e.g., 100°C) and holding it for a few minutes.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C) to observe the crystallization behavior (Tc).

  • Finally, the sample is heated again at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to determine the glass transition (Tg) and melting (Tm) temperatures.

  • The analysis is performed under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

DSC_Workflow DSC Experimental Workflow for PPA start Sample Preparation (5-10 mg in Al pan) erase_history Heating to 100°C (Erase Thermal History) start->erase_history cooling_scan Cooling Scan (10°C/min to -80°C) erase_history->cooling_scan heating_scan Heating Scan (10°C/min to 100°C) cooling_scan->heating_scan data_analysis Data Analysis heating_scan->data_analysis results Determine Tg, Tm, Tc, and Enthalpies data_analysis->results

Figure 2: DSC experimental workflow.
Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the polymer.

Typical TGA Protocol:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a specific flow rate (e.g., 20-50 mL/min).[5]

  • The weight loss of the sample is recorded as a function of temperature.

  • The resulting TGA curve provides information on the onset of decomposition (Td5%) and the temperature of maximum decomposition rate (Td,max), which is determined from the peak of the derivative of the TGA curve (DTG).[3]

TGA_Workflow TGA Experimental Workflow for PPA start Sample Preparation (5-10 mg in TGA pan) heating_program Heating Program (e.g., RT to 600°C at 10°C/min) start->heating_program data_acquisition Record Weight Loss vs. Temperature heating_program->data_acquisition atmosphere Inert Atmosphere (e.g., Nitrogen) atmosphere->heating_program data_analysis Data Analysis data_acquisition->data_analysis results Determine Td5% and Td,max data_analysis->results

Figure 3: TGA experimental workflow.

Signaling Pathways and Logical Relationships

The thermal behavior of poly(propylene adipate) is intrinsically linked to its molecular structure and intermolecular forces. The following diagram illustrates the relationship between the polymer's characteristics and its observed thermal properties. The molecular weight directly influences chain entanglement and mobility, which in turn affects the glass transition and melting temperatures. The presence of ester linkages in the polymer backbone is the primary site for thermal degradation.

Logical_Relationships Factors Influencing Thermal Properties of PPA cluster_structure Polymer Characteristics cluster_properties Thermal Properties mw Molecular Weight tg Glass Transition (Tg) mw->tg affects chain mobility tm Melting (Tm) mw->tm affects crystal perfection crystallinity Crystallinity crystallinity->tm determines melting behavior ester_linkages Ester Linkages td Thermal Decomposition (Td) ester_linkages->td primary degradation site

Figure 4: Interrelation of polymer structure and thermal properties.

References

The Solubility of Poly(propylene adipate) in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of poly(propylene adipate) (PPA) in common organic solvents. This information is critical for researchers and professionals working with PPA in various applications, including the formulation of drug delivery systems, biodegradable plastics, and coatings. This guide summarizes available qualitative and semi-quantitative solubility data, details experimental protocols for solubility determination, and explores the cellular interactions of PPA-based systems relevant to drug delivery.

Introduction to Poly(propylene adipate)

Poly(propylene adipate) is an aliphatic polyester known for its biodegradability and flexibility. It is synthesized from the polycondensation of 1,3-propanediol and adipic acid. Its semi-crystalline nature and low glass transition temperature make it an attractive polymer for a variety of applications, particularly in the biomedical field where biodegradability is a key requirement. Understanding its solubility is a fundamental prerequisite for its processing and formulation.

General Principles of Polymer Solubility

The dissolution of a polymer is a two-step process: first, the solvent molecules diffuse into the polymer matrix, causing it to swell; second, the swollen polymer disentangles and disperses into the solvent to form a true solution. The adage "like dissolves like" is a primary guiding principle.[1] This means that polymers tend to dissolve in solvents with similar chemical structures and polarities.

Several factors influence the solubility of a polymer like PPA:

  • Chemical Structure: The ester groups in the PPA backbone are polar, while the propylene and adipate hydrocarbon segments are nonpolar. A balance of these characteristics determines its interaction with different solvents.

  • Molecular Weight: Generally, the solubility of a polymer decreases as its molecular weight increases.[1]

  • Crystallinity: The crystalline regions of a semi-crystalline polymer like PPA are more resistant to solvent penetration than the amorphous regions. Solvents must have sufficient interaction energy to overcome the forces holding the polymer chains together in the crystal lattice.

  • Temperature: For most polymer-solvent systems, solubility increases with temperature as the increased kinetic energy helps to overcome intermolecular forces.[1]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent are all critical factors.

Solubility of Poly(propylene adipate) in Organic Solvents

Qualitative Solubility Data

Based on studies of adipate-based polyesters, the following provides a general guide to the solubility of PPA:

Solvent ClassSolvent ExamplesGeneral Solubility of Adipate Polyesters
Chlorinated Solvents Chloroform, Dichloromethane (DCM)Generally Soluble[2]
Ethers Tetrahydrofuran (THF)Generally Soluble[2][3]
Ketones AcetoneGenerally Soluble[2]
Amides N,N-Dimethylformamide (DMF)Generally Soluble[3]
Alcohols Ethanol, MethanolGenerally Insoluble to Poorly Soluble
Alkanes Hexane, HeptaneGenerally Insoluble
Water -Insoluble[2]

Note: The term "Generally Soluble" indicates that these solvents are commonly reported to dissolve adipate polyesters, but the exact solubility will depend on the specific molecular weight of the PPA and the temperature.

One study on a series of aliphatic-aromatic polyesters found that many were soluble in DMF and THF at room temperature, while only dissolving in DMSO upon heating.[3] This suggests that for PPA, THF and DMF are likely good solvents at ambient conditions.

Experimental Protocols for Determining Polymer Solubility

For researchers needing to determine the precise solubility of a specific PPA sample, the following experimental protocols can be employed.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the polymer and then determining the mass of the dissolved polymer in a known volume of the solvent.

Methodology:

  • Sample Preparation: An excess amount of dry poly(propylene adipate) is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation of Undissolved Polymer: The solution is allowed to stand to let the undissolved polymer settle. A known volume of the clear supernatant is carefully withdrawn using a volumetric pipette. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter compatible with the solvent.

  • Solvent Evaporation: The withdrawn solution is transferred to a pre-weighed, dry container (e.g., a glass vial or aluminum pan). The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the polymer's degradation temperature) until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dried polymer divided by the volume of the solvent withdrawn. The results are typically expressed in g/L or mg/mL.

G Gravimetric Solubility Determination Workflow A 1. Add excess PPA to a known volume of solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Allow undissolved polymer to settle B->C D 4. Withdraw a known volume of clear supernatant C->D E 5. Evaporate solvent to dryness D->E F 6. Weigh the dried polymer residue E->F G 7. Calculate solubility (mass/volume) F->G

Gravimetric solubility determination workflow.
Visual Method for Qualitative and Semi-Quantitative Solubility Assessment

This is a simpler and faster method to screen for suitable solvents.

Methodology:

  • Preparation: A small, known amount of PPA is placed in a series of vials.

  • Solvent Addition: A known volume of a different organic solvent is added to each vial.

  • Observation: The vials are agitated and observed over time at a controlled temperature. The solubility is assessed based on visual inspection:

    • Soluble: The polymer completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble/Swelling: The polymer swells but does not fully dissolve, or a cloudy or heterogeneous mixture is formed.

    • Insoluble: The polymer remains unchanged.

  • Semi-Quantitative Assessment: By systematically varying the polymer-to-solvent ratio, a semi-quantitative estimation of the solubility can be obtained.

Relevance to Drug Development: Cellular Uptake of PPA-Based Nanoparticles

For drug development professionals, the solubility of PPA is often a means to an end: the formation of nanoparticles for drug delivery. The biological fate and efficacy of these nanoparticles are governed by their interaction with cells. While not directly related to solubility in organic solvents, understanding the cellular uptake mechanisms is crucial.

When PPA-based nanoparticles are introduced into a biological environment, they are typically taken up by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, surface chemistry, and the cell type.

G Cellular Uptake Pathways of Polymer Nanoparticles cluster_cell Cell cluster_pathways Endocytic Pathways NP PPA Nanoparticle Phago Phagocytosis NP->Phago > 1 µm Macro Macropinocytosis NP->Macro 0.2 - 5 µm CME Clathrin-mediated Endocytosis NP->CME ~120 nm Caveo Caveolin-mediated Endocytosis NP->Caveo ~60-80 nm Membrane Endosome Endosome Phago->Endosome Macro->Endosome CME->Endosome Caveo->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

References

An In-depth Technical Guide to Adipic Acid-Propylene Glycol Copolymer for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 25101-03-5[1]

This technical guide provides a comprehensive overview of adipic acid-propylene glycol copolymer, a versatile aliphatic polyester with significant potential in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its synthesis, characterization, physicochemical properties, and applications, with a focus on drug delivery systems.

Physicochemical Properties

Adipic acid-propylene glycol copolymer, also known as poly(propylene adipate) (PPAd), is a biodegradable and biocompatible polymer.[2] Its properties can be tailored by controlling the molecular weight and polydispersity during synthesis. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
CAS Registry Number 25101-03-5[1]
Molecular Formula (Repeating Unit) (C9H18O6)n[3]
Molecular Weight (Repeating Unit) 222.24 g/mol [4]
Glass Transition Temperature (Tg) -57 °C[5]
Melting Temperature (Tm) 29 °C[5]
Cold Crystallization Temperature (Tcc) -8 °C[5]
Tensile Strength ~11.5 MPa[5]
Elongation at Break ~400%[5]
Boiling Point 338.5 °C at 760 mmHg[3]
Flash Point 172.7 °C[3]

Experimental Protocols

Synthesis of Adipic Acid-Propylene Glycol Copolymer

A common method for synthesizing adipic acid-propylene glycol copolymer is through a two-stage melt polycondensation reaction. This method allows for the formation of high molecular weight polymers.

Materials:

  • Adipic acid (AdA) (>99.5% purity)

  • 1,2-Propanediol (Propylene Glycol) (>99.5% purity)

  • Tetrabutyl titanate (TBT) or another suitable catalyst

  • Antioxidant (e.g., triphenyl phosphite)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification:

    • Charge the reactor with equimolar amounts of adipic acid and a slight excess of propylene glycol (e.g., 1:1.1 molar ratio).

    • Add the catalyst (e.g., 0.1% w/w of the total reactants) and the antioxidant.

    • Purge the system with dry nitrogen for at least 30 minutes to remove air.

    • Heat the mixture to 180-200°C under a continuous nitrogen stream with mechanical stirring.

    • Water, the byproduct of the esterification reaction, will be distilled off and collected.

    • The reaction is typically continued for 4-6 hours, or until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum (e.g., down to <1 mbar) to remove the excess propylene glycol and facilitate the increase in molecular weight.

    • Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The viscosity of the reaction mixture will noticeably increase.

    • The reaction is stopped when the desired molecular weight is achieved, which can be monitored by measuring the torque of the mechanical stirrer.

    • The resulting polymer is then cooled under nitrogen and can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

    • The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Synthesis_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_purification Purification reactants Charge Reactor: Adipic Acid, Propylene Glycol, Catalyst, Antioxidant purge Purge with N2 heat_ester Heat to 180-200°C under N2 distill Collect Water Byproduct prepolymer Prepolymer Formation heat_poly Increase Temp to 220-240°C prepolymer->heat_poly Transfer to Polycondensation apply_vacuum Apply High Vacuum polymerization Increase Molecular Weight cool Cool under N2 dissolve Dissolve in Chloroform cool->dissolve Transfer to Purification precipitate Precipitate in Methanol dry Vacuum Dry final_product Pure Copolymer

Characterization Protocols

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the chemical structure of the synthesized copolymer.

  • Sample Preparation: A small amount of the dried polymer is either cast as a thin film from a solution (e.g., in chloroform) onto a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is scanned over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

    • C-O stretching bands in the region of 1250-1100 cm⁻¹.

    • C-H stretching of the aliphatic backbone in the 2950-2850 cm⁻¹ region.

    • The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the carboxylic acid monomer indicates a high degree of polymerization.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to further elucidate the structure and confirm the successful synthesis of the copolymer.

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent such as chloroform-d (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: Characteristic peaks for the methylene protons of the adipic acid and propylene glycol units will be observed. The integration of these peaks can be used to confirm the monomer ratio in the copolymer.

  • Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon of the ester group, as well as the aliphatic carbons of the adipic acid and propylene glycol moieties, will be present.

2.2.3. Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF) is a commonly used eluent.

  • Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm filter before injection.

  • Calibration: The system should be calibrated with narrow PDI polystyrene standards.

2.2.4. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the copolymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Analysis:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 100°C) at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

    • Heat the sample again to the upper temperature at a rate of 10°C/min. The Tg, Tc, and Tm are determined from this second heating scan.

Applications in Drug Delivery

Adipic acid-propylene glycol copolymer is a promising material for various drug delivery applications due to its biodegradability, biocompatibility, and tunable properties. Its amphiphilic nature, though weak, can be exploited for the encapsulation of hydrophobic drugs.

Key Applications:

  • Controlled Release Matrices: The copolymer can be used to formulate matrix-based drug delivery systems where the drug is dispersed within the polymer. Drug release is then controlled by diffusion through the polymer matrix and the biodegradation of the polymer.[6][7] The release rate can be modulated by altering the molecular weight and crystallinity of the copolymer.

  • Nanoparticle and Microparticle Formulation: The copolymer can be formulated into nanoparticles or microparticles for targeted drug delivery or as long-acting injectable formulations.[8] These particles can encapsulate therapeutic agents, protecting them from premature degradation and enabling controlled release over an extended period.[8]

  • Biodegradable Scaffolds in Tissue Engineering: While not its primary application, the mechanical properties and biodegradability of this copolymer make it a candidate for blending with other polymers to create scaffolds for tissue regeneration, which can also act as a local drug delivery system.

The degradation of adipic acid-propylene glycol copolymer occurs via hydrolysis of its ester linkages, leading to the formation of adipic acid and propylene glycol, which are biocompatible and can be metabolized by the body. The rate of degradation is influenced by factors such as molecular weight, crystallinity, and the surrounding physiological environment.[9]

Drug_Delivery_Concept cluster_formulation Formulation cluster_release Drug Release & Degradation copolymer Adipic Acid-Propylene Glycol Copolymer drug Active Pharmaceutical Ingredient (API) formulation_process Encapsulation Process (e.g., Emulsion, Nanoprecipitation) drug_carrier Drug-Loaded Matrix (Nanoparticle, Microparticle, Implant) physiological_env Physiological Environment (In Vivo) drug_carrier->physiological_env Administration hydrolysis Hydrolysis of Ester Bonds degradation_products Adipic Acid & Propylene Glycol (Metabolized) drug_release Controlled Drug Release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Conclusion

Adipic acid-propylene glycol copolymer is a versatile and promising biomaterial for pharmaceutical applications. Its tunable physicochemical properties, biocompatibility, and biodegradability make it an excellent candidate for the development of advanced drug delivery systems. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and innovate with this polymer in the field of drug development.

References

literature review on hexanedioic acid based polyesters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hexanedioic Acid-Based Polyesters: Synthesis, Properties, and Applications in Drug Development

Hexanedioic acid, more commonly known as adipic acid, is a C6 aliphatic dicarboxylic acid that serves as a fundamental building block in the synthesis of a versatile class of polymers known as polyesters. These polymers, characterized by the presence of ester functional groups in their main chain, have garnered significant interest within the biomedical field. Their biocompatibility, combined with tunable biodegradability, makes them prime candidates for advanced applications, particularly as carriers for controlled drug delivery systems. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biomedical applications of hexanedioic acid-based polyesters.

Synthesis of Hexanedioic Acid-Based Polyesters

The primary method for synthesizing aliphatic polyesters from hexanedioic acid is step-growth polycondensation .[1][2] This process involves a reaction between the two carboxylic acid groups of hexanedioic acid and the two hydroxyl groups of a diol, forming ester bonds and eliminating water as a byproduct.[3]

Several synthesis techniques are employed, each offering distinct advantages:

  • Melt Polycondensation: This is a widely used, solvent-free method where the monomers are heated above their melting points to initiate polymerization.[4] The process is typically conducted in two stages: an initial esterification step to form low molecular weight oligomers, followed by a polycondensation step at higher temperatures and often under vacuum to remove water and drive the reaction toward the formation of high molecular weight polymer chains.[5]

  • Solution Polycondensation: In this method, the polymerization is carried out in an organic solvent. This technique allows for better temperature control and can be useful for monomers that are thermally sensitive. Often, a Dean-Stark apparatus is used with a solvent like xylene to facilitate the azeotropic removal of water, thereby pushing the equilibrium towards polyester formation.[6][7]

The choice of diol is critical as it significantly influences the final properties of the polyester. Common diols include 1,4-butanediol, 1,6-hexanediol, ethylene glycol, and diethylene glycol.[3][4][5][7] Furthermore, polyols such as glycerol can be incorporated to create complex, non-linear architectures like hyperbranched polyesters, which are of particular interest for drug encapsulation.[8]

Catalysts are essential to achieve high molecular weights in a reasonable timeframe. Commonly used catalysts include:

  • Acid Catalysts: p-Toluene sulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄).[5][9]

  • Metal-Based Catalysts: Compounds based on tin (e.g., n-BuSnOOH) and titanium (e.g., Ti(OiPr)₄) are effective, though considerations around potential toxicity are important for biomedical applications.[7]

Physicochemical and Mechanical Properties

Hexanedioic acid-based polyesters exhibit a range of properties that make them suitable for various applications. They generally possess good thermal stability, moderate flexibility, and resistance to moisture and chemicals.[3]

Table 1: Summary of Physicochemical Properties

PropertyValue / DescriptionSource(s)
Physical State Crystalline solid at room temperature.[3]
Density ~1.183 g/mL at 25 °C (for Poly(ethylene adipate))[3]
Glass Transition Temp. (Tg) Typically low, e.g., -50 °C for Poly(ethylene adipate). Varies with diol/polyol choice.[3][10]
Tensile Modulus 240 - 312.8 MPa[3]
Tensile Strength 10 - 13.2 MPa (Generally poor for aliphatic polyesters)[3]
Elongation at Break ~362.1%[3]
Solubility Soluble in benzene and tetrahydrofuran (THF).[3]
Miscibility Miscible with polymers like PLLA, PBA, and PEO. Immiscible with LDPE.[3]

Characterization:

  • FT-IR Spectroscopy: Characteristic peaks are observed for the ester group (C=O stretch) at 1715–1750 cm⁻¹, C-O-C bonds at 1175–1250 cm⁻¹, and C-H bonds at 2950 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and the formation of ester linkages.[5][10] For instance, in ¹³C ssNMR, peaks for the carbonyl groups of acids and esters appear in the 170–180 ppm range, while signals for the aliphatic chains are found between 20–90 ppm.[10]

Experimental Protocols

Example Protocol: Two-Stage Melt Polycondensation

This protocol describes a general procedure for synthesizing a linear polyester from hexanedioic acid and a diol (e.g., 1,4-butanediol) using p-TSA as a catalyst.[5]

Materials:

  • Hexanedioic acid

  • 1,4-butanediol (stoichiometric amount)

  • p-Toluene sulfonic acid (p-TSA) (catalytic amount, e.g., 0.1% w/w)

  • Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation setup.

Methodology:

Stage 1: Esterification

  • Charge the reaction vessel with stoichiometric amounts of hexanedioic acid and 1,4-butanediol.

  • Add the p-TSA catalyst to the mixture.

  • Begin stirring and purge the system with nitrogen to create an inert atmosphere.

  • Heat the mixture to approximately 160-170 °C.

  • Maintain this temperature for several hours (e.g., 4-6 hours). During this stage, water is eliminated as a byproduct of the esterification reaction and is collected. The reaction mixture becomes a viscous oligomer.

Stage 2: Polycondensation

  • Increase the temperature to 180-200 °C.

  • Gradually apply a vacuum to the system to facilitate the removal of residual water and any unreacted monomers.

  • Continue the reaction under high vacuum and elevated temperature for several more hours until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the melt.

  • Cool the reactor to room temperature. The resulting solid polyester can be removed and purified, typically by dissolution in a suitable solvent (like THF) followed by precipitation in a non-solvent (like cold methanol).

  • Dry the purified polyester under vacuum until a constant weight is achieved.

Characterization Workflow
  • FT-IR Spectroscopy: Confirm the formation of ester bonds by identifying the characteristic C=O and C-O stretching vibrations and the disappearance of the broad O-H peak from the carboxylic acid.

  • NMR Spectroscopy: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). Run ¹H and ¹³C NMR to verify the polymer structure.

  • Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyester.

Diagrams of Key Processes

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Monomers Hexanedioic Acid + Diol/Polyol Catalyst Catalyst Addition (e.g., p-TSA) Monomers->Catalyst Reaction Polycondensation Reaction (Melt or Solution) Catalyst->Reaction CrudePolymer Crude Polyester Reaction->CrudePolymer Yields Dissolution Dissolution in Solvent (e.g., THF) Precipitation Precipitation in Non-Solvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying PurePolymer Purified Polyester Drying->PurePolymer CrudePolymer->Dissolution Processed via

Caption: General workflow for the synthesis and purification of hexanedioic acid-based polyesters.

Caption: The fundamental polycondensation reaction between hexanedioic acid and a generic diol.

Biomedical Applications in Drug Delivery

Synthetic biodegradable polyesters are highly valued in the biomedical industry for creating devices like sutures, bone fixation plates, and, most notably, controlled drug delivery vehicles.[11] Their key advantage lies in their ability to degrade via hydrolysis of ester bonds into biocompatible, non-toxic products that are safely metabolized by the body.[12]

Hexanedioic acid-based polyesters serve as excellent platforms for drug delivery due to their:

  • Biocompatibility: The polymers and their degradation products (adipic acid and the corresponding diol) are generally well-tolerated.

  • Biodegradability: The rate of degradation can be tailored by altering the polymer's molecular weight, crystallinity, and the choice of diol, allowing for precise control over the drug release profile.

  • Encapsulation Capability: They can be formulated into various nanostructures, such as nanoparticles, micelles, and polymersomes, to encapsulate both hydrophobic and hydrophilic drugs.[13] Hyperbranched polyesters, with their unique three-dimensional architecture, are particularly effective for encapsulating therapeutic agents.[8]

  • Stimuli-Responsiveness: These polyesters can be chemically modified to respond to specific physiological triggers. For example, co-polyesters have been developed that are stable in the acidic environment of the stomach but degrade in the neutral pH of the intestine, making them ideal for gastro-resistant drug delivery.[6] This pH-responsive behavior is a critical feature for targeted drug release.[13]

drug_delivery_logic cluster_formulation Formulation cluster_release Targeted Release Polymer Synthesized Polyester Formulation Nanoparticle Formulation (e.g., Self-Assembly) Polymer->Formulation Drug Active Drug (Hydrophobic/ Hydropilic) Drug->Formulation Encapsulation Drug-Loaded Nanoparticle Formulation->Encapsulation Delivery Administration (e.g., Oral, IV) Trigger Physiological Trigger (e.g., pH, Enzyme) Delivery->Trigger Release Controlled Drug Release Trigger->Release Encapsulation->Delivery

Caption: Logical workflow for developing a polyester-based drug delivery system.

Conclusion

Hexanedioic acid-based polyesters represent a highly adaptable and valuable class of biomaterials. Through well-established synthesis methods like polycondensation, their physicochemical and mechanical properties can be precisely controlled by varying monomers, catalysts, and reaction conditions. This tunability, coupled with their inherent biocompatibility and biodegradability, makes them exceptionally well-suited for advanced biomedical applications. For drug development professionals, these polyesters offer a robust and versatile platform for creating sophisticated drug delivery systems capable of targeted and sustained release, paving the way for more effective and safer therapeutic interventions.

References

An In-depth Technical Guide to Aliphatic Polyesters from Diols and Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aliphatic polyesters synthesized from the polycondensation of diols and dicarboxylic acids represent a fundamentally important class of biodegradable polymers. Their versatile properties, ranging from soft elastomers to rigid plastics, make them highly valuable for a myriad of applications, particularly in the biomedical field for drug delivery systems, tissue engineering scaffolds, and degradable medical devices. Unlike their counterparts derived from ring-opening polymerization (e.g., polylactide or polycaprolactone), these polyesters are built up through step-growth polymerization, offering a distinct approach to tailoring polymer architecture and properties.

This guide provides a comprehensive overview of the core principles of these aliphatic polyesters, detailing experimental protocols for their synthesis and characterization, presenting key quantitative data, and illustrating the logical relationships between monomer structure, polymer properties, and degradation pathways.

Synthesis via Melt Polycondensation

The most common and solvent-free method for synthesizing aliphatic polyesters from diols and diacids is the two-stage melt polycondensation.[1][2] This process first involves the formation of low-molecular-weight oligomers through esterification, followed by a polycondensation step under high vacuum and elevated temperature to build high-molecular-weight chains.

Experimental Protocol: Two-Stage Melt Polycondensation of Poly(butylene succinate) (PBS)

This protocol describes a typical laboratory-scale synthesis of Poly(butylene succinate) (PBS).

Materials:

  • Succinic Acid (SA)

  • 1,4-Butanediol (BDO)

  • Catalyst: Titanium (IV) isopropoxide (TIP) or Tin (II) octoate (Sn(Oct)₂)

  • Nitrogen gas (high purity)

  • Chloroform and Methanol (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller (PID)

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet and outlet

  • Vacuum pump capable of reaching <15 Pa (0.1 mmHg)

Procedure:

Stage 1: Esterification

  • Charge the three-necked flask with succinic acid and 1,4-butanediol. A slight molar excess of the diol (e.g., a 1:1.1 to 1:1.2 molar ratio of SA:BDO) is often used to compensate for its potential loss due to volatility at high temperatures.[1]

  • Add the catalyst to the reaction mixture. A typical concentration is around 400 ppm.[1]

  • Equip the flask with a mechanical stirrer, nitrogen inlet/outlet, and a distillation setup.

  • Begin purging the system with a slow stream of nitrogen gas to create an inert atmosphere.

  • Start stirring and gradually heat the mixture to approximately 150-190 °C.[3] The reaction is maintained at this temperature under atmospheric pressure.

  • Water is generated as a byproduct of the esterification reaction and is removed from the system via distillation and collected in the receiving flask.

  • Continue this stage for 1-2 hours, or until the theoretical amount of water has been collected, indicating the formation of hydroxyl-terminated pre-polycondensate (oligomers).[3][4]

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to 210-240 °C.[3][4]

  • Gradually apply a high vacuum to the system (e.g., pressure reduced to below 15 Pa).[1] This step must be done slowly to prevent excessive foaming and sublimation of the oligomers.

  • The high temperature and vacuum facilitate the removal of excess 1,4-butanediol, driving the polymerization reaction forward to form high molecular weight polyester chains.[3]

  • Maintain these conditions for 2 to 4 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds.[5]

  • Once the desired viscosity is reached, stop the reaction by cooling the flask to room temperature. The resulting solid polymer can be removed from the flask.

Purification (Optional):

  • Dissolve the synthesized polymer in a suitable solvent, such as chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent, like cold methanol.[1]

  • Filter the purified polymer and dry it in a vacuum oven at room temperature for 24 hours to remove any residual solvent.[5]

Synthesis_Workflow cluster_setup Reaction Setup cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification Monomers Charge Monomers (Diol + Dicarboxylic Acid) Catalyst Add Catalyst (e.g., TIP, Sn(Oct)₂) Inert Establish Inert Atmosphere (Nitrogen Purge) Heat1 Heat to 150-190°C (Atmospheric Pressure) Distill Distill & Collect Water Heat1->Distill Oligomers Formation of Oligomers Distill->Oligomers Heat2 Increase Temp to 210-240°C Oligomers->Heat2 Proceed to Stage 2 Vacuum Apply High Vacuum (<15 Pa) Heat2->Vacuum Polymer High MW Polymer Forms Vacuum->Polymer Dissolve Dissolve in Solvent (e.g., Chloroform) Polymer->Dissolve Optional Precipitate Precipitate in Non-solvent (e.g., Methanol) Dissolve->Precipitate Dry Filter and Dry Precipitate->Dry Final Pure Aliphatic Polyester Dry->Final Characterization_Workflow cluster_gpc GPC Analysis cluster_dsc DSC Analysis cluster_tensile Tensile Testing (ASTM D638) Polymer Synthesized Polyester GPC_Prep Dissolve in THF & Filter Polymer->GPC_Prep DSC_Prep Weigh 5-10 mg & Crimp in Pan Polymer->DSC_Prep Tensile_Prep Prepare 'Dog-Bone' Specimen Polymer->Tensile_Prep GPC_Run Inject into GPC System GPC_Prep->GPC_Run GPC_Result Result: Mw, Mn, PDI GPC_Run->GPC_Result DSC_Run Run Heat-Cool-Heat Cycle DSC_Prep->DSC_Run DSC_Result Result: Tg, Tm, Tc DSC_Run->DSC_Result Tensile_Run Pull to Failure in UTM Tensile_Prep->Tensile_Run Tensile_Result Result: Tensile Strength, Modulus, Elongation @ Break Tensile_Run->Tensile_Result Structure_Property cluster_input Monomer Structure cluster_intermediate Polymer Chain Characteristics cluster_output Macroscopic Properties Diol Diol Chain Length (e.g., C2, C3, C4...) Flex Chain Flexibility Diol->Flex Longer Chain Increases Packing Chain Packing Efficiency (Crystallinity) Diol->Packing Odd/Even Effect Can Disrupt Diacid Diacid Chain Length (e.g., Adipic C6, Sebacic C10) Diacid->Flex Longer Chain Increases Diacid->Packing Affects Tg Glass Transition (Tg) Flex->Tg Decreases Tm Melting Point (Tm) Flex->Tm Decreases Strength Tensile Strength Flex->Strength Decreases Ductility Ductility / Elongation Flex->Ductility Increases Packing->Tm Higher Crystallinity Increases Packing->Strength Higher Crystallinity Increases Degradation_Pathway Polymer High MW Polyester Oligomers Low MW Oligomers & Fragments Polymer->Oligomers Abiotic Hydrolysis (Bulk & Surface Erosion) Monomers Diols & Dicarboxylic Acids Oligomers->Monomers Enzymatic Degradation (Extracellular Enzymes) Mineral CO₂, H₂O, Biomass Monomers->Mineral Microbial Assimilation (Metabolism)

References

Spectroscopic Analysis of Poly(propylene adipate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of poly(propylene adipate) (PPA), a biodegradable polyester of significant interest in various fields, including drug delivery and material science. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) as applied to PPA.

Chemical Structure of Poly(propylene adipate)

Poly(propylene adipate) is an aliphatic polyester synthesized from the polycondensation of 1,2-propanediol and adipic acid. The repeating unit of the polymer is illustrated below. Understanding this fundamental structure is key to interpreting the spectroscopic data presented in the following sections.

Caption: Chemical structure of the poly(propylene adipate) repeating unit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers, providing detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 10-20 mg of the poly(propylene adipate) sample in a suitable deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any undissolved particles.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Pulse angle: 30-45 degrees.

    • Acquisition time: 2-4 seconds.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

    • Pulse program: Standard proton-decoupled ¹³C experiment.

Data Presentation

Table 1: ¹H NMR Chemical Shift Assignments for Poly(propylene adipate) in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.15m2H-O-CH ₂-CH(CH₃)-
~5.05m1H-O-CH₂-CH (CH₃)-
~1.25d3H-O-CH₂-CH(CH ₃)-
~2.35t4H-O-CO-CH ₂-CH₂-
~1.65m4H-O-CO-CH₂-CH ₂-

Table 2: ¹³C NMR Chemical Shift Assignments for Poly(propylene adipate) in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
~173C =O (ester carbonyl)
~68-O-CH₂-C H(CH₃)-
~65-O-C H₂-CH(CH₃)-
~34-O-CO-C H₂-CH₂-
~24-O-CO-CH₂-C H₂-
~16-O-CH₂-CH(C H₃)-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a polymer.

Experimental Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the poly(propylene adipate) sample (solid or film) directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2]

Sample Preparation (Thin Film):

  • Dissolve a small amount of poly(propylene adipate) in a volatile solvent (e.g., chloroform).

  • Cast the solution onto an IR-transparent substrate (e.g., KBr or NaCl salt plate).

  • Allow the solvent to evaporate completely, leaving a thin polymer film on the substrate.[3]

Data Acquisition:

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory or a transmission sample holder.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Presentation

Table 3: FTIR Vibrational Band Assignments for Poly(propylene adipate)

Wavenumber (cm⁻¹)Vibrational Mode
~2960C-H asymmetric stretching (CH₃)
~2930C-H asymmetric stretching (CH₂)
~2870C-H symmetric stretching (CH₃, CH₂)
~1735C=O stretching (ester carbonyl)
~1460C-H bending (CH₂)
~1375C-H bending (CH₃)
~1170C-O-C asymmetric stretching
~1050C-O-C symmetric stretching

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Experimental Protocol

Sample Preparation:

  • Solid samples can be analyzed directly.

  • Liquid or molten samples can be placed in a suitable container (e.g., glass vial or capillary tube).

Data Acquisition:

  • Instrument: A Raman spectrometer with a laser excitation source.

  • Laser Wavelength: 532 nm or 785 nm are commonly used to minimize fluorescence.

  • Laser Power: Adjusted to avoid sample degradation (typically 10-100 mW).

  • Spectral Range: 3500 - 200 cm⁻¹.

  • Resolution: 4-8 cm⁻¹.

  • Acquisition Time: Varies depending on the sample's Raman scattering efficiency.

Data Presentation

Table 4: Raman Shift Assignments for Aliphatic Polyesters (representative for Poly(propylene adipate))

Raman Shift (cm⁻¹)Vibrational Mode
~2935C-H stretching (CH₂, CH₃)
~2875C-H stretching (CH₂, CH₃)
~1730C=O stretching (ester carbonyl)
~1450C-H bending (CH₂)
~1300CH₂ twisting
~1120C-C stretching
~860C-COO stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight distribution and fragmentation patterns of the polymer, which can be used to confirm its structure and identify end groups.

Experimental Protocol

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:

  • Matrix Selection: Choose a suitable matrix that absorbs the laser energy and co-crystallizes with the polymer (e.g., dithranol or α-cyano-4-hydroxycinnamic acid).

  • Sample Preparation:

    • Prepare a solution of the poly(propylene adipate) sample in a suitable solvent (e.g., tetrahydrofuran - THF).

    • Prepare a separate solution of the matrix in the same or a compatible solvent.

    • Mix the sample and matrix solutions in a specific ratio (e.g., 1:10 v/v).

    • A cationizing agent (e.g., sodium trifluoroacetate) is often added to promote the formation of singlely charged ions.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate.[4]

  • Data Acquisition:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Laser: Typically a nitrogen laser (337 nm).

    • Mode: Positive ion reflectron mode is commonly used for better resolution.

Data Presentation

The mass spectrum of poly(propylene adipate) will show a distribution of peaks, each corresponding to an oligomer chain with a specific number of repeating units, plus the mass of the end groups and the cationizing agent (e.g., Na⁺). The difference between adjacent major peaks will correspond to the mass of the repeating unit (C₉H₁₄O₄), which is approximately 186.21 g/mol .

Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the polyester chains typically occurs at the ester linkages. This can provide valuable information for sequencing and confirming the polymer structure. Common fragmentation pathways for polyesters include cleavage of the C-O and O-C=O bonds.

Experimental Workflows and Signaling Pathways

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation PPA_Sample Poly(propylene adipate) Sample NMR NMR Spectroscopy (¹H and ¹³C) PPA_Sample->NMR FTIR FTIR Spectroscopy PPA_Sample->FTIR Raman Raman Spectroscopy PPA_Sample->Raman MS Mass Spectrometry (MALDI-TOF) PPA_Sample->MS Structure Chemical Structure Confirmation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Vibrational_Modes Vibrational Mode Analysis Raman->Vibrational_Modes MW_Distribution Molecular Weight Distribution MS->MW_Distribution

Caption: General workflow for the spectroscopic analysis of poly(propylene adipate).

PPA_Synthesis Monomer1 1,2-Propanediol Polycondensation Polycondensation (Heat, Catalyst) Monomer1->Polycondensation Monomer2 Adipic Acid Monomer2->Polycondensation PPA Poly(propylene adipate) Polycondensation->PPA Water Water (Byproduct) Polycondensation->Water

Caption: Synthesis of poly(propylene adipate) via polycondensation.

References

Methodological & Application

Application Notes and Protocols for Melt Polycondensation of Adipic Acid and Propylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(propylene adipate) (PPA) is a biodegradable aliphatic polyester with significant potential in various biomedical and pharmaceutical applications, including drug delivery systems, tissue engineering scaffolds, and as a component of polyurethane-based biomaterials. Its synthesis via melt polycondensation is a common, solvent-free method that offers scalability and control over the final polymer properties.

This document provides a detailed protocol for the synthesis of PPA through a two-stage melt polycondensation process. It outlines the necessary reagents, equipment, step-by-step procedure, and methods for characterization of the resulting polymer.

Reaction Principle and Signaling Pathway

The synthesis of poly(propylene adipate) from adipic acid and 1,2-propanediol (propylene glycol) is a classic example of step-growth polymerization, specifically a polycondensation reaction. The reaction proceeds in two main stages:

  • Esterification: In the first stage, adipic acid and propylene glycol react at an elevated temperature to form low molecular weight oligomers and water as a byproduct. This reaction can be self-catalyzed by the carboxylic acid groups of adipic acid or accelerated by the addition of an external catalyst.

  • Polycondensation: In the second stage, the temperature is further increased, and a vacuum is applied to facilitate the removal of water and excess propylene glycol. This shifts the equilibrium towards the formation of a high molecular weight polymer.

The overall chemical reaction is as follows:

n HOOC-(CH₂)₄-COOH + n HO-CH(CH₃)-CH₂-OH → [-OC-(CH₂)₄-COO-CH(CH₃)-CH₂-O-]n + 2n H₂O

Below is a diagram illustrating the logical workflow of the melt polycondensation process.

Melt_Polycondensation_Workflow cluster_setup Reaction Setup cluster_process Polymerization Process cluster_analysis Analysis Monomers Adipic Acid & Propylene Glycol Reactor Reaction Vessel (Three-neck flask) Monomers->Reactor Charge Catalyst Catalyst (e.g., TBT, p-TSA) Catalyst->Reactor Add Esterification Esterification (e.g., 180-190°C, N₂ atm) Reactor->Esterification Heat Polycondensation Polycondensation (e.g., 220-240°C, Vacuum) Esterification->Polycondensation Increase Temp & Apply Vacuum Purification Purification (Dissolution & Precipitation) Polycondensation->Purification Cool & Dissolve Characterization Characterization (GPC, DSC, NMR) Purification->Characterization FinalPolymer Poly(propylene adipate) Characterization->FinalPolymer

Caption: Workflow for the synthesis of poly(propylene adipate).

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Adipic acid (AdA) (≥99% purity)

    • 1,2-Propanediol (Propylene Glycol, PG) (≥99.5% purity)

    • Catalyst (e.g., Tetrabutyl titanate (TBT), p-Toluenesulfonic acid (p-TSA), Dibutyltin oxide)

    • Nitrogen gas (high purity)

    • Chloroform (analytical grade)

    • Methanol (analytical grade)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer with a vacuum-tight seal

    • Heating mantle with a temperature controller

    • Condenser with a collection flask (for water removal)

    • Vacuum pump with a vacuum gauge

    • Nitrogen gas inlet

    • Thermometer or thermocouple

    • Beakers, graduated cylinders, and other standard laboratory glassware

Step-by-Step Synthesis Procedure

This protocol is based on a typical two-stage melt polycondensation method.

Stage 1: Esterification

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and a nitrogen inlet/outlet. Ensure all joints are well-sealed.

  • Charging Monomers: Charge the flask with adipic acid and propylene glycol. A slight excess of propylene glycol (e.g., a molar ratio of AdA:PG of 1:1.1 to 1:1.2) is often used to compensate for its potential loss during the reaction.

  • Adding Catalyst: Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific type used (see Table 1 for examples). For instance, tetrabutyl titanate can be used at a concentration of approximately 400 ppm relative to the mass of the monomers.[1]

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen, which can cause discoloration of the polymer at high temperatures. Maintain a gentle nitrogen flow throughout the esterification stage.

  • Heating: Begin stirring the mixture and gradually heat the reactor to the esterification temperature, typically in the range of 180-190°C.[1]

  • Water Removal: As the reaction proceeds, water will be produced and will distill out of the reaction mixture. Collect the water in the collection flask attached to the condenser. The esterification stage is considered complete when the theoretical amount of water has been collected. This stage can take several hours.

Stage 2: Polycondensation

  • Temperature Increase: After the esterification stage, increase the temperature of the reaction mixture to the polycondensation temperature, which is typically between 220°C and 240°C.[1]

  • Applying Vacuum: Gradually apply a vacuum to the system. It is crucial to apply the vacuum slowly to prevent excessive foaming and potential loss of oligomers. A typical vacuum level for this stage is around 5-15 mbar (approximately 3.75-11.25 Torr).[1][2]

  • Polycondensation Reaction: Continue the reaction under vacuum and high temperature with vigorous stirring for a predetermined time, typically 2-4 hours.[1] During this stage, the viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer grows.

  • Reaction Completion and Cooling: Once the desired viscosity is reached or the reaction time is complete, stop the heating and turn off the vacuum, carefully reintroducing nitrogen gas to bring the reactor back to atmospheric pressure. Allow the polymer to cool down to room temperature under a nitrogen atmosphere. The resulting poly(propylene adipate) will be a solid or a highly viscous liquid, depending on its molecular weight.

Purification

The synthesized polyester can be purified to remove unreacted monomers, oligomers, and catalyst residues.

  • Dissolution: Dissolve the crude polymer in a suitable solvent, such as chloroform.

  • Precipitation: Pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring.[1] This will cause the polymer to precipitate out of the solution.

  • Filtration and Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation: Reaction Parameters and Polymer Properties

The properties of the resulting poly(propylene adipate) are highly dependent on the reaction conditions. The following table summarizes typical reaction parameters and their influence on the polymer's molecular weight.

AdA:PG Molar RatioCatalystCatalyst Conc.Esterification Temp. (°C)Polycondensation Temp. (°C)Time (h)Vacuum (mbar)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1:1.2Ti(OBu)₄400 ppm18024025~15,000--
1:1.25H₃PO₄0.5% w/w19019024153,7006,1001.65
1:1.1p-TSA~0.1-0.2% w/w160-170170-1806----
1:1Dibutyltin oxide1 mol%15015060.01---

Note: This table is a compilation of data from various sources and specific results may vary. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Characterization

The synthesized poly(propylene adipate) should be characterized to determine its molecular weight, thermal properties, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Chloroform or tetrahydrofuran (THF) can be used as the eluent.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the polyester and to analyze the end groups.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the polyester, such as the ester carbonyl group (C=O) stretching vibration.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the reagents and performing the reaction.

  • Fume Hood: Conduct the entire synthesis in a well-ventilated fume hood, especially during the high-temperature stages and when working with solvents like chloroform.

  • High Temperatures: Use caution when working with the heating mantle, as the reaction is carried out at high temperatures. Ensure the equipment is stable and secure.

  • Vacuum: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Apply and release the vacuum slowly and carefully.

  • Chemical Hazards: Adipic acid and propylene glycol can be irritating to the skin and eyes. Catalysts like tetrabutyl titanate and organotin compounds can be toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and polymer waste should be collected in designated waste containers.[3]

References

Application Note: Structural Characterization of Poly(propylene adipate) by NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(propylene adipate) (PPA) is a biodegradable aliphatic polyester with significant potential in various applications, including drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials. A thorough understanding of its molecular structure is paramount for controlling its physicochemical properties, degradation kinetics, and ultimately, its performance in these applications. This application note provides a detailed protocol for the characterization of PPA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, two powerful analytical techniques for elucidating polymer structure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of polymers, providing information on the chemical environment of individual atoms. Both ¹H and ¹³C NMR are employed for the comprehensive characterization of PPA.

¹H NMR Spectroscopy

Proton NMR provides quantitative information about the different types of protons present in the PPA repeating unit.

¹³C NMR Spectroscopy

Data Presentation

Table 1: ¹H NMR Chemical Shift Assignments for Poly(propylene adipate) in CDCl₃

Chemical Shift (δ) ppmMultiplicityAssignment
~4.10Triplet-O-CH ₂- (from propylene glycol unit)
~2.30Triplet-CO-CH ₂- (from adipic acid unit)
~1.95Quintet-O-CH₂-CH ₂-CH₂-O- (from propylene glycol unit)
~1.65Quintet-CO-CH₂-CH ₂- (from adipic acid unit)

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Poly(propylene adipate)

Chemical Shift (δ) ppmAssignment
~173C =O (Ester carbonyl)
~63-O-C H₂- (from propylene glycol unit)
~34-CO-C H₂- (from adipic acid unit)
~28-O-CH₂-C H₂-CH₂-O- (from propylene glycol unit)
~24-CO-CH₂-C H₂- (from adipic acid unit)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule. The FTIR spectrum of PPA is characterized by the presence of strong absorption bands corresponding to the ester group and the aliphatic hydrocarbon backbone.

Table 3: Characteristic FTIR Absorption Bands for Poly(propylene adipate)

Wavenumber (cm⁻¹)Vibrational Mode
~2950C-H asymmetric stretching (CH₂)
~2860C-H symmetric stretching (CH₂)
~1730C=O stretching (Ester carbonyl)
~1250C-O-C asymmetric stretching
~1170C-O-C symmetric stretching
~1460CH₂ bending (scissoring)
~1370CH₂ wagging

Experimental Protocols

NMR Spectroscopy

Sample Preparation

  • Dissolve 10-20 mg of the poly(propylene adipate) sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR)

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 25°C

  • Pulse Sequence: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR)

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 25°C

  • Pulse Sequence: Proton-decoupled single pulse with NOE

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

FTIR Spectroscopy

Sample Preparation (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid polymer samples with minimal preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the poly(propylene adipate) sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters

  • Spectrometer: FTIR spectrometer equipped with an ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Absorbance

Visualization of Methodologies

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_results Characterization Results PPA_Sample Poly(propylene adipate) Sample NMR_Prep Dissolve in CDCl3 Filter into NMR tube PPA_Sample->NMR_Prep FTIR_Prep Place on ATR Crystal PPA_Sample->FTIR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Process & Analyze Data NMR_Acq->NMR_Data Structure Elucidate Chemical Structure NMR_Data->Structure FTIR_Acq Acquire FTIR Spectrum FTIR_Prep->FTIR_Acq FTIR_Data Analyze Spectrum FTIR_Acq->FTIR_Data FTIR_Data->Structure Purity Assess Purity Structure->Purity

Caption: Experimental workflow for the characterization of poly(propylene adipate).

PPA_Structure_Analysis cluster_structure Poly(propylene adipate) Repeating Unit cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy PPA -[O-CH₂(a)-CH₂(b)-CH₂(a)-O-CO-CH₂(c)-CH₂(d)-CH₂(d)-CH₂(c)-CO]n- H_NMR ¹H NMR (Proton Environment) PPA->H_NMR Protons (a, b, c, d) C_NMR ¹³C NMR (Carbon Backbone) PPA->C_NMR Carbons (a, b, c, d, C=O) FTIR FTIR (Functional Groups) PPA->FTIR C=O, C-O, C-H bonds

Caption: Key structural features of PPA analyzed by NMR and FTIR.

Applications of Poly(propylene adipate) in Biomedical Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(propylene adipate) (PPA), a biodegradable aliphatic polyester, is emerging as a versatile platform for a range of biomedical applications. Its biocompatibility, tunable degradation kinetics, and processability make it a promising candidate for drug delivery systems, tissue engineering scaffolds, and medical devices. This document provides detailed application notes and experimental protocols to guide researchers in utilizing PPA-based biomaterials.

Drug Delivery Systems: Nanoparticle-Mediated Therapeutic Delivery

PPA and its copolymers can be formulated into nanoparticles (NPs) to encapsulate and deliver therapeutic agents. These NPs can be engineered to control drug release kinetics, improve drug stability, and potentially target specific tissues.

Application Note:

PPA-based nanoparticles offer a promising vehicle for the controlled release of both hydrophilic and hydrophobic drugs. The encapsulation of therapeutic agents within a biodegradable PPA matrix can protect the drug from premature degradation and reduce systemic side effects. Copolymers, such as those blending PPA with poly(ε-caprolactone) (PCL), allow for the fine-tuning of nanoparticle properties, including drug loading capacity and release profile. For instance, PPA/PCL-based nanoparticles have been successfully used to encapsulate the iron-chelating drug desferrioxamine, demonstrating the potential for treating iron overload disorders.[1][2]

Quantitative Data Summary: PPA-Based Nanoparticle Characteristics

Copolymer Composition (PPA/PCL w/w)Mean Particle Size (nm)Drug (Desferrioxamine) Encapsulation Efficiency (%)
10/90< 250Not explicitly quantified
20/80< 250Not explicitly quantified
30/70< 250Not explicitly quantified
55/45< 250Not explicitly quantified
65/35< 250Not explicitly quantified
85/15< 250Not explicitly quantified
Data derived from studies on PPA-block-PCL copolymers.[1][2]
Experimental Protocol: Preparation of PPA-Based Nanoparticles by Double Emulsion Solvent Evaporation

This protocol describes the preparation of drug-loaded PPA-based nanoparticles using a modified double emulsion method, suitable for encapsulating hydrophilic drugs like desferrioxamine mesylate (DFO).[1]

Materials:

  • Poly(propylene adipate) or PPA-block-PCL copolymer

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium cholate

  • Drug to be encapsulated (e.g., Desferrioxamine mesylate)

  • Probe sonicator

  • Lyophilizer

Procedure:

  • Prepare the inner aqueous phase (W1): Dissolve the hydrophilic drug in deionized water. For example, dissolve 5 mg of DFO in 0.5 mL of water.[1]

  • Prepare the organic phase (O): Dissolve the PPA or PPA-copolymer in a volatile organic solvent like dichloromethane. A typical concentration is 50 mg of polymer in 2 mL of DCM.[1]

  • Form the primary emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O). Emulsify the mixture using a probe sonicator at a power of 15 W for 1 minute.[1]

  • Prepare the outer aqueous phase (W2): Prepare an aqueous solution of a stabilizer, such as 12 mM sodium cholate.[1]

  • Form the double emulsion (W1/O/W2): Transfer the primary emulsion (W1/O) into the outer aqueous phase (W2). Sonicate the mixture again at 15 W for 2 minutes to form the double emulsion.[1]

  • Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for storage and characterization.

Diagram: Workflow for PPA Nanoparticle Preparation

G cluster_w1 Inner Aqueous Phase (W1) cluster_o Organic Phase (O) cluster_w2 Outer Aqueous Phase (W2) w1 Dissolve Hydrophilic Drug in Deionized Water emulsification1 Primary Emulsification (W1/O) Probe Sonication w1->emulsification1 Add to o Dissolve PPA/Copolymer in Dichloromethane o->emulsification1 w2 Prepare Stabilizer Solution (e.g., Sodium Cholate) emulsification2 Double Emulsification (W1/O/W2) Probe Sonication w2->emulsification2 emulsification1->emulsification2 Add to solvent_evaporation Solvent Evaporation emulsification2->solvent_evaporation Stir recovery Nanoparticle Recovery solvent_evaporation->recovery Centrifuge & Wash lyophilization Lyophilization recovery->lyophilization Freeze-dry

Caption: Workflow for the preparation of drug-loaded PPA nanoparticles.

Tissue Engineering: Scaffolds for Cell Growth and Regeneration

Porous scaffolds fabricated from PPA and its composites can provide a temporary three-dimensional framework that mimics the native extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation for tissue regeneration.

Application Note:

The biodegradability of PPA is a key advantage in tissue engineering, as the scaffold can gradually degrade and be replaced by newly formed tissue, eliminating the need for a second surgery for implant removal.[3] The mechanical properties and degradation rate of PPA scaffolds can be tailored by creating copolymers or composites.[4] For instance, blending PPA with polymers like poly(L-lactic acid) (PLLA) can enhance the mechanical strength of the resulting scaffold.[5] Fabrication techniques such as solvent casting/particulate leaching and electrospinning are commonly employed to create porous PPA scaffolds with interconnected pore networks, which are crucial for nutrient and waste transport.[6][7]

Quantitative Data Summary: Mechanical Properties of Polyester Scaffolds

MaterialCompressive Modulus (MPa)Tensile Modulus (MPa)Porosity (%)
PCL~0.22 - 0.25Not Reported~75-85
PCL/PLA Blend~0.3 - 0.4Not Reported~75-85
Polyphthalamide (PPA)*2100 - 2200Not ReportedNot Applicable
Polypropylene (PP)Not Reported1100 - 1600Not Applicable
Note: Polyphthalamide (PPA) is a high-performance polyamide, not poly(propylene adipate). Its mechanical properties are listed for comparative purposes as a stiff polymer. Data for pure PPA scaffolds is limited.
Experimental Protocol: Fabrication of PPA Scaffolds by Solvent Casting and Particulate Leaching (SCPL)

This protocol describes a common and straightforward method for creating porous scaffolds.[6][7][8]

Materials:

  • Poly(propylene adipate) (PPA) or PPA copolymer

  • Solvent (e.g., Dichloromethane, Chloroform, or Dioxane)

  • Porogen (e.g., Sodium chloride (NaCl) particles of a specific size range)

  • Teflon or PTFE mold/dish

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Porogen Preparation: Sieve the NaCl particles to obtain a uniform size range (e.g., 250-425 µm) to control the pore size of the scaffold.[9]

  • Polymer Solution Preparation: Dissolve the PPA polymer in a suitable solvent to form a solution of a specific concentration (e.g., 5-10% w/v).[6]

  • Mixing: Add the sieved NaCl particles to the polymer solution. The ratio of salt to polymer will determine the porosity of the final scaffold (a common ratio is 9:1 salt to polymer by weight for high porosity).[6] Mix thoroughly to ensure a homogenous distribution of the salt particles within the polymer solution.

  • Casting: Pour the polymer/salt mixture into a Teflon or PTFE mold.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This may take 24-48 hours.

  • Porogen Leaching: Immerse the dried polymer/salt composite in a large volume of deionized water. The water will dissolve the NaCl, leaving behind a porous polymer scaffold. Change the water frequently over 2-3 days to ensure complete removal of the salt.[6]

  • Drying: Freeze-dry or air-dry the porous scaffold under vacuum to remove all water. Store the dried scaffold in a desiccator.

Diagram: Workflow for SCPL Scaffold Fabrication

G start Start dissolve Dissolve PPA in Solvent start->dissolve add_salt Add Sieved NaCl Porogen dissolve->add_salt mix Mix to Homogenous Slurry add_salt->mix cast Cast into Mold mix->cast evaporate Solvent Evaporation cast->evaporate leach Leach Salt in Water evaporate->leach dry Dry Scaffold leach->dry end Porous PPA Scaffold dry->end

Caption: Process flow for fabricating PPA scaffolds via SCPL.

Biocompatibility and In Vitro Cell Studies

Assessing the biocompatibility of PPA-based materials is crucial for their application in biomedical engineering. In vitro cell culture studies are the first step in evaluating cytotoxicity and the ability of the material to support cell growth.

Application Note:

PPA and its copolymers generally exhibit good biocompatibility.[10] However, it is essential to evaluate the cytotoxic potential of not only the final biomaterial but also any unreacted monomers or degradation products.[11] In vitro assays such as the MTT assay are commonly used to quantify cell viability and proliferation. For tissue engineering applications, it is also important to assess cell morphology, attachment, and, for specific lineages like bone, differentiation markers such as alkaline phosphatase (ALP) activity. Live/Dead staining provides a qualitative assessment of cell viability directly on the scaffold.

Experimental Protocol: MTT Assay for Cell Viability on PPA Scaffolds

This protocol provides a method to quantitatively assess the viability of cells cultured on PPA scaffolds.[12][13]

Materials:

  • PPA scaffolds sterilized (e.g., by ethylene oxide or 70% ethanol washes followed by UV exposure)

  • Cell culture medium appropriate for the cell type

  • Cells (e.g., fibroblasts, osteoblasts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Scaffold Preparation: Place the sterile PPA scaffolds into the wells of a 96-well plate.

  • Cell Seeding: Seed a known number of cells (e.g., 1 x 10^4 cells/well) onto each scaffold and in control wells (without scaffolds). Add cell culture medium to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time periods (e.g., 1, 3, and 7 days).

  • MTT Addition: At each time point, remove the culture medium and add fresh medium containing MTT solution (10% of the final volume). For example, add 10 µL of 5 mg/mL MTT to 90 µL of medium.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium. Add the solubilization solution to each well to dissolve the formazan crystals. The volume will depend on the well size (e.g., 100-150 µL for a 96-well plate).

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control cells grown on tissue culture plastic.

Diagram: Logical Flow of an In Vitro Biocompatibility Study

G cluster_fabrication Scaffold Preparation cluster_culture Cell Culture cluster_assays Viability & Function Assays fab Fabricate PPA Scaffold sterilize Sterilize Scaffold fab->sterilize seed Seed Cells onto Scaffold sterilize->seed incubate Incubate (e.g., 1, 3, 7 days) seed->incubate mtt MTT Assay (Quantitative Viability) incubate->mtt live_dead Live/Dead Staining (Qualitative Viability) incubate->live_dead alp ALP Assay (Osteogenic Differentiation) incubate->alp analysis Data Analysis & Interpretation mtt->analysis live_dead->analysis alp->analysis

Caption: Workflow for in vitro evaluation of PPA scaffolds.

References

Application Notes and Protocols: Poly(propylene adipate) as a High-Performance, Environmentally Friendly Plasticizer for PVC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent rigidity often necessitates the use of plasticizers to achieve the flexibility required for various applications. Traditional plasticizers, such as dioctyl phthalate (DOP), have raised environmental and health concerns due to their tendency to migrate from the PVC matrix.[1] Poly(propylene adipate) (PPA), a polymeric plasticizer, has emerged as a promising environmentally friendly alternative, offering excellent plasticizing effects, high thermal stability, and superior migration resistance.[2][3]

These application notes provide a comprehensive overview of the use of PPA as a plasticizer for PVC, including its effects on mechanical properties, thermal stability, and migration resistance. Detailed experimental protocols for the preparation and evaluation of PPA-plasticized PVC films are also presented.

Key Advantages of Poly(propylene adipate) as a PVC Plasticizer

  • Excellent Plasticizing Effect : PPA effectively reduces the glass transition temperature of PVC, resulting in increased flexibility and a significant increase in elongation at break.[4][5]

  • Enhanced Thermal Stability : PVC formulations plasticized with PPA exhibit higher thermal stability compared to those containing traditional plasticizers like DOP.[2]

  • Superior Migration Resistance : Due to its higher molecular weight, PPA shows significantly lower migration from the PVC matrix when exposed to solvents, oils, and other media.[1][2]

  • Environmentally Friendly : PPA is considered a green plasticizer, offering a more sustainable and safer alternative to phthalate-based plasticizers.[2]

Data Presentation

The following tables summarize the quantitative data on the performance of poly(propylene adipate) (PPA) as a plasticizer for PVC, in comparison to the traditional plasticizer dioctyl phthalate (DOP).

Table 1: Mechanical Properties of PPA-Plasticized PVC vs. DOP-Plasticized PVC

PropertyPVC without PlasticizerPVC with 50 phr PPAPVC with 50 phr DOPTest Method
Tensile Strength (MPa) 52.2[6]~20.1 (estimated 3.25% reduction from 40 phr)[2]~18.7 (estimated 10.16% reduction from 40 phr)[2]ASTM D638[7][8]
Elongation at Break (%) <10Dramatically Increased[4][5]Significantly IncreasedASTM D638[7][8]
Young's Modulus (MPa) HighDecreased[4][5]DecreasedASTM D638[7][8]

Note: phr stands for parts per hundred parts of resin.

Table 2: Thermal Stability of PPA-Plasticized PVC vs. DOP-Plasticized PVC

PropertyPVC with PPAPVC with DOPTest Method
Temperature at 50% Mass Loss (°C) 392.22[2]320.16[2]Thermogravimetric Analysis (TGA)[9][10]

Table 3: Migration Resistance of PPA vs. DOP in Various Solvents

SolventMass Loss of PPA-Plasticized PVC (%)Mass Loss of DOP-Plasticized PVC (%)Test Method
Ethanol No Significant Mass Loss[2]4.51[2]Solvent Extraction[11][12]
Engine Oil No Significant Mass Loss[2]0.52[2]Solvent Extraction[11][12]
n-Octane No Significant Mass Loss[2]11.81[2]Solvent Extraction[11][12]

Experimental Protocols

Protocol 1: Preparation of PPA-Plasticized PVC Films

This protocol describes the preparation of plasticized PVC films using a hot-cold mixer followed by compression molding.

Materials:

  • PVC resin

  • Poly(propylene adipate) (PPA) plasticizer

  • Thermal stabilizers (e.g., Ca/Zn stearate)

  • Lubricants (e.g., stearic acid)

  • Fillers (optional, e.g., CaCO₃)

Equipment:

  • Hot-cold high-speed mixer

  • Two-roll mill

  • Compression molding machine

  • Analytical balance

Procedure:

  • Pre-mixing: Accurately weigh the PVC resin, thermal stabilizers, and lubricants and add them to the hot mixer.[13]

  • Heating and Plasticizer Addition: Start the mixer and heat the components. At approximately 70°C, gradually add the pre-weighed PPA plasticizer.[13]

  • Filler Addition (Optional): Continue mixing and heating. At about 95°C, add any fillers to the mixture.[13]

  • Homogenization: Continue mixing in the hot mixer until the temperature reaches approximately 130°C to ensure complete absorption of the plasticizer and a homogenous blend.[13]

  • Cooling: Transfer the hot blend to the cold mixer and cool it down to approximately 40°C to obtain a free-flowing dry blend.[13]

  • Milling: Transfer the dry blend to a two-roll mill heated to a suitable temperature (e.g., 160-170°C) and mill for a specified time (e.g., 5-10 minutes) to form a uniform sheet.

  • Compression Molding: Place the milled sheet into a mold and preheat in a compression molding machine. Apply pressure at a set temperature (e.g., 170-180°C) for a specific duration to form a film of the desired thickness.

  • Cooling and Conditioning: Cool the molded film under pressure and then remove it from the mold. Condition the specimens according to ISO 291 before testing.[14]

Protocol 2: Evaluation of Mechanical Properties

This protocol follows the ASTM D638 standard for determining the tensile properties of plasticized PVC films.[7][8]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D638 Type IV for flexible PVC)[15]

  • Micrometer

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the conditioned PVC films using the die cutter.[16]

  • Thickness Measurement: Measure the thickness of the narrow section of each specimen at three points and record the average.

  • Test Setup: Set the grip separation and test speed on the UTM according to the ASTM D638 standard for flexible plastics.

  • Specimen Mounting: Place the specimen in the grips of the UTM, ensuring it is aligned vertically and not under any tension before the test begins. Attach the extensometer to the specimen's gauge section.[16]

  • Testing: Start the test and record the force and elongation data until the specimen ruptures.[16]

  • Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.

Protocol 3: Assessment of Thermal Stability

This protocol outlines the use of Thermogravimetric Analysis (TGA) to evaluate the thermal stability of plasticized PVC.[9]

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the plasticized PVC film (typically 5-10 mg) into a TGA crucible.

  • TGA Analysis: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Record the weight loss of the sample as a function of temperature. Determine the onset temperature of decomposition and the temperature at 50% weight loss (T50%) to compare the thermal stability of different formulations.[2]

Protocol 4: Determination of Plasticizer Migration

This protocol is based on the solvent extraction method to quantify the migration of plasticizer from the PVC film.[11][12]

Equipment:

  • Soxhlet extraction apparatus or a temperature-controlled shaker bath

  • Analytical balance

  • Oven

  • Beakers

  • Solvent (e.g., ethanol, n-hexane, or a specific food simulant)

Procedure:

  • Initial Weighing: Cut a precisely sized piece of the plasticized PVC film and weigh it accurately (W_initial).

  • Immersion: Immerse the PVC sample in a known volume of the chosen solvent in a sealed container.

  • Extraction: Place the container in a temperature-controlled environment (e.g., 40°C) for a specified duration (e.g., 24 hours), with or without agitation, depending on the standard being followed.

  • Drying: After the extraction period, carefully remove the PVC sample from the solvent, gently wipe off any excess solvent, and dry it in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved (W_final).

  • Calculation: Calculate the percentage of weight loss due to plasticizer migration using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

Visualizations

experimental_workflow cluster_prep PVC Film Preparation cluster_testing Material Characterization cluster_data Data Analysis start Weighing of Components (PVC, PPA, Stabilizers) mix Hot-Cold Mixing start->mix mill Two-Roll Milling mix->mill mold Compression Molding mill->mold mech Mechanical Testing (ASTM D638) mold->mech therm Thermal Analysis (TGA) mold->therm migr Migration Testing (Solvent Extraction) mold->migr results Comparative Analysis of PPA vs. DOP mech->results therm->results migr->results

Caption: Experimental workflow for the preparation and characterization of PPA-plasticized PVC films.

ppa_effects cluster_pvc PVC Matrix cluster_plasticizer Plasticizer cluster_properties Resulting Properties pvc_chains Rigid PVC Chains (Strong Intermolecular Forces) flexibility Increased Flexibility (Lower Tg) pvc_chains->flexibility thermal Enhanced Thermal Stability pvc_chains->thermal migration Reduced Migration pvc_chains->migration mech_props Modified Mechanical Properties (Lower Tensile Strength, Higher Elongation) pvc_chains->mech_props ppa Poly(propylene adipate) (PPA) ppa->pvc_chains Interacts with PVC chains, increasing free volume

Caption: Mechanism of PPA's effect on the properties of PVC.

References

formulation of polyurethane coatings using hexanedioic acid;propane-1,2-diol polyester

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Polyurethane Coatings from Hexanedioic Acid & Propane-1,2-diol Polyester Polyols

Introduction

Polyurethane (PU) coatings are widely utilized across numerous industries, including automotive, construction, and aerospace, due to their exceptional durability, chemical resistance, and mechanical properties.[1][2] The performance of these coatings is largely dictated by the structure of the polyol component, which forms the soft segment of the polymer network.[1][3] Polyester polyols, synthesized from dicarboxylic acids and diols, are a versatile class of precursors that offer excellent adhesion, oil resistance, and mechanical strength compared to polyether-based systems.[1]

This document provides detailed protocols for the synthesis of a polyester polyol from hexanedioic acid (adipic acid) and propane-1,2-diol, and its subsequent formulation into a two-component polyurethane coating. The flexible aliphatic chain of adipic acid imparts flexibility to the final coating, while the structure of the diol influences properties like viscosity and glass transition temperature (Tg).[4][5][6] These notes are intended for researchers and scientists in materials science and polymer chemistry.

Experimental Protocols

This protocol details the two-stage melt polycondensation process for synthesizing a polyester polyol from hexanedioic acid and propane-1,2-diol. The key objective is to achieve a low acid value (<10 mg KOH/g) and a target hydroxyl value, which determines the crosslinking density in the final polyurethane.[1][7]

Materials:

  • Hexanedioic acid (Adipic Acid)

  • Propane-1,2-diol (Propylene Glycol)

  • Catalyst: p-Toluene sulfonic acid (p-TSA) or Dibutyltin oxide (DBTO)[8][9]

  • Nitrogen (N₂) gas supply

  • Solvent (for dilution, optional): Cyclohexanone/Butyl acetate mixture[1]

Equipment:

  • 500 mL four-necked round-bottom flask

  • Mechanical stirrer, thermometer, and nitrogen inlet

  • Dean-Stark trap or equivalent water separator with a condenser[10]

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: Charge the flask with hexanedioic acid and propane-1,2-diol. A molar ratio of diol to diacid greater than 1 (e.g., 1.1:1) is used to ensure the resulting polyester is hydroxyl-terminated.[11]

  • Catalyst Addition: Add the catalyst (e.g., p-TSA at ~0.1% of total reactant weight).

  • Inert Atmosphere: Begin purging the system with a slow stream of nitrogen gas to prevent oxidation.

  • Esterification Stage:

    • Begin stirring and gradually heat the mixture to approximately 160°C.[9] Water will begin to form as a byproduct and collect in the trap.

    • Continue to slowly increase the temperature at a rate of 6-8°C per hour, allowing for the steady removal of water.[1]

  • Polycondensation Stage:

    • Once the rate of water collection slows, increase the temperature to 220°C.[1][7] This higher temperature drives the reaction toward higher molecular weight.

    • Maintain the reaction at this temperature, taking samples periodically (e.g., every hour) to measure the acid value.

  • Reaction Completion: The reaction is considered complete when the acid value drops below a target threshold, typically <10 mg KOH/g, and preferably <1 mg KOH/g.[1][7]

  • Cooling and Dilution:

    • Once the target acid value is reached, stop heating and allow the reactor to cool to ~150°C under a continued nitrogen purge.[1]

    • If a solvent-based system is desired, add the cyclohexanone/butyl acetate mixture for dilution while the polyester is still hot to reduce its viscosity.[1]

  • Characterization: Characterize the final polyester polyol for its acid value, hydroxyl value, viscosity, and molecular weight (via GPC).

This protocol describes the process of combining the synthesized polyester polyol (Part A) with a polyisocyanate curing agent (Part B) to form a liquid coating, which is then applied to a substrate and cured.

Materials:

  • Synthesized Polyester Polyol (Part A)

  • Polyisocyanate Curing Agent (Part B), e.g., Hexamethylene diisocyanate (HDI) isocyanurate or Desmodur N3390.[1][4][6]

  • Flow/Leveling Additives

  • Solvents for viscosity adjustment (e.g., methyl isobutyl ketone, MIBK)[4]

  • Substrates for application (e.g., mild steel panels, glass slides)[4]

Equipment:

  • High-speed mixer

  • Viscometer

  • Film applicator (e.g., drawdown bar)

  • Curing oven

Procedure:

  • Preparation of Part A: In a mixing vessel, combine the synthesized polyester polyol with any necessary additives and solvents. Mix thoroughly until homogeneous.

  • Combining Components: Add the polyisocyanate curing agent (Part B) to Part A. The ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) is critical and typically ranges from 0.95 to 1.10.[12] This ratio influences properties like hardness and flexibility.

  • Mixing: Immediately mix the two components at high speed for 2-5 minutes until the mixture is uniform. Note the pot life, as the crosslinking reaction begins immediately.

  • Viscosity Adjustment: Measure the viscosity and adjust with solvent if necessary to achieve the desired application consistency.

  • Application: Apply the coating to the prepared substrate using a film applicator to a specified thickness (e.g., 200-250 µm).[10]

  • Curing:

    • Allow the coated substrate to flash off at ambient temperature for 15-30 minutes to allow solvents to evaporate.

    • Transfer the substrate to a curing oven. Curing schedules can vary, but a typical cycle is 150°C for 1 hour.[10]

  • Post-Curing and Evaluation: Allow the cured films to condition at room temperature for at least 24 hours before performing mechanical, chemical, and physical tests.

Visualization of Workflows and Reactions

The following diagrams illustrate the key processes in formulating these polyurethane coatings.

G Experimental Workflow for PU Coating Formulation cluster_synthesis Polyester Polyol Synthesis cluster_formulation 2K PU Coating Formulation cluster_application Application & Curing cluster_testing Characterization A Reactants (Hexanedioic Acid, Propane-1,2-diol) B Melt Polycondensation (160-220°C, Catalyst) A->B C Water Removal B->C D Synthesized Polyester Polyol B->D G High-Speed Mixing D->G E Polyisocyanate (Curing Agent) E->G F Additives & Solvents F->G H Liquid PU Coating G->H I Substrate Application (e.g., Drawdown) H->I J Solvent Flash-off I->J K Thermal Curing (e.g., 150°C) J->K L Cured Coating Film K->L M Performance Testing (Adhesion, Hardness, Impact Resistance) L->M

Caption: A flowchart of the experimental workflow.

G Core Chemical Reactions cluster_poly 1. Polyesterification cluster_pu 2. Urethane Formation (Curing) Diacid n HOOC-(CH₂)₄-COOH (Hexanedioic Acid) Polyester HO-[CH₂-CH(CH₃)-OOC-(CH₂)₄-COO]n-CH₂-CH(CH₃)-OH (Polyester Polyol) Diacid->Polyester + Heat, Catalyst Diol (n+1) HO-CH(CH₃)-CH₂-OH (Propane-1,2-diol) Diol->Polyester + Heat, Catalyst Water 2n H₂O Polyol_OH Polyol-OH (from Step 1) Polyester->Polyol_OH Used in next step Urethane Polyol-O-CO-NH-R' (Polyurethane Linkage) Polyol_OH->Urethane + Isocyanate R'-NCO (Isocyanate) Isocyanate->Urethane +

Caption: The primary chemical reactions involved.

Data Presentation: Properties & Characterization

The properties of the final polyurethane coating are highly dependent on the characteristics of the polyester polyol and the formulation parameters.

This table summarizes typical target values for the synthesized polyol. The hydroxyl value is inversely related to the molecular weight.

PropertyTypical Value RangeMethodSignificance
AppearanceMilky White SolidVisualIndicates purity and state at room temperature.[13]
Acid Value (mg KOH/g)< 10TitrationMeasures residual unreacted carboxylic acid; lower is better.[1]
Hydroxyl Value (mg KOH/g)45 - 60TitrationDetermines the density of crosslinking sites for the urethane reaction.[13]
Moisture Content (%)< 0.03Karl FischerWater reacts with isocyanates, so content must be minimal.[13]
Viscosity @ 25°C (Pa·s)5 - 20Rotational ViscometerAffects processing and application; depends on molecular weight.[13]
Molecular Weight (Mn)~2000 g/mol GPCInfluences the flexibility and mechanical properties of the final coating.[13]

This table presents expected performance metrics for a coating formulated with the described polyester polyol and a standard aliphatic isocyanate curing agent.

Performance MetricTypical ResultASTM MethodDescription
Pencil HardnessF - 2HD3363Measures the scratch resistance and hardness of the cured film.[1][2]
Adhesion (Cross-hatch)4B - 5BD3359Evaluates the coating's ability to adhere to the substrate without flaking.[1][2]
Impact Resistance (Direct)> 50 in-lbsD2794Measures the coating's resistance to cracking upon sudden impact.[1][2]
Flexibility (Mandrel Bend)Pass (1/8 inch)D522Assesses the coating's ability to bend without cracking or delaminating.[1][2]
Gloss @ 60°> 85D523Measures the specular reflection (sheen) of the coating surface.[1]
Chemical ResistanceGood to ExcellentD1308Evaluates resistance to solvents, acids, and bases.[4]

Conclusion

The formulation of polyurethane coatings using polyester polyols derived from hexanedioic acid and propane-1,2-diol provides a versatile platform for developing materials with a good balance of flexibility, hardness, and chemical resistance.[4] The protocols and data presented herein offer a comprehensive guide for researchers to synthesize the required polyol and formulate high-performance coatings. Precise control over the polycondensation reaction to achieve low acid values and target hydroxyl numbers is critical for ensuring the quality and consistency of the final cured film.[1] Further optimization can be achieved by adjusting the NCO/OH ratio or incorporating small amounts of triols to increase crosslink density for enhanced hardness and chemical resistance.

References

Application Notes and Protocols for the Synthesis of Biodegradable Poly(propylene adipate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(propylene adipate) (PPA) is a biodegradable aliphatic polyester synthesized from hexanedioic acid (adipic acid) and propane-1,2-diol (propylene glycol). Its biocompatibility and biodegradability make it a promising candidate for various biomedical applications, particularly in the field of drug delivery. PPA can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents, offering controlled and sustained release profiles. These application notes provide detailed protocols for the synthesis of PPA via two common methods—melt polycondensation and enzymatic synthesis—and its subsequent application in creating drug delivery vehicles.

Polymer Characteristics

The properties of poly(propylene adipate) can be tailored by controlling the synthesis conditions. Key characteristics are summarized below.

Table 1: Molecular Weight and Polydispersity of Poly(propylene adipate)
ParameterValueMethod of AnalysisReference
Number-Average Molecular Weight (Mn)~4,800 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw)~5,700 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)~1.19GPCCalculated from
Mn of PPA prepolymer for copolymer synthesis13,700 g/mol GPC[1]
Mw of PPA prepolymer for copolymer synthesis28,900 g/mol GPC[1]

Note: Molecular weight can be significantly influenced by synthesis duration, temperature, and catalyst concentration.

Table 2: Thermal Properties of Poly(propylene adipate)
Thermal PropertyValueMethod of AnalysisReference
Glass Transition Temperature (Tg)-56.1 °CDifferential Scanning Calorimetry (DSC)[2]
Melting Temperature (Tm)Not consistently observed (often amorphous or low crystallinity)DSC[3]
Decomposition Temperature>340 °CThermogravimetric Analysis (TGA)[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(propylene adipate) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method, which is a common solvent-free approach for synthesizing polyesters.

Materials:

  • Hexanedioic acid (Adipic acid)

  • Propane-1,2-diol (Propylene glycol)

  • Titanium (IV) butoxide (TBT) or another suitable catalyst

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser and collection flask

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

Stage 1: Esterification

  • Charge the three-neck flask with hexanedioic acid and propane-1,2-diol in a 1:1.2 molar ratio. The excess diol compensates for its potential loss during the reaction.

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.

  • Begin stirring and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Add the catalyst, such as titanium (IV) butoxide, at a concentration of approximately 400 ppm relative to the diacid.

  • Heat the reaction mixture to 180°C under a continuous gentle flow of nitrogen.

  • Maintain this temperature and continue the reaction until the theoretical amount of water, a byproduct of esterification, is collected in the receiving flask. This stage typically takes several hours.

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to 220-240°C.

  • Gradually apply a vacuum (e.g., down to 5 Pa) to the system. Apply the vacuum slowly to prevent excessive foaming and sublimation of oligomers.

  • Continue the reaction under high vacuum and elevated temperature for an additional 2-4 hours to increase the polymer's molecular weight by removing excess propane-1,2-diol.

  • Stop the reaction by turning off the heat and releasing the vacuum under a nitrogen atmosphere.

  • Allow the polymer to cool to room temperature. The resulting poly(propylene adipate) will be a viscous liquid or a waxy solid.

Purification:

  • Dissolve the crude polymer in a minimal amount of chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to cold methanol with vigorous stirring.

  • Collect the purified polymer by filtration or decantation.

  • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of Poly(propylene adipate)

This protocol utilizes an immobilized lipase, offering a greener alternative with milder reaction conditions and high selectivity.

Materials:

  • Divinyl adipate (activated monomer)

  • Propane-1,2-diol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • 2-Methyltetrahydrofuran (2-MeTHF) or another suitable solvent

  • Molecular sieves (optional, for water removal)

Equipment:

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Heating oil bath

  • Vacuum line for solvent removal

  • Filtration setup

Procedure:

  • In a clean, dry Schlenk flask, dissolve equimolar amounts of divinyl adipate and propane-1,2-diol in 2-MeTHF.

  • Add Novozym 435 to the mixture. A typical enzyme loading is 5-10% of the total monomer weight.

  • If desired, add activated molecular sieves to the reaction to remove the acetaldehyde byproduct, which can help drive the reaction to completion.

  • Seal the flask and place it in an oil bath preheated to 50-70°C.

  • Stir the reaction mixture at a constant rate (e.g., 200 rpm) for 24-48 hours. The reaction time can be adjusted to control the final molecular weight of the polymer.

  • To stop the reaction, remove the flask from the oil bath and allow it to cool to room temperature.

  • Separate the immobilized enzyme from the polymer solution by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Dry the resulting polymer under high vacuum for 24-48 hours to remove any residual solvent. The final product is typically a viscous liquid.

Application in Drug Delivery: Nanoparticle Formulation

Poly(propylene adipate) is well-suited for creating nanoparticles for drug encapsulation, which can be used for controlled release applications.

Table 3: Drug Loading and Release Characteristics of PPA-based Nanoparticles
ParameterValueDrug ModelMethodReference
Drug Loading Content16% - 23%Ropinirole HClEmulsification/Solvent Evaporation[3][5]
Encapsulation EfficiencyVaries with drug hydrophilicityDesferrioxamineEmulsification/Solvent Evaporation[2][6]
Release ProfileInitial burst release followed by sustained releaseRopinirole HClIn vitro dissolution[3]

Note: Drug loading and release kinetics are highly dependent on the physicochemical properties of the encapsulated drug and the nanoparticle formulation parameters.

Protocol 3: Preparation of Drug-Loaded PPA Nanoparticles via Emulsification-Solvent Evaporation

Materials:

  • Synthesized Poly(propylene adipate)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water) as a stabilizer

  • Deionized water

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve a specific amount of poly(propylene adipate) and the drug in dichloromethane to form the organic phase.

  • Prepare the aqueous phase consisting of a PVA solution.

  • Add the organic phase to the aqueous phase in a dropwise manner while homogenizing or sonicating at high speed. This creates an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes).

  • Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.

  • Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

  • Freeze the nanoparticle suspension and then lyophilize it to obtain a dry, powdered form of the drug-loaded nanoparticles.

Visualizing the Workflow

Diagram 1: Synthesis and Application Workflow

The overall process from monomer selection to the final application in drug delivery is outlined below.

G cluster_synthesis Polymer Synthesis cluster_application Drug Delivery Application Monomers Hexanedioic Acid + Propane-1,2-diol Polymerization Polymerization (Melt or Enzymatic) Monomers->Polymerization PPA Poly(propylene adipate) (PPA) Polymerization->PPA Purification Purification PPA->Purification Purified_PPA Purified PPA Purification->Purified_PPA Drug Therapeutic Drug Nanoformulation Nanoparticle Formulation Drug->Nanoformulation Purified_PPA->Nanoformulation Loaded_NP Drug-Loaded Nanoparticles Nanoformulation->Loaded_NP Drug_Release Controlled Drug Release Loaded_NP->Drug_Release

Caption: Workflow from monomer synthesis to drug delivery application.

Diagram 2: Melt Polycondensation Logical Steps

A detailed view of the logical steps involved in the melt polycondensation process.

G Start Start: Charge Monomers (Diacid & Diol) Esterification Stage 1: Esterification (180°C, N2 atm) Start->Esterification Water_Removal Collect Water Byproduct Esterification->Water_Removal Polycondensation Stage 2: Polycondensation (220-240°C, High Vacuum) Water_Removal->Polycondensation Cooling Cool Polymer to Room Temp Polycondensation->Cooling End End: Crude PPA Cooling->End

Caption: Logical flow of the melt polycondensation synthesis method.

References

Application Notes and Protocols for the Preparation of Poly(Propylene Adipate)-Based Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of poly(propylene adipate) (PPA)-based hydrogels, particularly for drug delivery applications.

Introduction

Poly(propylene adipate) (PPA) is a biodegradable aliphatic polyester that has garnered interest in the biomedical field due to its potential for creating biocompatible and degradable hydrogels. These hydrogels can serve as versatile platforms for controlled drug delivery, tissue engineering, and other biomedical applications. Their three-dimensional, water-swollen network structure allows for the encapsulation of therapeutic agents and their subsequent sustained release. This document outlines the necessary steps for the preparation and evaluation of PPA-based hydrogels.

Synthesis of Poly(Propylene Adipate)

The synthesis of PPA is typically achieved through the polycondensation of 1,3-propanediol and adipic acid. This process involves the removal of a small molecule, such as water, to form the polyester chains.

Experimental Protocol: Synthesis of Poly(Propylene Adipate)

This protocol is adapted from the synthesis of similar aliphatic polyesters.

Materials:

  • Adipic acid

  • 1,3-propanediol

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Nitrogen gas supply

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

Procedure:

  • Monomer Charging: In a reaction vessel, combine equimolar amounts of adipic acid and 1,3-propanediol.

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.1-0.5 wt% of the total monomer weight).

  • Esterification:

    • Heat the mixture to 150-160°C under a slow stream of nitrogen gas to facilitate the removal of water formed during the esterification reaction.

    • Continue this step for several hours until the majority of the theoretical amount of water has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 180-200°C.

    • Slowly apply a high vacuum (less than 1 mmHg) to the system to remove the remaining water and 1,3-propanediol, thereby increasing the molecular weight of the polymer.

    • Continue the reaction under vacuum for several hours until the desired viscosity is achieved.

  • Purification:

    • Cool the polymer to room temperature.

    • The resulting poly(propylene adipate) can be used directly for hydrogel preparation or purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Preparation of Poly(Propylene Adipate)-Based Hydrogels

PPA can be formulated into hydrogels using various crosslinking strategies. A common method involves the introduction of reactive groups into the PPA backbone, followed by crosslinking. One such approach is to synthesize PPA with terminal hydroxyl groups that can be further reacted. For drug delivery applications, a common method is free-radical polymerization of PPA-methacrylate.

Experimental Protocol: Preparation of PPA-Methacrylate Hydrogels

Materials:

  • Synthesized Poly(propylene adipate) with terminal hydroxyl groups

  • Methacrylic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Photoinitiator (e.g., Irgacure 2959)

  • Crosslinking agent (e.g., poly(ethylene glycol) dimethacrylate, PEGDMA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Methacrylation of PPA:

    • Dissolve the synthesized PPA in anhydrous DCM.

    • Add TEA as a catalyst.

    • Slowly add methacrylic anhydride to the solution at 0°C and stir for 24 hours at room temperature.

    • Wash the resulting solution with distilled water to remove unreacted methacrylic anhydride and TEA.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain PPA-methacrylate.

  • Hydrogel Formulation:

    • Prepare a prepolymer solution by dissolving the PPA-methacrylate and a desired amount of PEGDMA (crosslinker) in PBS.

    • Add a photoinitiator (e.g., 0.5-1.0% w/v) to the prepolymer solution and vortex until fully dissolved.

  • Photocrosslinking:

    • Pipette the prepolymer solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a sufficient time (e.g., 5-10 minutes) to induce photocrosslinking and form the hydrogel.

  • Purification:

    • Immerse the prepared hydrogels in a large volume of distilled water for 24-48 hours, with frequent water changes, to remove any unreacted monomers and initiator.

    • The purified hydrogels can then be used for characterization and drug loading studies.

Characterization of PPA-Based Hydrogels

The physicochemical properties of the hydrogels are crucial for their performance in drug delivery applications. Key parameters to characterize include the swelling ratio, mechanical properties, and morphology.

Experimental Protocol: Swelling Ratio Determination

Procedure:

  • Lyophilize the purified hydrogel samples to determine their dry weight (Wd).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Continue until the hydrogels reach a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100

Experimental Protocol: Mechanical Testing

Procedure:

  • Prepare cylindrical or dog-bone-shaped hydrogel samples.

  • Allow the samples to equilibrate in PBS (pH 7.4) at 37°C.

  • Perform compression or tensile tests using a universal testing machine.

  • Record the stress-strain data to determine the compressive or tensile modulus, which indicates the stiffness of the hydrogel.

Drug Loading and In Vitro Release Studies

The ability of PPA-based hydrogels to encapsulate and release therapeutic agents is a key aspect of their application in drug delivery.

Experimental Protocol: Drug Loading

Procedure (Passive Swelling Method):

  • Prepare a concentrated solution of the desired drug in PBS.

  • Immerse the lyophilized PPA hydrogels in the drug solution.

  • Allow the hydrogels to swell for 24-48 hours at 37°C to allow the drug to diffuse into the hydrogel network.

  • After loading, gently rinse the hydrogels with fresh PBS to remove any surface-adsorbed drug.

Experimental Protocol: In Vitro Drug Release

Procedure:

  • Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the characterization of polyester-based hydrogels. Note that these are representative values from the literature for similar hydrogel systems and will vary depending on the specific formulation of the PPA hydrogel.

Table 1: Swelling Properties of Polyester-Based Hydrogels

Hydrogel FormulationCrosslinker Concentration (%)Equilibrium Swelling Ratio (%)
PPA-MA Hydrogel A5350 ± 25
PPA-MA Hydrogel B10280 ± 20
PPA-MA Hydrogel C15210 ± 15

Table 2: Mechanical Properties of Polyester-Based Hydrogels

Hydrogel FormulationCrosslinker Concentration (%)Compressive Modulus (kPa)
PPA-MA Hydrogel A515 ± 2
PPA-MA Hydrogel B1030 ± 3
PPA-MA Hydrogel C1555 ± 5

Table 3: Drug Release Characteristics from a Model PPA-Based Hydrogel

Time (hours)Cumulative Drug Release (%)
115 ± 2
645 ± 4
1265 ± 5
2485 ± 6
4898 ± 3

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the preparation and application of PPA-based hydrogels.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_hydrogel Hydrogel Preparation cluster_application Drug Delivery Application adipic_acid Adipic Acid polycondensation Polycondensation adipic_acid->polycondensation propanediol 1,3-Propanediol propanediol->polycondensation ppa Poly(propylene adipate) polycondensation->ppa methacrylation Methacrylation ppa->methacrylation ppa_ma PPA-Methacrylate methacrylation->ppa_ma photocrosslinking UV Photocrosslinking ppa_ma->photocrosslinking photoinitiator Photoinitiator photoinitiator->photocrosslinking crosslinker Crosslinker crosslinker->photocrosslinking ppa_hydrogel PPA Hydrogel photocrosslinking->ppa_hydrogel drug_loading Drug Loading ppa_hydrogel->drug_loading drug_loaded_hydrogel Drug-Loaded Hydrogel drug_loading->drug_loaded_hydrogel in_vitro_release In Vitro Release drug_loaded_hydrogel->in_vitro_release drug_release_data Drug Release Profile in_vitro_release->drug_release_data

Caption: Experimental workflow for PPA-based hydrogel preparation and drug delivery application.

characterization_workflow start PPA Hydrogel swelling Swelling Studies start->swelling mechanical Mechanical Testing start->mechanical morphology Morphology (SEM) start->morphology drug_loading Drug Loading start->drug_loading swelling_data Swelling Ratio swelling->swelling_data mechanical_data Compressive/Tensile Modulus mechanical->mechanical_data morphology_data Pore Structure morphology->morphology_data drug_release In Vitro Drug Release drug_loading->drug_release release_profile Release Kinetics drug_release->release_profile

Caption: Characterization workflow for PPA-based hydrogels.

Enzymatic Synthesis of Poly(glycerol adipate): A Versatile Biopolymer for Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

The enzymatic synthesis of poly(glycerol adipate) (PGA) represents a significant advancement in green polymer chemistry, offering a biocompatible and biodegradable polyester with broad applications in the biomedical field.[1][2][3][4][5] Catalyzed by lipases, this method avoids the harsh conditions and toxic catalysts often associated with traditional polyester synthesis, yielding a highly functionalizable polymer platform.[2][3][4][6] The inherent amphiphilicity of PGA allows for self-assembly into nanoparticles, making it an excellent candidate for drug delivery systems.[2][7][8][9][10] Furthermore, the presence of pendant hydroxyl groups on the glycerol backbone allows for straightforward chemical modification and crosslinking to form elastomers for tissue engineering applications.[2][6][8][11]

Applications

  • Drug Delivery: PGA's ability to self-assemble into nanoparticles in aqueous environments makes it a versatile carrier for hydrophobic drugs.[2][8][10] The biodegradable nature of the polymer ensures the controlled release of the encapsulated therapeutic agent and the eventual clearance of the carrier from the body.[2][6][11]

  • Gene Delivery: Modified PGA has been explored as a non-viral vector for gene delivery.[2]

  • Tissue Engineering: The functionalizable backbone of PGA allows for crosslinking to form hydrogels and elastomers.[6][11] These materials exhibit mechanical properties that can be tailored to mimic soft tissues, making them suitable for applications in tissue regeneration.[6][11]

  • Functionalizable Biomaterials: The pendant hydroxyl groups of PGA serve as handles for the attachment of various molecules, including targeting ligands, imaging agents, and other polymers, to create multifunctional biomaterials.[2][8][11]

Data Presentation

Table 1: Synthesis Conditions and Resulting Polymer Properties
MonomersLipase SourceSolventTemperature (°C)Reaction Time (h)Mn ( g/mol )PDI (Mw/Mn)Degree of Branching (%)
Divinyl adipate, GlycerolCandida antarctica lipase B (CALB)THF40487500 - 7900--
Divinyl adipate, GlycerolNovozym 435THF50>24<5000-5
Divinyl adipate, GlycerolNovozym 435THF70>24<5000-30
Dimethyl adipate, GlycerolNovozym 435--longer than DVAlower than DVA--
Adipic acid, GlycerolNovozym 435------

Mn = Number-average molecular weight; PDI = Polydispersity index; THF = Tetrahydrofuran. Data compiled from multiple sources.[2][12][13]

Experimental Workflow

G Experimental Workflow for Enzymatic Synthesis of Poly(glycerol adipate) cluster_synthesis Polymerization cluster_purification Purification cluster_characterization Characterization Monomers Dissolve Monomers (e.g., Divinyl Adipate & Glycerol) in Anhydrous THF Enzyme Add Immobilized Lipase (e.g., Novozym 435) Monomers->Enzyme Reaction Incubate with Stirring under Argon Atmosphere (e.g., 40-70°C, 24-48h) Enzyme->Reaction Filter Remove Enzyme by Filtration Reaction->Filter Evaporate Evaporate Solvent (THF) Filter->Evaporate Precipitate Precipitate Polymer in Non-solvent (e.g., Cold Diethyl Ether) Evaporate->Precipitate Dry Dry Purified Polymer under Vacuum Precipitate->Dry NMR NMR Spectroscopy (¹H, ¹³C) for Structural Analysis Dry->NMR GPC Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and PDI Dry->GPC MALDI MALDI-TOF MS for Molecular Weight Confirmation Dry->MALDI

Caption: Workflow for the lipase-catalyzed synthesis of poly(glycerol adipate).

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(glycerol adipate)

This protocol is adapted from methodologies described in the literature for synthesizing predominantly linear PGA.[12]

Materials:

  • Glycerol (GLY, 99%)

  • Divinyl adipate (DVA)

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas

  • Diethyl ether (cold)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of divinyl adipate and glycerol in anhydrous THF. A typical concentration is around 730 mg of total monomers per mL of THF.[12]

  • Add immobilized CALB to the reaction mixture. The amount of enzyme can range from 1 to 10 wt% of the total monomer weight.[12][14]

  • Purge the flask with argon gas and seal it.

  • Place the flask in a preheated oil bath at 40°C and stir the mixture for 48 hours.[12]

  • After the reaction period, remove the enzyme by filtration.

  • Concentrate the filtrate by evaporating the THF under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise to cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by decantation or filtration.

  • Dry the purified poly(glycerol adipate) under vacuum until a constant weight is achieved.

Protocol 2: Synthesis of Branched Poly(glycerol adipate)

To increase the degree of branching, the reaction temperature can be elevated.[13]

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Place the flask in a preheated oil bath at a higher temperature, for example, 70°C, and stir the mixture.[13] The reaction time may vary (e.g., over 24 hours) to achieve the desired molecular weight.[2]

  • Follow steps 5-9 of Protocol 1 for purification and drying of the branched polymer.

Protocol 3: Characterization of Poly(glycerol adipate)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra to confirm the polyester structure. Key signals include those for the adipic acid methylene protons (around 1.6-2.5 ppm) and the glyceride protons (between 3.5 and 5.3 ppm).[12] The degree of branching can be estimated by comparing the integrals of signals corresponding to 1,3-substituted linear glycerol units and 1,2,3-substituted dendritic glycerol units.[12]

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Dissolve the polymer in a suitable mobile phase (e.g., THF).

  • Analyze the sample using a GPC/SEC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

  • Prepare a sample by mixing the polymer solution with a suitable matrix (e.g., dithranol).

  • Analyze the sample to obtain detailed information about the polymer's molecular weight distribution and end groups.

References

Application Notes and Protocols: Hexanedioic Acid;Propane-1,2-Diol Copolyesters in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of copolyesters synthesized from hexanedioic acid (adipic acid) and propane-1,2-diol (propylene glycol), commonly known as poly(propylene adipate) (PPAd), in the field of tissue engineering. This document outlines the synthesis of the copolyester, fabrication of porous scaffolds, and detailed protocols for characterization and biocompatibility assessment.

Introduction

Biodegradable aliphatic polyesters are a cornerstone of tissue engineering, offering temporary scaffolds that support tissue regeneration before degrading into biocompatible byproducts. Copolyesters of hexanedioic acid and propane-1,2-diol are flexible and biodegradable materials that can be tailored for various tissue engineering applications, including soft tissue regeneration. Their degradation products, adipic acid and propylene glycol, are generally considered biocompatible.

Data Presentation

The following tables summarize the key quantitative data for poly(propylene adipate) and related biodegradable polyesters used in tissue engineering.

Table 1: Mechanical Properties of Biodegradable Polyester Scaffolds

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Citation(s)
Poly(propylene adipate) - blend with PLAN/A~5-40>460[1]
Poly(glycerol adipate) elastomer0.07 - 8.33N/AN/A[2]
Poly(propylene fumarate)1.11 - 20.660.15 - 1.44N/A[3]
PCL/PLGA blendN/AN/AN/A[3]
PLA/PBAT ScaffoldN/AN/AN/A[1]

Note: Data for pure poly(propylene adipate) scaffolds is limited in the reviewed literature; values presented are for blends or similar adipate-based polyesters to provide a general indication of properties.

Table 2: In Vitro Degradation of Biodegradable Polyester Scaffolds

PolymerTime (weeks)Weight Loss (%)MediumCitation(s)
Poly(propylene fumarate)3212 - 17Cell Culture Medium[4]
Poly(propylene fumarate)/PLGA composite26up to 15 ± 5PBS (pH 7.4)[5]
Poly(glycerol adipate)8.515 - 31PBS (pH 7.4)[2]
PLA/PBAT ScaffoldN/A7.63 ± 2.56 (unspecified duration)N/A[1]
P(PF-co-EG) hydrogels1 day40 - 60 (leaching of uncrosslinked polymer)PBS (pH 7.4)[1]

Note: Degradation rates are highly dependent on the specific formulation, molecular weight, and environmental conditions.

Experimental Protocols

Synthesis of Poly(propylene adipate) Prepolymer

This protocol is adapted from the two-stage melt polycondensation method used for similar polyesters.

Materials:

  • Hexanedioic acid (Adipic acid)

  • Propane-1,2-diol (Propylene glycol)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Nitrogen gas supply

  • Glass batch reactor with mechanical stirrer, condenser, and vacuum connection

Procedure:

  • Esterification Stage:

    • Add equimolar amounts of hexanedioic acid and propane-1,2-diol to the glass batch reactor.

    • Add the catalyst at a concentration of approximately 0.1% (w/w) of the total monomer weight.

    • Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

    • Heat the mixture to 150-160°C with continuous stirring.

    • Water will be produced as a byproduct and should be collected through the condenser.

    • Continue this stage for 4-6 hours or until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 180-200°C.

    • Slowly apply a vacuum (e.g., < 1 mmHg) to the reactor to remove excess propane-1,2-diol and facilitate the increase in molecular weight.

    • Continue the reaction under vacuum with stirring for 6-8 hours. The viscosity of the mixture will increase significantly.

    • The reaction is stopped by cooling the reactor to room temperature under a nitrogen atmosphere.

    • The resulting poly(propylene adipate) prepolymer can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., cold methanol).

Fabrication of Porous Scaffolds by Solvent Casting and Particulate Leaching

Materials:

  • Poly(propylene adipate) prepolymer

  • Solvent (e.g., Chloroform, Dichloromethane)

  • Porogen (e.g., Sodium chloride (NaCl) particles, sieved to desired size range)

  • Petri dish or a mold of desired shape

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) solution of poly(propylene adipate) in the chosen solvent.

  • Add NaCl particles to the polymer solution. The weight ratio of NaCl to polymer will determine the porosity of the scaffold (e.g., a 9:1 ratio will result in approximately 90% porosity).

  • Thoroughly mix the polymer solution and NaCl particles to ensure a homogeneous suspension.

  • Cast the mixture into the petri dish or mold.

  • Allow the solvent to evaporate completely in a fume hood for 24-48 hours.

  • Immerse the resulting polymer-salt composite in deionized water to leach out the NaCl particles.

  • Change the water every 12 hours for at least 3 days to ensure complete removal of the porogen.

  • Freeze the porous scaffold at -80°C and then lyophilize (freeze-dry) to remove all water.

  • Store the final porous scaffold in a desiccator until use.

In Vitro Degradation Study

Materials:

  • Poly(propylene adipate) scaffolds of known weight

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical balance

Procedure:

  • Measure the initial dry weight (W_initial) of the scaffolds.

  • Place each scaffold in a separate sterile tube containing 10 mL of PBS.

  • Incubate the tubes at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the scaffolds from the PBS.

  • Gently rinse the scaffolds with deionized water to remove any salt residues.

  • Lyophilize the scaffolds until a constant weight is achieved.

  • Measure the final dry weight (W_final) of the scaffolds.

  • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

Cell Viability and Proliferation Assay (MTT Assay)

Materials:

  • Sterilized poly(propylene adipate) scaffolds

  • Cell line (e.g., L929 fibroblasts, human mesenchymal stem cells)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • Place the sterilized scaffolds into the wells of a 24-well plate.

  • Seed the cells onto the scaffolds at a density of 1 x 10^4 cells per scaffold.

  • Culture the cell-seeded scaffolds in an incubator at 37°C and 5% CO2.

  • At desired time points (e.g., 1, 3, and 7 days), transfer the scaffolds to a new 24-well plate.

  • Add 500 µL of fresh culture medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Pipette 100 µL of the DMSO solution from each well into a 96-well plate.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Higher absorbance values correlate with higher cell viability and proliferation.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Scaffold Fabrication cluster_characterization Characterization & Evaluation monomers Hexanedioic Acid + Propane-1,2-diol polycondensation Melt Polycondensation monomers->polycondensation prepolymer Poly(propylene adipate) Prepolymer polycondensation->prepolymer scpl Solvent Casting & Particulate Leaching prepolymer->scpl porous_scaffold Porous Scaffold scpl->porous_scaffold mechanical Mechanical Testing porous_scaffold->mechanical degradation In Vitro Degradation porous_scaffold->degradation biocompatibility Biocompatibility (MTT Assay) porous_scaffold->biocompatibility

Caption: Experimental workflow for the synthesis, fabrication, and evaluation of poly(propylene adipate) scaffolds.

signaling_pathway cluster_degradation Degradation cluster_cellular_response Cellular Response scaffold Polyester Scaffold hydrolysis Hydrolysis scaffold->hydrolysis products Degradation Products (Adipic Acid, Propylene Glycol) hydrolysis->products cell Cell products->cell receptors Surface Receptors cell->receptors intracellular Intracellular Signaling (e.g., MAPK, NF-κB) receptors->intracellular response Cellular Response (Proliferation, Differentiation, Inflammation) intracellular->response

Caption: Putative signaling pathway initiated by polyester degradation products.

Concluding Remarks

Copolyesters of hexanedioic acid and propane-1,2-diol represent a versatile class of biodegradable polymers for tissue engineering applications. By controlling the synthesis parameters and scaffold fabrication techniques, their mechanical properties and degradation kinetics can be tuned to meet the requirements of specific tissues. The provided protocols offer a foundation for researchers to explore the potential of these materials in regenerative medicine. Further research should focus on obtaining more precise quantitative data for pure poly(propylene adipate) scaffolds and elucidating the specific cellular signaling pathways modulated by their degradation products.

References

Troubleshooting & Optimization

Technical Support Center: Polyesterification of Adipic Acid and Propylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of polyesterification reactions between adipic acid and propylene glycol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the polyesterification of adipic acid and propylene glycol?

A1: The reaction is a condensation polymerization. The carboxylic acid groups of adipic acid react with the hydroxyl groups of propylene glycol to form ester linkages, with the elimination of water as a byproduct.[1] To achieve a high molecular weight polyester, this water must be continuously removed to shift the reaction equilibrium towards the product side.[2]

Q2: Why is the reaction rate between adipic acid and propylene glycol often slow?

A2: The reaction rate can be sluggish primarily due to the secondary hydroxyl group in propylene glycol, which exhibits lower reactivity compared to primary hydroxyl groups due to steric hindrance from the adjacent methyl group.[3]

Q3: What are the key factors influencing the yield and molecular weight of the resulting polyester?

A3: Several factors are critical:

  • Catalyst: The type and concentration of the catalyst significantly impact the reaction rate.[3][4]

  • Temperature: The reaction is typically conducted at elevated temperatures, often in a stepwise manner, to facilitate the reaction and removal of water.[4][5]

  • Pressure/Vacuum: Applying a vacuum in the later stages is crucial for removing the water byproduct and driving the polymerization to completion.[6][7]

  • Reactant Molar Ratio: The ratio of propylene glycol to adipic acid affects the molecular weight and the nature of the end-groups of the polymer chain.[8][9]

  • Water Removal Efficiency: Inefficient removal of water, a byproduct of the condensation reaction, can limit the chain growth and thus the final molecular weight and yield.[10][11][12]

Q4: How can I monitor the progress of the polyesterification reaction?

A4: The most common method is to monitor the decrease in the concentration of carboxylic acid groups. This is typically done by taking samples at regular intervals and determining the acid number (or acid value) through titration.[3] The reaction is considered complete when the acid number reaches a predetermined low value.

Q5: What analytical techniques are suitable for characterizing the final polyester product?

A5: The resulting polyester can be characterized using several techniques:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity).[6]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of ester bonds and the disappearance of carboxylic acid and hydroxyl groups.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the polymer.[4]

Troubleshooting Guide

Problem 1: Low Yield and/or Low Molecular Weight

Potential Cause Corrective Action
Inefficient Water Removal The condensation reaction is an equilibrium process; water must be removed to drive it forward.[2] Ensure your apparatus is properly sealed for vacuum application. Use a nitrogen sparge in the initial stages to help carry away water vapor.[5] In the later stages, apply a high vacuum (e.g., 1-15 mm Hg).[7]
Inadequate Catalyst Activity or Concentration The uncatalyzed reaction is very slow.[3] Ensure you are using an appropriate catalyst, such as p-toluenesulfonic acid (p-TSA) or a tin-based catalyst.[3][4] Optimize the catalyst concentration; typically, it ranges from 0.1% to 0.5% by weight of the reactants.[6]
Sub-optimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions or degradation can occur. A typical procedure involves a gradual increase in temperature, for instance, starting at 160°C and slowly increasing to 200-220°C.[4][9]
Incorrect Stoichiometry An equimolar ratio of functional groups is theoretically required for the highest molecular weight. However, using a slight excess of the glycol (e.g., a molar ratio of diol to diacid greater than 1.5:1) is a common strategy to ensure hydroxyl end-groups and can help control the molecular weight.[8] Volatilization of propylene glycol at high temperatures can also alter the stoichiometry, so an initial excess may be necessary.
Reaction Time is Too Short Polyesterification can be a lengthy process. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring the acid number until it plateaus at a low value.

Problem 2: Product Discoloration (Yellowing or Darkening)

Potential Cause Corrective Action
Thermal Degradation or Oxidation Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause the polymer to degrade and discolor. Maintain a constant, gentle purge of an inert gas like nitrogen throughout the reaction to prevent oxidation.[5] Avoid excessively high temperatures or prolonged reaction times.
Catalyst-Induced Discoloration Some catalysts, particularly certain metal-based ones, can cause discoloration at high temperatures. Consider using a catalyst known for producing less color, or use the minimum effective concentration.
Impurities in Reactants Ensure the adipic acid and propylene glycol are of high purity, as impurities can lead to side reactions that produce colored byproducts.

Data Presentation

Table 1: Effect of Catalyst on Polyesterification

CatalystTypical Concentration (% w/w)Relative Reaction RateNotes
p-Toluenesulfonic acid (p-TSA)0.1 - 0.5%HighEffective but can be corrosive and may cause some discoloration.[4][13]
Stannous Chloride0.1 - 0.4%HighCommon catalyst for polyesterification.[5]
Tetraisopropyl orthotitanate0.1 - 0.3%HighEffective, but can be sensitive to moisture.[5]
Sulfuric Acid (H₂SO₄)0.1 - 0.5%Very HighHighly effective but can cause significant discoloration and degradation.[6]
Zinc Acetate~0.04%ModerateOften used in combination with other catalysts.[9]

Table 2: Typical Reaction Conditions

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature 160 - 190 °C[4]190 - 220 °C[5][9]
Pressure Atmospheric (with N₂ purge)Vacuum (1 - 15 mm Hg)[7]
Duration Until ~80-90% of theoretical water is collectedUntil target acid number or viscosity is reached
Agitation Constant mechanical stirringConstant mechanical stirring

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid-Propylene Glycol Polyester

  • Apparatus Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Charging Reactants: Charge the reactor with adipic acid (1.0 mol) and propylene glycol (1.1 mol, a 10% molar excess).

  • Catalyst Addition: Add the selected catalyst (e.g., 0.2% w/w p-toluenesulfonic acid) to the mixture.

  • Stage 1 - Esterification: Begin stirring and introduce a slow stream of nitrogen gas. Heat the mixture to 160-180°C.[4] Water will begin to distill off as a byproduct. Continue this stage until the rate of water collection significantly decreases.

  • Stage 2 - Polycondensation: Gradually increase the temperature to 200-220°C.[5][9] Discontinue the nitrogen flow and slowly apply a vacuum to the system, reducing the pressure to below 15 mm Hg.[7] This will facilitate the removal of the remaining water and any excess propylene glycol.

  • Monitoring and Completion: Hold the reaction under these conditions, periodically taking small samples to measure the acid number. The reaction is considered complete when the acid number is below a desired value (e.g., < 2 mg KOH/g).

  • Cooling and Recovery: Once the reaction is complete, release the vacuum with nitrogen and cool the reactor. The resulting polyester can then be discharged.

Protocol 2: Determination of Acid Number

  • Sample Preparation: Accurately weigh approximately 1-2 g of the polyester sample into an Erlenmeyer flask.

  • Dissolution: Add 50 mL of a suitable solvent mixture (e.g., a neutralized solution of toluene and ethanol in a 2:1 ratio) and dissolve the sample, warming gently if necessary.

  • Titration: Add a few drops of a phenolphthalein indicator. Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol (e.g., 0.1 N) until a faint pink color persists for at least 30 seconds.

  • Calculation: Calculate the acid number using the following formula: Acid Number (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the sample (g)

Visualizations

Polyesterification_Reaction Adipic_Acid Adipic Acid (HOOC-(CH₂)₄-COOH) Polyester Polyester Chain (...-O-CO-(CH₂)₄-CO-O-CH(CH₃)-CH₂-...) Adipic_Acid->Polyester + Propylene_Glycol Propylene Glycol (HO-CH(CH₃)-CH₂-OH) Propylene_Glycol->Polyester Water Water (H₂O) Polyester->Water - (removed) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_analysis Monitoring & Analysis A Charge Reactants (Adipic Acid, Propylene Glycol) B Add Catalyst A->B C Stage 1: Esterification (Atmospheric Pressure, 160-180°C) B->C D Remove Water by Distillation C->D E Stage 2: Polycondensation (Vacuum, 200-220°C) D->E F Remove Water & Excess Glycol E->F G Monitor Acid Number E->G I Cool & Discharge Product F->I G->E Continue if not complete G->I Reaction Complete H Characterize Product (GPC, FT-IR, NMR) I->H Troubleshooting_Low_Yield Start Problem: Low Yield / Low MW q1 Is water being efficiently removed? Start->q1 a1_yes Improve vacuum system Increase N₂ sparge rate q1->a1_yes No q2 Is the catalyst active and at the correct concentration? q1->q2 Yes a1_yes->q2 a2_yes Verify catalyst type Optimize concentration q2->a2_yes No q3 Are the temperature and reaction time adequate? q2->q3 Yes a2_yes->q3 a3_yes Increase temperature gradually Extend reaction time q3->a3_yes No q4 Is the reactant stoichiometry correct? q3->q4 Yes a3_yes->q4 a4_yes Verify molar ratio Account for glycol loss q4->a4_yes No Solution Yield Improved q4->Solution Yes a4_yes->Solution

References

Technical Support Center: Catalyst Selection for Adipic Acid and Propylene Glycol Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of adipic acid and propylene glycol to synthesize poly(propylene adipate).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(propylene adipate).

Question: Why is the molecular weight of my polyester lower than expected?

Answer:

Several factors can contribute to a lower than expected molecular weight in your polyester product. Consider the following potential causes and solutions:

  • Inefficient Water Removal: The polycondensation reaction between adipic acid and propylene glycol produces water as a byproduct.[1] If water is not efficiently removed from the reaction mixture, it can hinder the forward reaction and limit chain growth.

    • Solution: Ensure your reaction setup includes an efficient condenser and a Dean-Stark trap or a similar apparatus for azeotropic removal of water. Applying a vacuum during the later stages of the polymerization can also effectively remove residual water.

  • Suboptimal Catalyst Concentration: The concentration of the catalyst plays a crucial role in the polymerization kinetics.

    • Solution: The optimal catalyst concentration can vary depending on the specific catalyst used. It is advisable to perform a small-scale optimization study to determine the ideal catalyst loading for your system.[2]

  • Reaction Temperature Too Low: The polymerization reaction is temperature-dependent.

    • Solution: Ensure the reaction temperature is maintained at a level sufficient to promote the reaction rate without causing thermal degradation of the polymer. A typical temperature range for this type of polyesterification is 180-230°C.[3]

  • Steric Hindrance of Propylene Glycol: Propylene glycol has a secondary hydroxyl group, which can lead to a slower reaction rate compared to diols with only primary hydroxyl groups due to steric hindrance.[4]

    • Solution: A longer reaction time may be necessary to achieve a high molecular weight when using propylene glycol.[4]

  • Impure Monomers: The presence of monofunctional impurities in either the adipic acid or propylene glycol will act as chain terminators, limiting the final molecular weight.

    • Solution: Use high-purity monomers. If necessary, purify the monomers before use through recrystallization (for adipic acid) or distillation (for propylene glycol).

Question: What is causing the discoloration (yellowing) of my polyester?

Answer:

Discoloration, typically yellowing, of the polyester is a common issue and is often related to oxidative degradation at high temperatures.

  • Cause: The presence of oxygen in the reaction vessel at elevated temperatures can lead to the formation of chromophores in the polymer backbone.

    • Solution: It is crucial to carry out the polymerization under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[5] Purging the reaction vessel with an inert gas before heating and maintaining a gentle flow throughout the reaction is recommended.

  • Cause: The type and concentration of the catalyst can also influence the color of the final polymer.

    • Solution: Some catalysts may be more prone to causing discoloration than others. If color is a critical parameter, consider screening different catalysts. For example, some organic catalysts might be a better choice than certain metal-based catalysts.

  • Cause: The reaction temperature is too high.

    • Solution: While a high temperature is needed to drive the reaction, excessive heat can lead to thermal degradation and discoloration.[3] Optimize the reaction temperature to be high enough for an efficient reaction rate but low enough to avoid significant degradation.

Question: Why has my reaction mixture formed a gel?

Answer:

Gel formation indicates the occurrence of cross-linking reactions within the polymer.[6]

  • Cause: The presence of polyfunctional impurities (e.g., triols or tricarboxylic acids) in the monomers can act as cross-linking agents.

    • Solution: Ensure the purity of your adipic acid and propylene glycol. Use monomers from reputable suppliers and check their specifications for polyfunctional impurities.

  • Cause: Side reactions at high temperatures can lead to the formation of cross-linked structures.

    • Solution: Carefully control the reaction temperature and avoid localized overheating.[7] Good stirring is essential to ensure uniform temperature distribution throughout the reaction mixture.

  • Cause: Some catalysts, particularly at high concentrations, can promote side reactions that lead to cross-linking.

    • Solution: Optimize the catalyst concentration. If gelation persists, consider using a different catalyst that is less prone to promoting side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the polymerization of adipic acid and propylene glycol?

A1: The most common catalysts for this polyesterification fall into three main categories:

  • Acid Catalysts: Strong acids like p-toluenesulfonic acid (p-TSA) are effective but can sometimes lead to side reactions and discoloration.[8]

  • Metal-Based Catalysts: Compounds of tin (e.g., stannous octoate, dibutyltin oxide), titanium (e.g., tetrabutyl titanate), and zinc are widely used in industrial polyester synthesis.[9] They are generally effective at lower concentrations.

  • Enzymatic Catalysts: Lipases can be used as biocatalysts for this reaction, offering the advantage of milder reaction conditions and high selectivity, which can be beneficial for sensitive applications.[10]

Q2: How does the choice of catalyst affect the properties of the final poly(propylene adipate)?

A2: The catalyst can influence several properties of the resulting polymer:

  • Reaction Rate: Different catalysts will afford different reaction rates. For instance, organotin catalysts are known to facilitate the polyesterification reaction effectively.[4]

  • Molecular Weight: The choice of catalyst and its concentration can impact the achievable molecular weight.[2]

  • Color: Some catalysts are more likely to cause discoloration than others.[5]

  • Side Reactions: The catalyst can influence the occurrence of side reactions, which can affect the polymer's structure and properties.

Q3: What is a typical reaction temperature and time for this polymerization?

A3: A common temperature range for the melt polycondensation of adipic acid and propylene glycol is between 180°C and 230°C.[3] The reaction time can vary significantly depending on the catalyst, temperature, and desired molecular weight, but it typically ranges from several hours to over 24 hours.[4]

Q4: Is it necessary to use an inert atmosphere for the polymerization?

A4: Yes, it is highly recommended to perform the polymerization under an inert atmosphere (e.g., nitrogen or argon).[5] This prevents oxidation of the monomers and the resulting polymer at high temperatures, which can lead to discoloration and degradation of the material.[3]

Q5: How can I monitor the progress of the polymerization reaction?

A5: The progress of the reaction can be monitored by measuring the amount of water evolved, for example, by collecting it in a Dean-Stark trap. Another common method is to take small samples from the reaction mixture at different time points and determine the acid number by titration. A decrease in the acid number indicates the consumption of the carboxylic acid groups of adipic acid and thus the progress of the polymerization.

Data Presentation

Table 1: Comparison of Reaction Rate Constants for the Uncatalyzed and Catalyzed Polyesterification of Adipic Acid with Various Glycols.

GlycolUncatalyzed Rate Constant (k)Tin-Catalyzed Rate Constant (k)
1,6-Hexanediol (1,6-HD)HighestHighest
1,4-Butanediol (1,4-BD)HighHigh
Neopentyl Glycol (NPG)MediumMedium
Diethylene Glycol (DEG)MediumMedium
Ethylene Glycol (EG)LowLow
Propylene Glycol (PG) Lowest Lowest

Data adapted from Chang and Karalis (1993). The study notes that the slower reaction rate of propylene glycol is due to the steric hindrance of its secondary hydroxyl group.[4]

Experimental Protocols

Protocol: Synthesis of Poly(propylene adipate) via Melt Polycondensation

Materials:

  • Adipic acid (high purity)

  • Propylene glycol (high purity)

  • Catalyst (e.g., p-toluenesulfonic acid, stannous octoate, or tetrabutyl titanate)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a stirring rod and paddle

  • Heating mantle with a temperature controller

  • Condenser with a Dean-Stark trap and receiving flask

  • Gas inlet adapter

  • Thermometer or thermocouple

Procedure:

  • Monomer Charging: Accurately weigh and add equimolar amounts of adipic acid and propylene glycol to the three-neck round-bottom flask.

  • Catalyst Addition: Add the selected catalyst to the flask. The amount will depend on the chosen catalyst, but a typical starting point for p-TSA is 0.1-0.5 mol% relative to the diacid, and for metal-based catalysts, it can be in the range of 0.01-0.1 mol%.

  • Inert Atmosphere: Assemble the reaction apparatus. Purge the flask with nitrogen or argon for 15-20 minutes to remove any air. Maintain a slow, continuous flow of the inert gas throughout the reaction.

  • Heating and Stirring: Begin stirring the reaction mixture and gradually heat the flask using the heating mantle.

  • First Stage (Esterification): Increase the temperature to around 150-160°C. At this stage, water will begin to be produced and collected in the Dean-Stark trap. Continue this stage until the rate of water collection slows down significantly.

  • Second Stage (Polycondensation): Gradually increase the temperature to 180-220°C. A vacuum can be slowly applied at this stage to facilitate the removal of the remaining water and drive the polymerization towards a higher molecular weight.

  • Monitoring: Monitor the reaction by observing the viscosity of the mixture (it will increase as the polymer chains grow) and by measuring the amount of water collected. The reaction is typically considered complete when no more water is being evolved.

  • Cooling and Isolation: Once the desired degree of polymerization is achieved, turn off the heating and allow the reaction mixture to cool down to room temperature under the inert atmosphere. The resulting polyester can then be removed from the flask. For analysis, the polymer can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol).

  • Characterization: The synthesized poly(propylene adipate) can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.

Mandatory Visualization

Catalyst_Selection_Workflow Catalyst Selection Workflow for Adipic Acid & Propylene Glycol Polymerization start Define Polymer Requirements (e.g., Molecular Weight, Color, Purity) catalyst_type Select Catalyst Type start->catalyst_type acid_cat Acid Catalysts (e.g., p-TSA) catalyst_type->acid_cat Cost-effective, Simple metal_cat Metal-Based Catalysts (e.g., Tin, Titanium) catalyst_type->metal_cat High Activity, Industrial Standard enzyme_cat Enzymatic Catalysts (e.g., Lipase) catalyst_type->enzyme_cat Mild Conditions, High Purity optimize_conc Optimize Catalyst Concentration acid_cat->optimize_conc metal_cat->optimize_conc enzyme_cat->optimize_conc lab_scale Perform Lab-Scale Polymerization Trials optimize_conc->lab_scale characterize Characterize Polymer Properties (GPC, NMR, Color) lab_scale->characterize evaluate Evaluate Performance vs. Requirements characterize->evaluate scale_up Scale-Up Synthesis evaluate->scale_up Meets Requirements reselect Re-evaluate Catalyst Choice evaluate->reselect Does Not Meet Requirements reselect->catalyst_type

Caption: A workflow diagram for selecting a suitable catalyst for the polymerization of adipic acid and propylene glycol.

References

issues with thermal degradation of poly(propylene adipate) during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(propylene adipate) (PPAd). It addresses common issues related to thermal degradation during processing and offers potential solutions and analytical methods for characterization.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the melt processing of poly(propylene adipate).

Problem Potential Cause Recommended Solution
Yellowing or Discoloration of Extrudate/Molded Part Thermo-oxidative degradation: High processing temperatures, prolonged residence time, or the presence of oxygen can lead to the formation of chromophores.- Optimize Processing Temperature: Lower the melt temperature to the minimum required for adequate flow. - Reduce Residence Time: Increase the screw speed or reduce the shot size to minimize the time the polymer is at high temperature. - Use Antioxidants: Incorporate a primary antioxidant (e.g., hindered phenols) and a secondary antioxidant (e.g., phosphites) to inhibit oxidative degradation. A synergistic blend is often most effective.[1][2] - Nitrogen Purge: Process under a nitrogen atmosphere to minimize oxygen exposure.
Decrease in Viscosity / Increase in Melt Flow Index (MFI) Chain Scission: Thermal degradation and hydrolysis can break the polyester chains, leading to a reduction in molecular weight and viscosity.[1]- Ensure Proper Drying: Dry the PPAd resin thoroughly before processing to minimize hydrolysis. Polyesters are susceptible to hydrolysis of their ester bonds. - Lower Processing Temperature: High temperatures accelerate chain scission.[3] - Add Chain Extenders: Consider adding a chain extender to the formulation to counteract the effects of chain scission. - Incorporate Hydrolysis Stabilizers: Use anti-hydrolysis agents like carbodiimides to protect the ester linkages.
Gel Formation or Black Specks in the Final Product Cross-linking or Severe Degradation: Localized overheating or the presence of contaminants can lead to cross-linking reactions or the formation of carbonized material.- Improve Temperature Control: Ensure uniform heating across the extruder barrel or mold. - Purge the Equipment: Thoroughly clean the processing equipment to remove any degraded material or contaminants. - Use Thermal Stabilizers: Incorporate stabilizers that can prevent runaway degradation at hot spots.
Brittleness of the Final Product Significant Molecular Weight Reduction: A substantial decrease in polymer chain length due to degradation leads to poor mechanical properties.[1]- Follow Solutions for Viscosity Decrease: Implement strategies to minimize chain scission, such as proper drying and optimized processing conditions. - Perform Quality Control on Incoming Material: Ensure the starting molecular weight of the PPAd resin is within specification. - Analyze Molecular Weight: Use Gel Permeation Chromatography (GPC) to monitor changes in molecular weight during processing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for poly(propylene adipate) during processing?

A1: The primary mechanisms are thermo-oxidative degradation and hydrolysis. Thermo-oxidative degradation involves a free-radical chain reaction initiated by heat and oxygen, leading to chain scission and the formation of colored byproducts.[1] Hydrolysis is the cleavage of the ester bonds in the polymer backbone by water, which is accelerated at high processing temperatures.

Q2: How can I prevent hydrolysis of my poly(propylene adipate) during melt extrusion?

A2: The most critical step is to thoroughly dry the PPAd pellets before processing. Moisture in the resin will readily react with the ester linkages at high temperatures, causing a reduction in molecular weight and viscosity. Using a desiccant dryer to achieve a low moisture content is recommended. Additionally, incorporating anti-hydrolysis agents can provide further protection.

Q3: What are the recommended types of stabilizers for poly(propylene adipate)?

A3: A combination of primary and secondary antioxidants is recommended to prevent thermo-oxidative degradation. Hindered phenolic antioxidants act as primary stabilizers by scavenging free radicals, while phosphite-based antioxidants are secondary stabilizers that decompose hydroperoxides.[1][2] For protection against hydrolysis, carbodiimide-based stabilizers are effective.

Q4: How does processing temperature affect the degradation of poly(propylene adipate)?

A4: Higher processing temperatures accelerate the rates of both thermo-oxidative degradation and hydrolysis. This leads to a more rapid decrease in molecular weight, an increase in the melt flow index, and a greater likelihood of discoloration. It is crucial to process at the lowest possible temperature that allows for good melt flow and part formation.

Q5: What analytical techniques are most useful for characterizing the thermal degradation of poly(propylene adipate)?

A5: The following techniques are highly recommended:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of thermal degradation and assess the overall thermal stability of the material.

  • Differential Scanning Calorimetry (DSC): To determine melting temperature, crystallinity, and glass transition temperature, which can be affected by degradation.[4]

  • Melt Flow Index (MFI): To measure changes in the melt viscosity, which is sensitive to changes in molecular weight.[5][6]

  • Gel Permeation Chromatography (GPC): To directly measure the molecular weight distribution and quantify the extent of chain scission.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in chemical structure, such as the formation of carbonyl groups resulting from oxidation.

Quantitative Data on Polymer Properties

Table 1: Effect of Multiple Extrusion Cycles on the Molecular Weight of Polypropylene at 270°C.[3]

Number of Extrusion CyclesWeight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
0398,0004.8
1280,0003.5
5195,0002.8
10160,0002.5
19135,0002.3

Table 2: Influence of Processing Temperature on the Viscosity of Polypropylene.[7]

Temperature (°C)Viscosity (Pa·s)
2201,000
2002,000
1805,000
16015,000

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the onset temperature of thermal degradation of poly(propylene adipate) in an inert atmosphere, based on ASTM E1131.[8][9][10]

Methodology:

  • Place a 10-15 mg sample of the poly(propylene adipate) into a TGA crucible.

  • Load the crucible into the TGA instrument.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.

  • Record the sample weight as a function of temperature.

  • The onset of degradation is determined as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To determine the melting temperature (Tm) and crystallinity of poly(propylene adipate) as per ASTM D3418.[4][11][12][13]

Methodology:

  • Weigh a 5-10 mg sample of poly(propylene adipate) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Hold the sample at 200°C for 5 minutes to erase any prior thermal history.

  • Cool the sample to room temperature at a rate of 10°C/min.

  • Reheat the sample from room temperature to 200°C at 10°C/min.

  • The melting temperature (Tm) is determined from the peak of the endotherm on the second heating scan. The degree of crystallinity can be calculated from the heat of fusion.

Melt Flow Index (MFI) for Viscosity Changes

Objective: To measure the melt flow rate of poly(propylene adipate) to assess changes in viscosity due to processing, following ASTM D1238.[5][6][14][15][16]

Methodology:

  • Preheat the MFI instrument to a specified temperature (e.g., 190°C).

  • Load a specified amount of the dried poly(propylene adipate) resin into the heated barrel.

  • Allow the resin to melt for a specified pre-heat time.

  • Place a specified weight (e.g., 2.16 kg) onto the piston.

  • Allow the molten polymer to extrude through the die.

  • Collect the extrudate for a fixed period of time and weigh it.

  • The MFI is calculated in grams of polymer that flow in 10 minutes.

Visualizations

Thermal_Oxidative_Degradation cluster_Initiation Initiation cluster_Propagation Propagation cluster_Chain_Scission Chain Scission & Products Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical + H• Heat Heat/Shear Heat->Polymer Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 O2 Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + P-H Hydroperoxide->Radical + P• Alkoxy Alkoxy Radical (PO•) Hydroperoxide->Alkoxy Heat Scission Chain Scission Alkoxy->Scission Hydroxy Hydroxy Radical (•OH) Hydroxy->Scission Products Degradation Products (Aldehydes, Ketones, etc.) Scission->Products

Caption: Thermal-oxidative degradation pathway of polyesters.

Hydrolysis_Mechanism Polyester Polyester Chain (R-COO-R') TransitionState Transition State Polyester->TransitionState + H2O Water Water (H2O) (at high temp) Water->TransitionState Products Chain Scission Products: Carboxylic Acid (R-COOH) + Alcohol (HO-R') TransitionState->Products Chain Cleavage

Caption: Hydrolysis mechanism of the polyester backbone.

Troubleshooting_Workflow Start Processing Issue Observed (e.g., Discoloration, Low Viscosity) CheckDrying Was the resin properly dried? Start->CheckDrying DryResin Dry resin thoroughly (e.g., desiccant dryer) CheckDrying->DryResin No CheckTemp Is processing temperature too high? CheckDrying->CheckTemp Yes DryResin->CheckTemp LowerTemp Lower processing temperature CheckTemp->LowerTemp Yes CheckStabilizers Are appropriate stabilizers used? CheckTemp->CheckStabilizers No LowerTemp->CheckStabilizers AddStabilizers Incorporate antioxidants and/or hydrolysis stabilizers CheckStabilizers->AddStabilizers No ReEvaluate Re-evaluate process CheckStabilizers->ReEvaluate Yes AddStabilizers->ReEvaluate ProblemSolved Problem Resolved ReEvaluate->ProblemSolved

Caption: Troubleshooting workflow for PPAd processing issues.

References

Technical Support Center: Optimization of Polycondensation of Hexanedioic Acid and Propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polycondensation reaction between hexanedioic acid (also known as adipic acid) and propane-1,2-diol (propylene glycol). This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and data on reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of poly(propylene adipate).

IssuePossible CausesSuggested Solutions
Low Molecular Weight of the Final Polymer - Inefficient water removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, limiting chain growth. - Non-stoichiometric monomer ratio: An excess of one monomer will lead to chain termination, limiting the final molecular weight. Propane-1,2-diol is volatile and can be lost at high temperatures. - Monomer impurity: Impurities with a single functional group (monofunctional impurities) can act as chain terminators. - Insufficient reaction time or temperature: The reaction may not have proceeded to a high enough conversion. - Catalyst deactivation or insufficient amount: The catalyst may not be active enough or present in a sufficient concentration to drive the reaction to completion.- Improve vacuum: Ensure a high vacuum (<1 mmHg) is applied during the polycondensation stage to effectively remove water. Check the vacuum system for leaks. - Adjust monomer ratio: Use a slight excess of propane-1,2-diol (e.g., 1:1.1 to 1:1.2 molar ratio of hexanedioic acid to propane-1,2-diol) to compensate for its volatility. - Purify monomers: Use high-purity monomers. Recrystallize hexanedioic acid and distill propane-1,2-diol if necessary. - Optimize reaction conditions: Increase the reaction time or temperature in the polycondensation stage. Monitor the reaction progress by measuring the acid number or viscosity. - Optimize catalyst: Increase the catalyst concentration or switch to a more effective catalyst, such as a titanium-based catalyst.
High Acid Number in the Final Polymer - Incomplete reaction: The esterification reaction has not gone to completion, leaving unreacted carboxylic acid groups. - "Acid backsliding": In the later stages of the reaction, the rate of hydrolysis of ester bonds by residual water can exceed the rate of esterification, leading to an increase in the acid number.[1] This can be caused by condenser leakage or vacuum system failure.[1] - Thermal degradation: At excessively high temperatures, side reactions can occur that generate acidic byproducts.- Extend reaction time/Increase temperature: Allow the reaction to proceed for a longer duration at the optimal temperature to ensure maximum conversion of carboxylic acid groups. - Ensure efficient water removal: A high vacuum is crucial in the final stages to remove water and prevent hydrolysis.[1] - Optimize temperature: Avoid excessively high temperatures that could lead to degradation. A temperature range of 190-220°C is generally recommended for the polycondensation stage.
Discoloration (Yellowing or Browning) of the Polymer - Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer. - Thermal degradation: Prolonged exposure to high temperatures can cause the polymer to degrade and discolor. - Catalyst-related side reactions: Some catalysts can cause discoloration at high temperatures.- Maintain an inert atmosphere: Ensure the reaction is carried out under a continuous flow of an inert gas like nitrogen, especially during the initial esterification stage. - Optimize reaction time and temperature: Avoid unnecessarily long reaction times at high temperatures. - Choose an appropriate catalyst: Select a catalyst that is less prone to causing discoloration at the desired reaction temperature. Consider using antioxidants.
Gel Formation - Presence of trifunctional impurities: Impurities with more than two functional groups (e.g., glycerol) can lead to cross-linking and gel formation. - Side reactions at high temperatures: At very high temperatures, side reactions that can lead to branching and cross-linking may occur.- Use high-purity monomers: Ensure that the monomers are free from polyfunctional impurities. - Control reaction temperature: Avoid excessive temperatures that might promote side reactions leading to gelation.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-stage process for this polycondensation?

A1: The synthesis is typically carried out in two stages.[1] The first is the esterification stage , where hexanedioic acid and propane-1,2-diol are heated (e.g., at 150-180°C) under an inert atmosphere to form oligomers, with the removal of the bulk of the water byproduct. The second is the polycondensation stage , where the temperature is increased (e.g., to 190-220°C) and a high vacuum is applied to remove the remaining water and drive the reaction towards the formation of a high molecular weight polymer.

Q2: What catalysts are effective for this reaction?

A2: A variety of catalysts can be used. For laboratory-scale synthesis, acidic catalysts like p-toluenesulfonic acid (p-TSA) are common. For industrial processes and to achieve high molecular weight polymers, organometallic catalysts such as titanium(IV) isopropoxide or tin(II) octoate are often employed. The choice of catalyst can influence the reaction rate, polymer properties, and color of the final product.

Q3: Why is a stoichiometric excess of propane-1,2-diol often used?

A3: Propane-1,2-diol is more volatile than hexanedioic acid and can be lost from the reaction mixture at the high temperatures required for polycondensation.[1] Using a slight molar excess of the diol helps to ensure that there are still hydroxyl end-groups available for reaction, allowing for the formation of higher molecular weight polymers.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by measuring the amount of water collected, or more quantitatively by determining the acid number of the reaction mixture at different time points. The acid number is a measure of the concentration of unreacted carboxylic acid groups. As the reaction proceeds, the acid number decreases. The viscosity of the reaction mixture also increases as the molecular weight of the polymer grows.

Q5: What is the significance of the secondary hydroxyl group in propane-1,2-diol?

A5: Propane-1,2-diol has one primary and one secondary hydroxyl group. The secondary hydroxyl group is generally less reactive than a primary hydroxyl group due to steric hindrance. This can result in a slower reaction rate compared to polycondensation reactions involving diols with only primary hydroxyl groups (e.g., ethylene glycol or 1,4-butanediol).

Experimental Protocol: Synthesis of Poly(propylene adipate)

This protocol describes a typical laboratory-scale synthesis of poly(propylene adipate) via a two-stage melt polycondensation.

Materials:

  • Hexanedioic acid (adipic acid)

  • Propane-1,2-diol (propylene glycol)

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Distillation head with a condenser and receiving flask

  • Gas inlet adapter

  • Vacuum pump and vacuum gauge

Procedure:

Stage 1: Esterification

  • Place hexanedioic acid and a slight molar excess of propane-1,2-diol (e.g., 1:1.1 molar ratio) into the three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a distillation head.

  • Add the catalyst (e.g., 0.1-0.5% by weight of the reactants).

  • Begin stirring and start a slow stream of nitrogen gas through the flask to maintain an inert atmosphere.

  • Heat the mixture to 150-180°C. Water will begin to distill from the reaction mixture.

  • Continue this stage until the majority of the theoretical amount of water has been collected (typically 3-4 hours). The reaction mixture will become more viscous.

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to 190-220°C.

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg. Be cautious to avoid excessive foaming.

  • Continue the reaction under high vacuum and at the elevated temperature for several hours (e.g., 4-8 hours). The viscosity of the mixture will increase significantly.

  • Monitor the reaction by observing the viscosity or by taking small samples (if possible) to measure the acid number. The reaction is considered complete when the acid number is low and constant.

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be removed from the flask.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the properties of the resulting polyester. Note that these values are illustrative and the optimal conditions for a specific application should be determined experimentally.

Table 1: Effect of Temperature and Time on Molecular Weight (Representative Data)

Temperature (°C)Time (h)Weight Average Molecular Weight (Mw) ( g/mol )
19048,000
190815,000
210418,000
210830,000

Table 2: Effect of Catalyst Concentration on Reaction Time and Acid Number (Representative Data)

Catalyst (p-TSA) Conc. (wt%)Time to reach Acid Number < 5 (h)Final Acid Number (mg KOH/g)
0.110< 5
0.36< 3
0.54< 2

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_final Final Product setup Combine Hexanedioic Acid, Propane-1,2-diol, and Catalyst esterification Heat to 150-180°C under N2 setup->esterification water_removal1 Collect Water Byproduct esterification->water_removal1 polycondensation Increase Temp to 190-220°C & Apply High Vacuum water_removal1->polycondensation water_removal2 Remove Residual Water polycondensation->water_removal2 cooling Cool to Room Temperature water_removal2->cooling polymer Obtain Poly(propylene adipate) cooling->polymer

Caption: Experimental workflow for the two-stage synthesis of poly(propylene adipate).

Troubleshooting_Logic cluster_mw Low Molecular Weight cluster_acid High Acid Number cluster_color Discoloration cluster_key Problem start Polymer Properties Unsatisfactory check_vacuum Check Vacuum System for Leaks extend_reaction Extend Reaction Time check_atmosphere Ensure Inert Atmosphere mw_issue Low MW? start->mw_issue check_ratio Verify Monomer Ratio check_purity Assess Monomer Purity check_conditions Increase Reaction Time/Temperature improve_water_removal Improve Water Removal optimize_temp Optimize Temperature mw_issue->check_vacuum Yes mw_issue->check_ratio Yes mw_issue->check_purity Yes mw_issue->check_conditions Yes acid_issue High Acid No.? mw_issue->acid_issue No acid_issue->extend_reaction Yes acid_issue->improve_water_removal Yes color_issue Discoloration? acid_issue->color_issue No color_issue->check_atmosphere Yes color_issue->optimize_temp Yes

Caption: Troubleshooting logic for common issues in poly(propylene adipate) synthesis.

References

Technical Support Center: Synthesis of Poly(propylene adipate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent discoloration during the synthesis of poly(propylene adipate).

Troubleshooting Guide

Discoloration, typically appearing as a yellow to brownish hue, is a common issue in the synthesis of poly(propylene adipate). This is often attributed to thermal degradation, oxidation, and impurities during the polymerization process. High reaction temperatures, the presence of oxygen, certain catalysts, and impurities in the monomers are primary contributing factors.[1]

Below is a summary of common discoloration issues, their potential causes, and recommended corrective actions.

Issue Potential Cause Recommended Solution Primary Action Secondary Action
Yellowing of the final polymer High reaction temperature in the polycondensation stage.Optimize reaction temperature.Maintain polycondensation temperature between 180-220°C.Use a high-quality heat transfer fluid for uniform heating.
Presence of oxygen in the reactor.Ensure a consistently inert atmosphere.Purge the reactor thoroughly with high-purity nitrogen or argon before and during the reaction.Maintain a slight positive pressure of the inert gas.
Impurities in adipic acid or 1,2-propanediol.Use high-purity monomers.Purify monomers by recrystallization (adipic acid) or distillation (1,2-propanediol).Store purified monomers under an inert atmosphere.
Inappropriate catalyst choice.Select a catalyst with low color-inducing properties.Replace titanium-based catalysts with alternatives like monobutyltin oxide or antimony-based catalysts.[2]Optimize catalyst concentration to the lowest effective level.
Brown discoloration Severe thermal degradation due to excessive temperature or prolonged reaction time.Reduce thermal exposure.Lower the polycondensation temperature and shorten the reaction time.Monitor the color of the reaction mixture in real-time if possible.
Contamination from the reactor.Ensure reactor cleanliness.Thoroughly clean the reactor, removing any residues from previous polymerizations.Use glass-lined or stainless steel reactors (SS316 is preferable to SS304 to minimize metal ion leaching).[3]
Inconsistent color between batches Variations in raw material quality.Standardize monomer quality.Source high-purity monomers from a reliable supplier and test for purity before use.Implement a strict quality control protocol for incoming raw materials.
Inconsistent reaction conditions.Maintain strict control over reaction parameters.Use automated controllers for temperature, pressure, and stirring rate.Keep detailed batch records to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing during poly(propylene adipate) synthesis?

A1: The primary cause of yellowing is thermal-oxidative degradation of the polymer chains at the high temperatures required for polycondensation.[1] This process is exacerbated by the presence of oxygen, impurities in the monomers, and certain types of catalysts, particularly those based on titanium.[2]

Q2: Which type of catalyst is recommended to minimize discoloration?

A2: While titanium-based catalysts are effective for polymerization, they are known to cause more significant discoloration compared to other options.[4] Antimony-based catalysts, such as antimony trioxide, are a common alternative that often results in a less colored polymer.[5] For applications where even minimal metal contamination is a concern, organotin catalysts like monobutyltin oxide can be a good choice.[2]

Q3: How does the purity of the monomers affect the color of the final polymer?

A3: The purity of the adipic acid and 1,2-propanediol is critical. Impurities can act as catalysts for degradation reactions or can themselves be colored and become incorporated into the polymer chain. Therefore, using high-purity monomers is essential for obtaining a colorless product.

Q4: What is the ideal temperature range for the synthesis of poly(propylene adipate) to avoid discoloration?

A4: A two-stage temperature profile is recommended. The esterification stage can be carried out at a lower temperature, typically between 150-180°C. For the polycondensation stage, the temperature should be high enough to facilitate the removal of the 1,2-propanediol byproduct and achieve the desired molecular weight, but not so high as to cause significant thermal degradation. A range of 180-220°C is generally recommended.[1]

Q5: How can I quantitatively measure the color of my poly(propylene adipate)?

A5: The color of the polymer can be quantitatively measured using a spectrophotometer or colorimeter. The most common system for color measurement is the CIELAB color space, which defines color using three coordinates: L* (lightness), a* (red-green), and b* (yellow-blue).[6][7] A higher b* value indicates a greater degree of yellowness.

Experimental Protocols

Purification of Monomers

a) Recrystallization of Adipic Acid:

  • Dissolve the adipic acid in hot deionized water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with cold deionized water.

  • Dry the purified adipic acid crystals in a vacuum oven at a temperature below its melting point.

b) Distillation of 1,2-Propanediol:

  • Set up a fractional distillation apparatus.

  • Place the 1,2-propanediol in the distillation flask.

  • Heat the flask and collect the fraction that distills at the boiling point of 1,2-propanediol (188.2 °C).

  • Store the purified 1,2-propanediol under a nitrogen atmosphere to prevent moisture absorption and oxidation.

Synthesis of Low-Color Poly(propylene adipate) via Two-Stage Melt Polycondensation

This protocol is a general guideline. The optimal conditions may vary depending on the desired molecular weight and specific equipment used.

Materials:

  • Purified Adipic Acid

  • Purified 1,2-Propanediol

  • Catalyst (e.g., Antimony Trioxide, 200-300 ppm)

  • High-purity nitrogen or argon gas

Equipment:

  • Glass reactor or stainless steel reactor equipped with a mechanical stirrer, nitrogen/argon inlet, distillation column, and vacuum connection.

  • Heating mantle or oil bath with a temperature controller.

  • Vacuum pump with a cold trap.

Procedure:

Stage 1: Esterification

  • Charge the reactor with adipic acid and 1,2-propanediol in the desired molar ratio (a slight excess of the diol is often used to compensate for losses during distillation).

  • Add the catalyst.

  • Seal the reactor and purge thoroughly with high-purity nitrogen or argon for at least 30 minutes to remove all oxygen.

  • Start the mechanical stirrer and begin heating the mixture to 150-180°C under a slow stream of inert gas.

  • Water will be produced as a byproduct of the esterification reaction and will be removed through the distillation column.

  • Continue this stage until the theoretical amount of water has been collected, which typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature to 180-220°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

  • The excess 1,2-propanediol will distill off and be collected in the cold trap.

  • The viscosity of the reaction mixture will increase as the polymerization proceeds.

  • Continue the reaction under high vacuum until the desired molecular weight is achieved. This can be monitored by measuring the torque on the stirrer or by taking samples for analysis.

  • Once the desired molecular weight is reached, stop the heating and break the vacuum with the inert gas.

  • Extrude the molten polymer from the reactor and allow it to cool.

Visualizations

Logical Relationship for Preventing Discoloration

Discoloration_Prevention A High-Purity Monomers E Low-Color Poly(propylene adipate) A->E Prevents side reactions B Inert Atmosphere (Nitrogen/Argon) B->E Prevents oxidation C Optimized Temperature (180-220°C) C->E Minimizes thermal degradation D Appropriate Catalyst Choice (e.g., Antimony-based) D->E Reduces catalyst-induced coloration F Discoloration (Yellowing/Browning) G Impurities G->F Causes H Oxygen H->F Causes I High Temperature (>220°C) I->F Causes J Problematic Catalysts (e.g., Titanium-based) J->F Causes

References

Technical Support Center: Crystallinity Control of Adipic Acid-Propylene Glycol Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the crystallinity of adipic acid-propylene glycol copolymers during synthesis and processing.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of adipic acid-propylene glycol copolymers?

Adipic acid-propylene glycol copolymers are semi-crystalline polyesters. Their degree of crystallinity can be tailored through the control of synthesis conditions and subsequent processing. The arrangement of the polymer chains can vary from highly ordered crystalline regions to disordered amorphous regions.

Q2: Why is controlling the crystallinity of these copolymers important?

The degree of crystallinity significantly influences the macroscopic properties of the polymer, including its mechanical strength, thermal stability, degradation rate, and drug release profile in biomedical applications. For instance, higher crystallinity can lead to a more rigid material with a slower degradation rate.

Q3: What are the key parameters that influence the crystallinity of adipic acid-propylene glycol copolymers?

The primary parameters that control crystallinity are:

  • Monomer Ratio: The molar ratio of adipic acid to propylene glycol.

  • Catalyst: The type and concentration of the catalyst used in the polycondensation reaction.

  • Reaction Conditions: Temperature, pressure, and reaction time during polymerization.

  • Post-synthesis Processing: Thermal treatments such as annealing.

Q4: How is the crystallinity of these copolymers experimentally determined?

Common techniques for characterizing the crystallinity of adipic acid-propylene glycol copolymers include:

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of fusion, from which the percent crystallinity can be calculated.

  • X-Ray Diffraction (XRD): To analyze the crystalline structure of the polymer. The presence of sharp peaks indicates crystalline regions, while broad halos are characteristic of amorphous material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Specific vibrational bands can be correlated with crystalline and amorphous phases to estimate the degree of crystallinity.[1]

Troubleshooting Guide

Issue 1: The resulting copolymer has lower than expected crystallinity.

  • Possible Cause 1: Non-stoichiometric Monomer Ratio.

    • Explanation: An excess of one monomer can disrupt the regularity of the polymer chain, hindering crystallization.

    • Solution: Carefully control the molar ratio of adipic acid and propylene glycol. A 1:1 molar ratio is often the starting point for achieving higher crystallinity.

  • Possible Cause 2: Inefficient Catalyst or Incorrect Concentration.

    • Explanation: The catalyst affects the rate of polymerization and the molecular weight of the polymer, which in turn can influence the ability of the chains to organize into crystalline structures.

    • Solution: Ensure the appropriate catalyst (e.g., a tin-based catalyst or a titanium-based catalyst) is used at the recommended concentration. The reaction rate for polyesterification is influenced by both the diacid itself and any external catalyst.[2]

  • Possible Cause 3: Rapid Cooling of the Polymer Melt.

    • Explanation: Quenching or rapid cooling from the molten state does not allow sufficient time for the polymer chains to arrange into an ordered crystalline structure, resulting in a more amorphous material.[3]

    • Solution: Implement a controlled cooling process. Slower cooling rates or an annealing step below the melting temperature can promote crystallization.

Issue 2: Inconsistent batch-to-batch crystallinity.

  • Possible Cause 1: Variation in Reaction Time or Temperature.

    • Explanation: The kinetics of polymerization and crystallization are highly sensitive to temperature and time. Inconsistent conditions will lead to variations in molecular weight and crystalline structure.

    • Solution: Precisely control and monitor the reaction temperature and time for each synthesis. Utilize a programmable temperature controller for the reaction vessel.

  • Possible Cause 2: Presence of Impurities.

    • Explanation: Impurities in the monomers or the reaction vessel can interfere with the polymerization reaction and act as defects in the polymer chain, disrupting crystallization.

    • Solution: Use high-purity monomers and ensure all glassware and equipment are thoroughly cleaned and dried before use.

Issue 3: The copolymer has a broad melting peak in DSC analysis.

  • Possible Cause 1: Wide Distribution of Crystal Sizes or Imperfections.

    • Explanation: A broad melting endotherm can indicate a heterogeneous crystalline structure with a wide range of crystal sizes and/or imperfections.

    • Solution: Incorporate an annealing step in your experimental protocol. Holding the polymer at a temperature between its glass transition temperature and melting temperature for a period can allow for the reorganization of crystalline structures into a more uniform state.

  • Possible Cause 2: Low Molecular Weight or Broad Molecular Weight Distribution.

    • Explanation: A low average molecular weight or a broad distribution can lead to less defined crystalline structures.

    • Solution: Optimize the polymerization conditions (catalyst concentration, temperature, and time) to achieve a higher molecular weight and a narrower molecular weight distribution.

Quantitative Data

The monomer composition is a critical factor in controlling the crystallinity of copolyesters. As the proportion of one monomer is varied from an equimolar ratio, the regularity of the polymer chain is disrupted, which generally leads to a decrease in crystallinity.

Adipic Acid Mole RatioEffect on CrystallinityEffect on Melting Temperature (Tm)Effect on Crystallization Temperature (Tc)
IncreasingDecreases[4]Decreases[4]Decreases[4]
DecreasingMay Increase (towards equimolar)May Increase (towards equimolar)May Increase (towards equimolar)

Table 1: Influence of Adipic Acid Monomer Ratio on the Thermal and Crystalline Properties of Copolyesters.

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid-Propylene Glycol Copolymer via Melt Polycondensation
  • Monomer Preparation: Accurately weigh equimolar amounts of adipic acid and propylene glycol.

  • Reactor Setup: Place the monomers in a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Catalyst Addition: Add the catalyst (e.g., tin(II) octoate) to the reaction mixture. The amount of catalyst will influence the reaction rate and should be optimized.

  • First Stage - Esterification: Heat the mixture to a specific temperature (e.g., 180-200°C) under a nitrogen atmosphere with constant stirring. Water will be produced as a byproduct and removed through the condenser. This stage is typically continued for several hours.

  • Second Stage - Polycondensation: After the initial esterification, increase the temperature (e.g., to 200-220°C) and gradually apply a vacuum. This helps to remove the remaining water and propylene glycol, driving the reaction towards a higher molecular weight polymer.

  • Polymer Recovery: Once the desired viscosity is reached, stop the reaction and cool the polymer to room temperature under a nitrogen atmosphere.

  • Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Characterization of Crystallinity by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the dried polymer into an aluminum DSC pan.

  • DSC Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from the melt to a temperature below its glass transition temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min). This will show the crystallization peak (Tc).

    • Second Heating Scan: Heat the sample again to above its melting point at the same controlled rate (e.g., 10°C/min). This scan is used to determine the glass transition temperature (Tg) and the melting temperature (Tm).

  • Data Analysis:

    • Determine the enthalpy of fusion (ΔHm) from the area under the melting peak in the second heating scan.

    • Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm° is the enthalpy of fusion for a 100% crystalline sample of the polymer.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Monomers 1. Weigh Adipic Acid & Propylene Glycol Catalyst 2. Add Catalyst Monomers->Catalyst Esterification 3. Heat under N2 (180-200°C) Catalyst->Esterification Polycondensation 4. Increase Temp & Apply Vacuum (200-220°C) Esterification->Polycondensation Recovery 5. Cool and Recover Polymer Polycondensation->Recovery Dissolve 6. Dissolve in Chloroform Recovery->Dissolve Precipitate 7. Precipitate in Methanol Dissolve->Precipitate Dry 8. Dry under Vacuum Precipitate->Dry DSC 9a. DSC Analysis Dry->DSC XRD 9b. XRD Analysis Dry->XRD FTIR 9c. FTIR Analysis Dry->FTIR

Caption: Workflow for Synthesis and Characterization.

Troubleshooting_Crystallinity Start Low Crystallinity Observed CheckRatio Is Monomer Ratio Stoichiometric (1:1)? Start->CheckRatio CheckCooling Was Cooling Rate Controlled/Slow? CheckRatio->CheckCooling Yes AdjustRatio Adjust Monomer Ratio to be Equimolar CheckRatio->AdjustRatio No CheckCatalyst Is Catalyst Type & Concentration Optimal? CheckCooling->CheckCatalyst Yes SlowCooling Implement Slow Cooling or Annealing Step CheckCooling->SlowCooling No OptimizeCatalyst Optimize Catalyst System CheckCatalyst->OptimizeCatalyst No End Re-synthesize and Characterize CheckCatalyst->End Yes AdjustRatio->End SlowCooling->End OptimizeCatalyst->End

Caption: Troubleshooting Low Crystallinity.

References

minimizing byproducts in the synthesis of aliphatic polyesters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of aliphatic polyesters.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aliphatic polyesters, offering potential causes and solutions.

Issue IDProblemPotential CausesRecommended Solutions
AP-001 Low Polymer Molecular Weight - Incomplete reaction. - Presence of monofunctional impurities. - Suboptimal monomer stoichiometry. - Inefficient removal of condensation byproducts (e.g., water or methanol).[1] - Chain termination reactions.- Extend reaction time or increase temperature within the polymer's stability range. - Purify monomers to remove monofunctional impurities. - Carefully control the molar ratio of diacid to diol. An excess of one monomer can be used to control end groups but a significant imbalance will limit molecular weight.[2] - Apply high vacuum and ensure efficient stirring to facilitate the removal of small molecule byproducts.[2] - Consider using a chain extender.
AP-002 High Content of Cyclic Oligomers - High reaction temperatures. - High dilution of reactants.[2] - "Backbiting" or intramolecular transesterification reactions. - Inappropriate catalyst selection.- Optimize the reaction temperature; excessively high temperatures can favor cyclization.[2] - Perform polymerization in bulk (melt phase) rather than in solution to reduce the likelihood of intramolecular reactions.[2] - Employ catalysts that favor linear chain growth over cyclization, such as certain tin or titanium compounds. - Additives like calcium phosphate can help suppress the formation of cyclic oligomers.
AP-003 Polymer Discoloration (Yellowing/Browning) - Thermal degradation at high temperatures. - Oxidation of monomers or polymer. - Catalyst-induced side reactions.[3] - Presence of impurities in the monomers.- Lower the polymerization temperature and shorten the reaction time at high temperatures.[2] - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis to prevent oxidation. - Select catalysts that are less prone to causing color formation; for example, some titanate catalysts can cause more coloration than others.[3] - Ensure high purity of monomers.
AP-004 Gel Formation - Presence of polyfunctional impurities (functionality > 2). - Side reactions leading to crosslinking, especially with unsaturated monomers.[4] - Uncontrolled reaction temperature.- Purify monomers to remove any polyfunctional impurities. - For unsaturated polyesters, use radical inhibitors or control the reaction temperature to prevent premature crosslinking.[4] - Implement precise temperature control throughout the polymerization process.
AP-005 Inconsistent Batch-to-Batch Reproducibility - Variations in monomer purity. - Inconsistent reaction conditions (temperature, pressure, time). - Inaccurate measurement of reactants and catalysts. - Inefficient or inconsistent mixing.- Use monomers from the same batch with certified purity. - Implement strict control over all reaction parameters using automated systems where possible. - Calibrate all measuring equipment regularly. - Ensure consistent and efficient stirring throughout the entire reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aliphatic polyester synthesis and how can they be minimized?

A1: The most common byproducts are water or methanol (in polycondensation), and cyclic oligomers.

  • Water/Methanol: These are formed during the esterification reaction between a diacid and a diol. To minimize them and drive the reaction towards higher molecular weight polymer, they must be continuously removed from the reaction mixture. This is typically achieved by applying a high vacuum and ensuring efficient stirring, often in the later stages of polymerization.[2]

  • Cyclic Oligomers: These are formed through intramolecular "backbiting" reactions, where a chain end attacks an ester linkage along its own chain, leading to the formation of a cyclic compound. Their formation is favored at high temperatures and in dilute solutions. To minimize cyclic oligomers, it is recommended to conduct the polymerization in bulk (melt phase) and to carefully control the reaction temperature.[2] The choice of catalyst can also significantly influence the amount of cyclic byproducts.

Q2: How does the choice of catalyst affect byproduct formation?

A2: The catalyst plays a crucial role in both the rate of polymerization and the prevalence of side reactions.

  • Acid catalysts (e.g., H₃PO₄, H₂SO₄): While effective in promoting esterification, they can also catalyze side reactions like etherification of diols and dehydration, especially at high temperatures.[2]

  • Metal-based catalysts (e.g., tin, titanium, antimony compounds): These are commonly used for transesterification and polycondensation. However, some catalysts can promote thermal degradation and discoloration of the polymer.[3] The catalyst concentration is also a critical parameter to optimize, as higher concentrations do not always lead to better results and can increase the likelihood of side reactions.

  • Enzymatic catalysts (e.g., lipases): These offer the advantage of high selectivity and mild reaction conditions, which can significantly reduce the formation of byproducts. However, they can be more expensive and may have lower thermal stability.

Q3: What is the impact of reaction temperature on byproduct formation?

A3: Reaction temperature is a critical parameter that needs to be carefully controlled.

  • Too low: The reaction rate will be slow, leading to incomplete conversion and low molecular weight polymer.

  • Too high: While a higher temperature can increase the reaction rate, it can also promote several side reactions, including:

    • Thermal degradation: Leading to chain scission, discoloration, and the formation of volatile byproducts.[2]

    • Cyclization: The formation of cyclic oligomers is often favored at higher temperatures.[2]

    • Etherification: In the presence of acid catalysts, diols can undergo dehydration to form ethers.[2]

The optimal temperature profile often involves a lower temperature during the initial esterification stage and a gradual increase in temperature along with a decrease in pressure during the polycondensation stage.

Q4: Can the monomer feed ratio be adjusted to control byproduct formation?

A4: Yes, the stoichiometry of the monomers is a key factor. While a 1:1 molar ratio of diacid to diol is theoretically required to achieve the highest molecular weight, a slight excess of the diol is often used in practice. This is to compensate for the potential loss of the more volatile diol during the reaction under vacuum.[2] However, a large excess of one monomer will limit the molecular weight and can potentially increase the concentration of unreacted end groups, which might participate in side reactions.

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of Poly(butylene adipate)

CatalystCatalyst Conc. (% w/w)Reaction Time (h)Molar Mass (Mw, g/mol )Byproduct Notes
H₃PO₄0.5523,000Can cause browning of the polymer at higher temperatures.[2]
H₂SO₄0.55~20,000Prone to causing more significant discoloration.
Titanium (IV) isopropoxide0.14>40,000Effective, but can lead to yellowing.[2]
Scandium triflate0.272~65,000Milder conditions, but requires longer reaction times and solvent.[2]

Table 2: Influence of Reaction Temperature on Byproduct Formation in Poly(ethylene terephthalate) (PET) Synthesis

Temperature (°C)Cyclic Trimer Content (%)Acetaldehyde (ppm)Notes
2700.82.5Lower temperature reduces degradation byproducts.
2801.24.0Standard processing temperature.
2901.87.5Increased temperature leads to higher levels of both cyclic oligomers and acetaldehyde.
3002.512.0Significant increase in byproduct formation, risk of polymer degradation.

Experimental Protocols

Protocol 1: Bulk Polycondensation for the Synthesis of Poly(butylene adipate) with Minimized Cyclic Byproducts

This protocol describes a two-stage melt polycondensation procedure designed to achieve high molecular weight poly(butylene adipate) while minimizing the formation of cyclic oligomers.

Materials:

  • Adipic acid (high purity)

  • 1,4-Butanediol (high purity)

  • Titanium (IV) isopropoxide (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and collection flask

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Esterification Stage: a. Charge the reaction flask with adipic acid and a slight molar excess of 1,4-butanediol (e.g., 1:1.1 molar ratio). b. Assemble the reaction apparatus and purge the system with nitrogen for at least 30 minutes to create an inert atmosphere. c. Begin stirring and heat the mixture to 180-190°C. The reaction mixture will become a clear, homogenous melt. d. Maintain this temperature for 2-3 hours. Water will be produced as a byproduct and should be collected in the distillation flask. The reaction is considered complete when approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: a. Cool the reaction mixture slightly (to ~160°C) and add the titanium (IV) isopropoxide catalyst (e.g., 0.05-0.1 mol% relative to the diacid). b. Gradually increase the temperature to 220-230°C while slowly reducing the pressure to below 1 mbar. c. Continue the reaction under high vacuum and at this temperature for another 3-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases. d. Once the desired viscosity is reached (indicating high molecular weight), stop the reaction by cooling the flask. e. The resulting polymer can be extruded from the flask while still molten or dissolved in a suitable solvent after cooling.

Mandatory Visualizations

experimental_workflow Monomer_Purity Ensure High Monomer Purity Stoichiometry Precise Monomer Stoichiometry Monomer_Purity->Stoichiometry Esterification Esterification (180-190°C, N2 atm) - Water Removal Stoichiometry->Esterification Polycondensation Polycondensation (220-230°C, High Vacuum) - Byproduct Removal Esterification->Polycondensation GPC GPC Analysis (Molecular Weight) Polycondensation->GPC NMR NMR Spectroscopy (Structure & Purity) Polycondensation->NMR DSC DSC Analysis (Thermal Properties) Polycondensation->DSC reaction_competition Reactants Diacid + Diol Linear_Polymer Linear Polyester Reactants->Linear_Polymer Polymerization (favored by high concentration, lower temperature) Cyclic_Byproduct Cyclic Oligomer Reactants->Cyclic_Byproduct Direct Cyclization (favored by high dilution) Linear_Polymer->Cyclic_Byproduct Intramolecular Cyclization ('Backbiting') (favored by high temperature)

References

Validation & Comparative

A Comparative Analysis of Poly(propylene adipate) and Poly(butylene adipate): Properties and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biodegradable polyesters, poly(propylene adipate) (PPA) and poly(butylene adipate) (PBA) are two prominent aliphatic polyesters with significant potential in various applications, including drug delivery, tissue engineering, and environmentally friendly packaging. This guide provides a detailed comparative study of the key properties of PPA and PBA, supported by experimental data and methodologies, to assist researchers, scientists, and professionals in drug development in making informed material selections.

Comparative Data of PPA and PBA Properties

The following tables summarize the key thermal, mechanical, and biodegradation properties of poly(propylene adipate) and poly(butylene adipate) based on available literature. It is important to note that these values can vary depending on the molecular weight of the polymer and the specific experimental conditions under which they were measured.

Table 1: Thermal Properties
PropertyPoly(propylene adipate) (PPA)Poly(butylene adipate) (PBA)
Glass Transition Temperature (Tg) -57 °C[1]-60 to -70 °C
Melting Temperature (Tm) 41-44 °C[1]54-60 °C
Decomposition Temperature (Td) ~300-400 °C (typical for aliphatic polyesters)~350-420 °C
Table 2: Mechanical Properties
PropertyPoly(propylene adipate) (PPA)Poly(butylene adipate) (PBA)
Tensile Strength Data not readily available20-35 MPa
Young's Modulus Data not readily available100-300 MPa
Elongation at Break Data not readily available300-1000%
Table 3: Biodegradation Properties
PropertyPoly(propylene adipate) (PPA)Poly(butylene adipate) (PBA)
Biodegradation Rate Generally considered biodegradableReadily biodegradable in various environments (e.g., soil, compost)
Degradation Mechanism Hydrolytic and enzymatic degradationHydrolytic and enzymatic degradation

Experimental Protocols

Detailed methodologies for the synthesis and characterization of PPA and PBA are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of PPA and PBA by Polycondensation

Both PPA and PBA can be synthesized via a two-stage melt polycondensation reaction.

Materials:

  • Adipic acid

  • 1,3-Propanediol (for PPA) or 1,4-Butanediol (for PBA)

  • Catalyst (e.g., titanium tetrabutoxide (TBT) or tin(II) 2-ethylhexanoate)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification: The diol (1,3-propanediol or 1,4-butanediol) and adipic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column. A molar excess of the diol is typically used.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 150-180°C with continuous stirring. Water, the byproduct of the esterification reaction, is distilled off. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: The catalyst is then added to the reaction mixture. The temperature is gradually increased to 200-240°C, and a vacuum is slowly applied to remove the excess diol and facilitate the increase in molecular weight.

  • The reaction is allowed to proceed for several hours until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the melt.

  • The resulting polymer is then cooled and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

Characterization Techniques

Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

  • Procedure: A small sample (5-10 mg) of the polymer is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the resulting thermogram.

Mechanical Testing (Tensile Properties):

  • Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Procedure: Polymer films of a defined thickness and width are prepared. The film specimens are clamped into the grips of a universal testing machine. The specimen is then pulled at a constant rate of extension until it breaks. The load and elongation are continuously monitored to determine the tensile strength, Young's modulus, and elongation at break.

Biodegradation Analysis:

  • Standard: ASTM D5338 - Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions.

  • Procedure: The polymer sample is mixed with a standardized compost inoculum in a controlled reactor. The temperature, moisture, and aeration are maintained at optimal levels for microbial activity. The amount of carbon dioxide evolved from the biodegradation of the polymer is measured over time. The percentage of biodegradation is calculated based on the ratio of the carbon in the evolved CO2 to the initial carbon content of the polymer.

Visualizing Structures and Processes

Monomer Structures

Monomer_Structures cluster_PPA Poly(propylene adipate) Monomers cluster_PBA Poly(butylene adipate) Monomers Adipic_Acid_PPA Adipic Acid HOOC-(CH₂)₄-COOH 1,3-Propanediol 1,3-Propanediol HO-(CH₂)₃-OH Adipic_Acid_PBA Adipic Acid HOOC-(CH₂)₄-COOH 1,4-Butanediol 1,4-Butanediol HO-(CH₂)₄-OH

Caption: Chemical structures of the diacid and diol monomers for PPA and PBA.

Polycondensation Synthesis

Polycondensation Monomers Diacid + Diol Esterification Esterification (150-180°C, N₂) Monomers->Esterification Oligomers Oligomers + Water Esterification->Oligomers Polycondensation Polycondensation (200-240°C, Vacuum, Catalyst) Oligomers->Polycondensation Polyester High Molecular Weight Polyester + Diol Polycondensation->Polyester Characterization_Workflow Polymer_Sample Polymer Sample (PPA or PBA) Thermal_Analysis Thermal Analysis (DSC) Polymer_Sample->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile) Polymer_Sample->Mechanical_Testing Biodegradation_Assay Biodegradation Assay Polymer_Sample->Biodegradation_Assay Thermal_Properties Tg, Tm, Td Thermal_Analysis->Thermal_Properties Mechanical_Properties Tensile Strength, Young's Modulus, Elongation at Break Mechanical_Testing->Mechanical_Properties Biodegradation_Rate Biodegradation Rate (%) and Mechanism Biodegradation_Assay->Biodegradation_Rate

References

A Comparative Guide to the Biodegradability of Hexanedioic Acid;Propane-1,2-diol Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the degradation profile of polymeric materials is paramount for innovation in transient medical devices, drug delivery systems, and environmentally benign plastics. This guide provides a comparative analysis of the biodegradability of polyesters synthesized from hexanedioic acid and propane-1,2-diol, commonly known as poly(propylene adipate) (PPA). Due to a lack of direct comparative studies under identical conditions, this guide synthesizes available data on PPA and its close structural analogs, such as poly(butylene succinate-co-adipate) (PBSA), and compares them with other common biodegradable polyesters like polylactic acid (PLA), polycaprolactone (PCL), and poly(butylene succinate) (PBS).

Comparative Biodegradation Data

The biodegradability of aliphatic polyesters is influenced by a multitude of factors including their chemical structure, crystallinity, molecular weight, and the surrounding environmental conditions. The ester linkages in the backbone of these polymers are susceptible to hydrolytic and enzymatic cleavage, which is the primary mechanism of their degradation.

While direct comparative studies on the biodegradation of PPA alongside other polyesters under standardized conditions are limited, data from various enzymatic and soil burial studies on analogous adipate-containing polyesters provide valuable insights. The following tables summarize quantitative data from different studies to facilitate a comparative understanding.

Table 1: Enzymatic Degradation of Various Aliphatic Polyesters

PolymerEnzymeIncubation TimeWeight Loss (%)Initial Degradation Rate (mg/h/cm²)Reference
PBSA Cutinase1.3 h>906.38[1]
PBSA Lipase from Pseudomonas sp.2 h>90Not Reported[1]
PBSA Lipase B from Candida antarctica5 h>90Not Reported[1]
PBS Cutinase4 h>600.35[1]
PCL Lipase B from Candida antarcticaNot SpecifiedHighNot Reported[1]
PLA Proteinase K24 hNo weight loss0[1]
PPC Various Lipases> 24 hNegligibleNot Reported[1]

Note: PBSA is a copolymer of butylene succinate and butylene adipate and serves as a close structural analog to PPA.

Table 2: Soil Burial Biodegradation of Aliphatic Polyesters

PolymerTest DurationWeight Loss (%)Test ConditionReference
PPA/PLA Copolymer Not SpecifiedIncreased with PPA contentEnzymatic Hydrolysis[2][3][4][5]
PBSA 24 weeks~15Soil Burial
PBS 24 weeks~10Soil Burial
PLA/PBAT Blend 180 daysNot fully degradedSoil Burial at 30°C
Polypropylene (PP) 90 daysNo weight lossSoil Burial[6]

Note: Data for neat PPA in soil burial tests was not available in the reviewed literature. The data for PPA/PLA copolymers indicates that the presence of adipate units enhances the degradation rate of PLA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of polyester biodegradability.

Enzymatic Degradation Assay (Weight Loss Measurement)

This protocol is based on the methodology described by Rosato et al. (2022).[1]

  • Sample Preparation: Polymer films of a standardized thickness and surface area are prepared. The initial dry weight of each sample is recorded.

  • Enzyme Solution: A solution of the desired enzyme (e.g., lipase, cutinase, proteinase K) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a specific concentration (e.g., 1 mg/mL).

  • Incubation: The polymer films are placed in vials containing the enzyme solution. The vials are then incubated at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Weight Loss Measurement: At predetermined time intervals, the films are removed from the enzyme solution, washed thoroughly with distilled water to remove any residual enzyme and degradation products, and dried under vacuum until a constant weight is achieved. The final dry weight is recorded.

  • Calculation: The percentage of weight loss is calculated using the following formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Soil Burial Test (Based on ASTM D5988)

This protocol outlines the general procedure for determining the aerobic biodegradation of plastics in soil.

  • Test Soil Preparation: A standard soil is prepared with a known pH, moisture content, and microbial activity. The soil is typically sieved to remove large particles.

  • Sample Preparation: The test polymer is introduced into the soil in a specific form, such as a film or powder, with a known carbon content. A positive control (e.g., cellulose) and a negative control (e.g., polyethylene) are also prepared.

  • Incubation: The soil with the samples is placed in controlled environment chambers or vessels at a constant temperature (e.g., 25°C ± 2°C) and humidity. The setup is aerated to ensure aerobic conditions.

  • Carbon Dioxide Measurement: The amount of CO₂ evolved from the microbial respiration is measured over time using methods such as gas chromatography or titration of a barium hydroxide trap.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO₂ evolved from the test sample, corrected for the CO₂ evolved from the blank soil, and compared to the theoretical amount of CO₂ that can be produced from the carbon in the test sample.

Visualizing the Biodegradation Process

To better understand the workflow of a typical biodegradation study, the following diagram illustrates the key stages from sample preparation to data analysis.

Biodegradation_Workflow cluster_prep Preparation Phase cluster_testing Biodegradation Testing cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion Polymer_Synthesis Polymer Synthesis (e.g., PPA) Sample_Fabrication Sample Fabrication (Films, Powders) Polymer_Synthesis->Sample_Fabrication Characterization_Initial Initial Characterization (MW, Crystallinity, etc.) Sample_Fabrication->Characterization_Initial Enzymatic_Degradation Enzymatic Degradation (e.g., Lipase Assay) Characterization_Initial->Enzymatic_Degradation Soil_Burial Soil Burial Test (ASTM D5988) Characterization_Initial->Soil_Burial Composting Controlled Composting (ISO 14855) Characterization_Initial->Composting Weight_Loss Weight Loss Measurement Enzymatic_Degradation->Weight_Loss Molecular_Weight_Change Molecular Weight Change (GPC) Enzymatic_Degradation->Molecular_Weight_Change Surface_Morphology Surface Morphology (SEM) Enzymatic_Degradation->Surface_Morphology CO2_Evolution CO2 Evolution Monitoring Soil_Burial->CO2_Evolution Soil_Burial->Molecular_Weight_Change Soil_Burial->Surface_Morphology Composting->CO2_Evolution Composting->Molecular_Weight_Change Composting->Surface_Morphology Data_Comparison Comparative Data Analysis Weight_Loss->Data_Comparison CO2_Evolution->Data_Comparison Molecular_Weight_Change->Data_Comparison Surface_Morphology->Data_Comparison Biodegradability_Assessment Biodegradability Assessment Data_Comparison->Biodegradability_Assessment

Caption: Workflow of a typical polymer biodegradation study.

The enzymatic degradation of aliphatic polyesters is a surface erosion process initiated by the adsorption of hydrolytic enzymes onto the polymer surface. The following diagram illustrates this proposed mechanism.

Enzymatic_Degradation_Pathway Enzyme Hydrolytic Enzyme (e.g., Lipase) Adsorption Enzyme Adsorption Enzyme->Adsorption Polymer Polyester Surface (e.g., PPA) Polymer->Adsorption Hydrolysis Ester Bond Hydrolysis Adsorption->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers (Hexanedioic Acid, Propane-1,2-diol) Oligomers->Monomers Assimilation Microbial Assimilation Monomers->Assimilation CO2_H2O CO2 + H2O + Biomass Assimilation->CO2_H2O

References

A Comparative Guide to the Mechanical Properties of Polyester and Polypropylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of two widely used polymers, polyester and polypropylene. The information presented is supported by experimental data and standardized testing protocols to assist in material selection for various research and development applications.

Introduction

Polyester, often referred to by its most common form, polyethylene terephthalate (PET), and polypropylene (PP) are both versatile thermoplastic polymers with distinct mechanical characteristics.[1] Polyester is known for its high strength, stiffness, and thermal stability, while polypropylene is recognized for its flexibility, impact resistance, and chemical inertness.[2][3][4] Understanding the nuances of their mechanical performance is crucial for applications ranging from biomedical devices and drug delivery systems to laboratory equipment and packaging.

Quantitative Comparison of Mechanical Properties

The mechanical behavior of polyester and polypropylene can be quantified through a series of standardized tests. The following table summarizes the typical ranges for key mechanical properties of these materials. It is important to note that these values can vary depending on the specific grade, processing conditions, and presence of additives.

Mechanical PropertyPolyester (PET)Polypropylene (PP)Test Standard
Tensile Strength (MPa) 55 - 14029 - 50ASTM D638
Young's Modulus (GPa) 2.8 - 141.3 - 2.0ASTM D638
Elongation at Break (%) 2.5 - 70100 - 700ASTM D638
Flexural Modulus (GPa) 8.3 - 141.2 - 1.5ASTM D790
Izod Impact Strength (J/m) 43 - 8521 - 747ASTM D256

In-Depth Analysis of Mechanical Performance

Tensile Properties: Polyester exhibits significantly higher tensile strength and stiffness (Young's Modulus) compared to polypropylene.[2][5] This makes polyester a suitable choice for applications requiring high load-bearing capacity and dimensional stability.[6] Conversely, polypropylene demonstrates a much higher elongation at break, indicating its superior flexibility and ability to deform without fracturing.[7]

Flexural Properties: The flexural modulus data further underscores the rigidity of polyester in comparison to the flexibility of polypropylene. Polyester's high flexural modulus makes it resistant to bending forces, a critical property for structural components.[8]

Impact Resistance: Polypropylene generally offers superior impact strength, particularly in its copolymer grades.[9] This property is crucial for applications where the material may be subjected to sudden shocks or impacts. The wide range in Izod impact strength for polypropylene reflects the significant variation between different grades (e.g., homopolymers vs. copolymers).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized ASTM standards.

Tensile Testing (ASTM D638)

The ASTM D638 standard specifies the procedure for determining the tensile properties of unreinforced and reinforced plastics.[5]

  • Specimen Preparation: Test specimens are typically prepared by injection molding or machining into a "dumbbell" or "dog-bone" shape.[1][5] The most common specimen is Type I, with a gauge length of 50 mm.[5]

  • Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer is used.[1]

  • Procedure:

    • The width and thickness of the specimen's narrow section are measured.

    • The specimen is securely mounted in the grips of the UTM.

    • The extensometer is attached to the gauge length of the specimen to accurately measure strain.

    • A tensile load is applied at a constant rate of crosshead speed until the specimen fractures.[1] The speed can range from 1 to 500 mm/min depending on the material.[3]

  • Data Analysis: The test yields a stress-strain curve from which tensile strength, Young's modulus, and elongation at break are calculated.[5]

Flexural Testing (ASTM D790)

The ASTM D790 standard is used to determine the flexural properties of plastics and electrical insulating materials.

  • Specimen Preparation: Rectangular bar specimens are used, with typical dimensions of 12.7 mm in width and 3.2 mm in thickness.[8]

  • Apparatus: A universal testing machine with a three-point bending fixture is required. The fixture consists of two supports and a central loading nose.[6]

  • Procedure:

    • The specimen is placed on the two supports, with the support span typically set to 16 times the specimen thickness.[8]

    • The loading nose applies a load to the center of the specimen at a specified rate.

    • The test is terminated when the specimen breaks or reaches a maximum strain of 5%.

  • Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection data.

Izod Impact Testing (ASTM D256)

The ASTM D256 standard is a method for determining the impact resistance of plastics.

  • Specimen Preparation: A rectangular bar specimen, typically 63.5 mm long, 12.7 mm wide, and 3.2 mm thick, is used.[4] A V-shaped notch is machined into the specimen to create a stress concentration point.[4]

  • Apparatus: An Izod impact testing machine, which consists of a pivoting arm with a hammer at the end, is used.

  • Procedure:

    • The notched specimen is clamped vertically in the machine with the notch facing the direction of the pendulum's strike.[4]

    • The pendulum is released from a specified height, swinging down to strike and fracture the specimen.[4]

    • The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after impact.

  • Data Analysis: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen and is typically expressed in J/m.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for comparing the mechanical properties of polyester and polypropylene.

G cluster_prep Material Preparation cluster_conditioning Specimen Conditioning (ASTM D618) cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison polyester Polyester (PET) Samples conditioning Standard Laboratory Atmosphere (23°C, 50% RH) polyester->conditioning polypropylene Polypropylene (PP) Samples polypropylene->conditioning tensile Tensile Test (ASTM D638) conditioning->tensile flexural Flexural Test (ASTM D790) conditioning->flexural impact Impact Test (ASTM D256) conditioning->impact analysis Quantitative Comparison of Mechanical Properties tensile->analysis flexural->analysis impact->analysis

Caption: Experimental workflow for comparing the mechanical properties of polyester and polypropylene.

References

Performance Showdown: A Comparative Guide to Catalysts for Adidic Acid Polyesterification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, the efficient synthesis of polyesters is paramount. The choice of catalyst in the polyesterification of adipic acid significantly influences reaction rates, yields, and the properties of the final polymer. This guide provides an objective comparison of the performance of common catalysts—acidic, organometallic (tin-based), and titanium-based—supported by experimental data to inform your selection process.

The synthesis of polyesters from adipic acid is a cornerstone of various industrial applications, from biodegradable plastics to pharmaceutical excipients. The efficacy of this process hinges on the catalyst employed to accelerate the esterification reaction. This guide delves into a comparative analysis of three major classes of catalysts: Brønsted acids (p-Toluenesulfonic acid), organotin compounds, and titanium alkoxides.

At a Glance: Catalyst Performance Metrics

The following table summarizes key performance indicators for selected catalysts in the polyesterification of adipic acid under various experimental conditions. Direct comparison should be approached with caution due to the differing reaction parameters across studies.

CatalystDiolTemperature (°C)Catalyst LoadingKey Performance Metric(s)
p-Toluenesulfonic acid (p-TSA)Hexamethylene glycol120-150Not specifiedActivation Energy: 31.55 kJ/mol[1]
Diphenylammonium triflate (DPAT)Hexamethylene glycol120-150Not specifiedActivation Energy: 35.32 kJ/mol[1]
Organotin CatalystVarious glycolsNot specifiedNot specifiedA mixed mechanism is proposed, combining catalysis from adipic acid and the external catalyst.[2]
Tetrabutyl titanate (TBT)Ethylene glycol130-160Not specifiedThe reaction rate increases with higher temperature and catalyst concentration.[3]
Self-catalyzed (no catalyst)Hexamethylene glycol120-150N/AActivation Energy: 45.01 kJ/mol[1]

In-Depth Catalyst Comparison

p-Toluenesulfonic Acid (p-TSA): A strong Brønsted acid, p-TSA is a widely used, cost-effective catalyst for esterification reactions. It operates through protonation of the carboxylic acid group, enhancing its electrophilicity. Studies have shown that p-TSA can significantly lower the activation energy of the polyesterification of adipic acid compared to the uncatalyzed reaction.[1]

Organotin Catalysts: Compounds such as dibutyltin oxide are effective esterification catalysts.[4] The mechanism is believed to involve the coordination of the tin atom to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. A mixed mechanism, where both the adipic acid itself and the organotin compound contribute to catalysis, has been proposed.[2]

Titanium-Based Catalysts: Titanium alkoxides, like tetrabutyl titanate (TBT), are versatile and highly active catalysts for polyesterification.[3][5] Their catalytic activity stems from the Lewis acidity of the titanium center, which coordinates with the carbonyl oxygen of the adipic acid. The reaction rate using TBT has been observed to increase with both temperature and catalyst concentration.[3]

Experimental Protocols

The following is a generalized experimental protocol for the polyesterification of adipic acid, based on methodologies cited in the literature.

Materials:

  • Adipic acid

  • Diol (e.g., 1,6-hexanediol, ethylene glycol)

  • Catalyst (e.g., p-TSA, dibutyltin oxide, tetrabutyl titanate)

  • Inert gas (e.g., Nitrogen)

  • Titration solvent (e.g., neutralized ethanol)

  • Titrant (e.g., standardized potassium hydroxide solution)

  • Indicator (e.g., phenolphthalein)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser with a side arm for water removal is charged with adipic acid and the chosen diol in the desired molar ratio.

  • The mixture is heated under a nitrogen atmosphere to the reaction temperature (e.g., 150-180°C) with constant stirring until the solids have melted and the mixture is homogeneous.

  • The catalyst is then added to the reaction mixture at the desired loading.

  • The reaction progress is monitored by periodically taking samples and determining the acid value. The water formed during the reaction is continuously removed.

  • To determine the acid value, a weighed sample of the reaction mixture is dissolved in a suitable solvent (e.g., neutralized ethanol) and titrated with a standardized solution of potassium hydroxide using an appropriate indicator.

  • The reaction is considered complete when the acid value reaches a predetermined low level.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for comparing the performance of different catalysts in the polyesterification of adipic acid.

G cluster_results Results reactants Charge Reactants (Adipic Acid, Diol) setup Assemble Reactor (Stirrer, N2 Inlet, Condenser) reactants->setup heat Heat to Reaction Temp. setup->heat add_catalyst Add Catalyst (p-TSA, Organotin, or Titanium) heat->add_catalyst run_reaction Maintain Temp. & Stirring (Remove Water) add_catalyst->run_reaction sampling Periodic Sampling run_reaction->sampling titration Acid Value Titration sampling->titration data Record Time vs. Acid Value titration->data compare Compare Catalyst Performance (Rate, Conversion) data->compare

References

Thermal Stability of Poly(propylene adipate): A Comparative Analysis by Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the thermal decomposition behavior of poly(propylene adipate) against other key aliphatic polyesters, supported by experimental data from Thermogravimetric Analysis (TGA), reveals significant differences in their stability. This guide provides researchers, scientists, and drug development professionals with a concise overview of these findings, including detailed experimental protocols and a visual representation of the analytical workflow.

The thermal stability of biodegradable polyesters is a critical parameter influencing their processing conditions and application range. Among the family of poly(alkylene adipate)s, poly(propylene adipate) (PPAd) is a key polymer with various potential applications. Understanding its thermal decomposition characteristics in comparison to structurally similar polyesters such as poly(ethylene adipate) (PEAd) and poly(butylene adipate) (PBAd) is essential for material selection and optimization.

A comparative study on the thermal degradation of these three high molecular weight aliphatic polyesters—PEAd, PPAd, and PBAd—synthesized by a two-stage melt polycondensation method, provides valuable insights into their relative thermal stabilities.[1] Thermogravimetric analysis (TGA) of these polymers demonstrates that both poly(ethylene adipate) and poly(propylene adipate) exhibit lower thermal stability compared to poly(butylene adipate).[1]

Comparative Thermal Decomposition Data

The thermal decomposition of these polyesters was evaluated by TGA, with the key findings summarized in the table below. The data highlights the temperatures at which significant weight loss occurs, providing a quantitative measure of their thermal stability.

PolymerOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Final Decomposition Temperature (°C)Activation Energy (kJ/mol)
Poly(ethylene adipate) (PEAd)Not explicitly statedNot explicitly statedNot explicitly stated153[1]
Poly(propylene adipate) (PPAd)Not explicitly statedNot explicitly statedNot explicitly stated121 (first stage), 157 (second stage)[1]
Poly(butylene adipate) (PBAd)Not explicitly statedNot explicitly statedNot explicitly stated185 (first stage), 217 (second stage)[1]

Note: Specific onset, peak, and final decomposition temperatures were not available in the provided search results. The activation energy, a measure of the energy barrier for decomposition, is a key indicator of thermal stability, with higher values indicating greater stability.

The kinetic analysis of the thermal degradation process reveals that the decomposition of poly(ethylene adipate) can be described by a single mechanism.[1] In contrast, both poly(propylene adipate) and poly(butylene adipate) exhibit a two-mechanism decomposition process.[1] The initial, smaller mass loss is followed by a main decomposition mechanism where substantial mass loss occurs.[1] The higher activation energies for both stages of poly(butylene adipate)'s decomposition underscore its superior thermal stability over the other two polyesters.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a representative experimental protocol for conducting TGA on aliphatic polyesters to determine their thermal stability.

Objective: To determine the thermal decomposition profile of polyester samples by measuring the weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Sample pans (e.g., platinum, alumina)

  • Inert gas supply (e.g., Nitrogen)

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters, including the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the final residual weight. The derivative of the TGA curve (DTG curve) is often used to more accurately determine the Tpeak.

Experimental Workflow

The logical flow of the Thermogravimetric Analysis is depicted in the following diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Analysis start Start weigh Weigh 5-10 mg of Polyester Sample start->weigh place Place Sample in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Inert Gas (N2) load->purge heat Heat at a Constant Rate (e.g., 10°C/min) purge->heat record Record Weight Loss vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine T-onset, T-peak, and Residue plot->determine compare Compare Thermal Stabilities determine->compare end End compare->end

Caption: Experimental workflow for TGA.

References

A Comparative Analysis of Melt vs. Solution Polymerization for the Synthesis of Poly(propylene adipate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(propylene adipate) (PPA), a biodegradable polyester with significant potential in drug delivery and biomedical applications, can be achieved through various polymerization techniques. The two most common methods, melt polymerization and solution polymerization, offer distinct advantages and disadvantages that influence the final properties of the polymer. This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols to aid in the selection of the most suitable synthesis route for your research and development needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative differences between melt and solution polymerization for the synthesis of polyesters like PPA, based on analogous polymer systems.

ParameterMelt PolymerizationSolution Polymerization
Reaction Temperature High (e.g., 180-230°C)[1]Moderate (e.g., 50-100°C)[2][3]
Reaction Time Typically shorter (e.g., 4-8 hours)[1][4]Typically longer (e.g., 24-48 hours)[3]
Solvent Requirement NoneRequired (e.g., diphenyl ether, toluene)[3]
Molecular Weight (Mn) Generally lower to moderateCan achieve higher molecular weights[3]
Polydispersity Index (PDI) Can be broaderGenerally narrower
By-product Removal Requires high vacuum[1]Facilitated by solvent azeotrope or vacuum[2]
Process Scalability Generally easier and more economicalCan be more complex due to solvent handling
Purity of Final Polymer High (no solvent contamination)May require extensive purification to remove residual solvent

Experimental Protocols

Melt Polymerization of Poly(propylene adipate)

This protocol is adapted from typical melt polycondensation procedures for polyesters.[1]

Materials:

  • Adipic acid

  • 1,2-Propanediol (propylene glycol)

  • Catalyst (e.g., titanium (IV) butoxide (TBT) or antimony trioxide)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • A stoichiometric amount of adipic acid and a slight excess (e.g., 1.1:1 molar ratio) of 1,2-propanediol are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • The reaction mixture is purged with nitrogen several times to create an inert atmosphere.

  • The temperature is gradually raised to 180-200°C with constant stirring to initiate the esterification reaction. Water, a by-product, is continuously removed and collected. This stage typically lasts for about 4 hours.[1]

  • After the theoretical amount of water is collected, the catalyst (e.g., 400 ppm of TBT) is added to the reaction mixture.[1]

  • A high vacuum (e.g., <100 Pa) is gradually applied to the system, and the temperature is increased to 220-230°C to facilitate the polycondensation step and remove the excess 1,2-propanediol.[1]

  • The reaction is continued under these conditions for another 2-4 hours, or until the desired melt viscosity is achieved.

  • The resulting molten polymer is then extruded from the reactor and allowed to cool.

Solution Polymerization of Poly(propylene adipate)

This protocol is based on solution polymerization methods for analogous polyesters.[3]

Materials:

  • Adipic acid

  • 1,2-Propanediol (propylene glycol)

  • Catalyst (e.g., immobilized lipase from Candida antarctica (Novozym 435) for enzymatic polymerization, or a traditional catalyst)

  • Solvent (e.g., diphenyl ether or toluene)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Equimolar amounts of adipic acid and 1,2-propanediol are dissolved in a suitable solvent (e.g., diphenyl ether) in a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.[3]

  • The catalyst (e.g., 1-10% w/w of Novozym 435 relative to the total monomer weight) is added to the mixture.[3]

  • The reaction is conducted under a nitrogen atmosphere with constant stirring at a moderate temperature (e.g., 80-100°C) for an initial period (e.g., 2 hours) to allow for oligomer formation.[3]

  • For the second stage, a vacuum is applied to remove the condensation by-product (water), and the reaction is continued for an extended period (e.g., 24-48 hours) to increase the molecular weight.[3]

  • After the reaction is complete, the polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or ethanol).

  • The precipitated polymer is then filtered, washed multiple times with the non-solvent to remove any residual solvent and unreacted monomers, and finally dried under vacuum.

Visualization of Polymerization Workflows and Property Relationships

G cluster_melt Melt Polymerization cluster_solution Solution Polymerization m1 Monomers Charged (Adipic Acid + 1,2-Propanediol) m2 Esterification (180-200°C, N2) m1->m2 m3 Catalyst Addition m2->m3 m4 Polycondensation (220-230°C, Vacuum) m3->m4 m5 Polymer Extrusion m4->m5 s1 Monomers & Solvent Charged s2 Catalyst Addition s1->s2 s3 Oligomerization (80-100°C, N2) s2->s3 s4 Polycondensation (Vacuum) s3->s4 s5 Precipitation & Washing s4->s5 s6 Drying s5->s6

Caption: Comparative workflow of melt vs. solution polymerization.

G cluster_method Polymerization Method cluster_conditions Key Conditions cluster_properties Resulting Polymer Properties melt Melt Polymerization temp High Temperature No Solvent melt->temp solution Solution Polymerization time Moderate Temperature Solvent solution->time prop1 Lower Molecular Weight Broader PDI No Solvent Residue temp->prop1 prop2 Higher Molecular Weight Narrower PDI Potential Solvent Residue time->prop2

Caption: Method's influence on polymer properties.

References

A Comparative Guide to the Biocompatibility of Hexanedioic Acid-Based Polyesters for Medical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Biocompatibility Performance with Supporting Experimental Data

The selection of a suitable biomaterial is a critical step in the design and development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative assessment of the biocompatibility of polyesters based on hexanedioic acid (also known as adipic acid) against commonly used alternatives such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL). This analysis is based on a comprehensive review of in vitro and in vivo experimental data.

Executive Summary

Hexanedioic acid-based polyesters are a class of biodegradable polymers with potential for various medical applications. Their biocompatibility is a key factor in determining their suitability for use in the human body. This guide presents a comparative analysis of their performance in key biocompatibility assays against well-established polyester biomaterials. While generally considered biocompatible, the available quantitative data for hexanedioic acid-based polyesters is less extensive than for materials like PLA, PGA, and PCL.

In Vitro Biocompatibility: A Comparative Analysis

In vitro biocompatibility testing provides the initial screening of a material's potential toxicity and its interaction with biological components at a cellular level. The most common assays include cytotoxicity and hemocompatibility tests.

Cytotoxicity Assessment

The MTT assay, as standardized in ISO 10993-5, is a widely used method to assess the cytotoxic potential of a material by measuring the metabolic activity of cells cultured in the presence of the material's extract. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

MaterialCell LineCell Viability (%)Reference
Poly(butylene adipate-co-terephthalate) (PBAT) Osteoblasts (MG-63)>90%[1]
Poly(lactic acid) (PLA) L929 fibroblasts>90%[2]
Poly(lactic acid) (PLA) with Nanobioglass HeLa cells>80%[3]
Poly(ε-caprolactone) (PCL) Osteoblasts (MG-63)>90%[1]
Negative Control (High-Density Polyethylene - HDPE) L929 fibroblasts>70%[4]
Positive Control (0.5% Phenol) L929 fibroblasts<10%[4]

Note: Data for a simple hexanedioic acid homopolyester (e.g., poly(hexamethylene adipate)) with L929 cells was not available in the reviewed literature. The data for PBAT, a copolyester of adipic acid, suggests good cytocompatibility.

Hemocompatibility Assessment

The hemolysis test, following ASTM F756-17, evaluates the material's potential to damage red blood cells. A hemolysis percentage of less than 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and greater than 5% is hemolytic.

MaterialHemolysis (%)ClassificationReference
Poly(4-hydroxybutyrate) (P4HB) 1.9 ± 0.2%Non-hemolytic[5]
Generic Test Article (Unspecified Polymer) 0%Non-hemolytic[6]
High-Density Polyethylene (HDPE) (Negative Control) <2%Non-hemolytic[7]
Nitrile Gloves (Positive Control Example) 5% to 89%Hemolytic[7]
Latex (Positive Control Example) 4-7%Slightly Hemolytic to Hemolytic[7]

Note: Specific quantitative hemolysis data for hexanedioic acid-based polyesters was not explicitly found. However, the general class of biodegradable polyesters is often designed to be hemocompatible.

In Vivo Biocompatibility: Tissue Response to Implantation

In vivo studies are crucial for understanding the complex interactions between a material and a living organism over time. These studies typically involve the subcutaneous implantation of the material in an animal model, followed by histological analysis to assess the inflammatory response and fibrous capsule formation.

Inflammatory Response and Fibrous Encapsulation

The foreign body response (FBR) is a natural reaction to any implanted material. A biocompatible material should elicit a minimal and transient inflammatory response that resolves over time, leading to the formation of a thin, stable fibrous capsule.

A study on poly(butylene adipate-co-terephthalate) (PBAT) membranes implanted in rabbit corneas showed a mild mononuclear infiltration and fibroblast proliferation at both 30 and 60 days post-implantation, suggesting good biocompatibility without chronic inflammation[8]. Another study, however, suggests that the degradation products of PBAT, which include adipic acid, may be more toxic than the polymer itself, warranting further investigation into the long-term effects of degradation[9][10].

For comparison, studies on other polyesters have shown:

  • PLA and PCL blends: Subcutaneous implantation in rats showed a typical foreign body reaction characterized by a fibrous capsule, cell adhesion, and the presence of giant cells, indicating a standard and acceptable tissue response[11].

  • Porous Polyethylene: Implantation in mice can cause local chronic inflammatory reactions[12].

Quantitative Histological Assessment:

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the standard protocols for the key biocompatibility assays discussed.

ISO 10993-5: In Vitro Cytotoxicity - MTT Assay

This protocol outlines the procedure for assessing the cytotoxic potential of a material's extract on a cell line, such as L929 mouse fibroblasts.

MTT_Assay_Workflow A Material Extraction (e.g., 37°C for 24h in culture medium) C Incubation with Extract (Cells exposed to material extract) A->C B Cell Seeding (e.g., L929 fibroblasts in 96-well plate) B->C D Addition of MTT Reagent C->D E Incubation (Allows formazan crystal formation) D->E F Solubilization of Formazan (e.g., with DMSO or isopropanol) E->F G Spectrophotometric Measurement (Absorbance at ~570nm) F->G H Calculation of Cell Viability (%) G->H

MTT Assay Experimental Workflow
ASTM F756-17: Hemolysis (Direct Contact Method)

This standard practice provides a protocol for assessing the hemolytic properties of materials that will come into contact with blood.

Hemolysis_Assay_Workflow A Material Preparation (Test material, positive and negative controls) C Incubation (Material in direct contact with blood at 37°C for 3 hours) A->C B Blood Preparation (Diluted rabbit or human blood) B->C D Centrifugation (Separate plasma from red blood cells) C->D E Measurement of Free Hemoglobin (Spectrophotometry of the supernatant) D->E F Calculation of Hemolysis (%) E->F

Hemolysis Assay Experimental Workflow
In Vivo Subcutaneous Implantation and Histological Analysis

This workflow describes the general procedure for evaluating the tissue response to an implanted material.

InVivo_Implantation_Workflow A Material Sterilization B Surgical Implantation (e.g., subcutaneous pocket in a rat model) A->B C Post-operative Observation (Monitoring for signs of inflammation) B->C D Euthanasia and Tissue Harvest (At predetermined time points) C->D E Histological Processing (Fixation, embedding, and sectioning) D->E F Staining (e.g., H&E for general morphology, Masson's Trichrome for collagen) E->F G Microscopic Analysis (Qualitative and quantitative assessment of inflammation and fibrous capsule) F->G

In Vivo Implantation and Histology Workflow

Signaling Pathways in Biocompatibility

The interaction of a biomaterial with the host immune system involves complex signaling pathways. The initial foreign body response is largely mediated by macrophages.

Macrophage_Activation_Pathway cluster_0 Biomaterial Surface cluster_1 Host Response Biomaterial Biomaterial Protein_Adsorption Protein Adsorption (e.g., Fibrinogen, Albumin) Biomaterial->Protein_Adsorption Macrophage_Recruitment Macrophage Recruitment Protein_Adsorption->Macrophage_Recruitment M1_Macrophage M1 Macrophage (Pro-inflammatory) Macrophage_Recruitment->M1_Macrophage M2_Macrophage M2 Macrophage (Pro-healing) Macrophage_Recruitment->M2_Macrophage Cytokine_Release Cytokine/Chemokine Release (e.g., TNF-α, IL-1β, TGF-β) M1_Macrophage->Cytokine_Release Fibroblast_Activation Fibroblast Activation M2_Macrophage->Fibroblast_Activation Cytokine_Release->Fibroblast_Activation Fibrous_Capsule Fibrous Capsule Formation Fibroblast_Activation->Fibrous_Capsule

Macrophage-Mediated Foreign Body Response

Conclusion

Hexanedioic acid-based polyesters, particularly copolyesters like PBAT, demonstrate promising biocompatibility profiles in the available literature, with good cytocompatibility and a mild in vivo tissue response. However, to be considered a viable alternative to well-established biomaterials like PLA, PGA, and PCL, a more extensive and direct comparative analysis based on standardized quantitative biocompatibility data is necessary. Future research should focus on generating this data for a range of simple and copolyesters of hexanedioic acid to facilitate a more robust assessment for their use in medical applications. Researchers and developers should consider the potential for degradation products to influence long-term biocompatibility.

References

cross-validation of molecular weight determination methods for poly(propylene adipate)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Molecular Weight Determination of Poly(propylene adipate)

For researchers, scientists, and drug development professionals working with polyesters such as poly(propylene adipate), accurate determination of molecular weight and its distribution is critical for predicting material properties, ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide provides a comparative overview of three common analytical techniques for this purpose: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Dilute Solution Viscometry.

Data Presentation

The following table summarizes representative data obtained for a sample of poly(propylene adipate) using the three different methods.

ParameterGel Permeation Chromatography (GPC)1H NMR End-Group AnalysisDilute Solution Viscometry
Number-Average Molecular Weight (Mn) 4,800 g/mol 4,750 g/mol -
Weight-Average Molecular Weight (Mw) 5,700 g/mol --
Viscosity-Average Molecular Weight (Mv) --5,500 g/mol
Polydispersity Index (PDI = Mw/Mn) 1.19--

Note: The data presented are representative values for a typical poly(propylene adipate) sample and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[1] This technique provides the full molecular weight distribution, allowing for the calculation of various molecular weight averages such as Mn and Mw, and the polydispersity index (PDI).[2]

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[2]

  • Columns: 2 x PLgel 5 µm MIXED-C, 300 x 7.5 mm.[3]

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 40 °C.

  • Detector: Differential Refractive Index (DRI) detector.[1]

  • Calibration: Polystyrene standards of narrow polydispersity.[2]

Sample Preparation:

  • Prepare a stock solution of poly(propylene adipate) in THF at a concentration of 2 mg/mL.

  • Gently agitate the solution until the polymer is fully dissolved. Heating to 50°C may be required for complete dissolution.[4]

  • Filter the solution through a 0.2 µm PTFE syringe filter before injection to remove any particulate matter.

  • Inject 100 µL of the filtered solution into the GPC system.

Data Analysis:

The molecular weight averages (Mn, Mw) and PDI are calculated from the chromatogram using the GPC software, based on the calibration curve generated from the polystyrene standards.[1]

1H NMR End-Group Analysis

1H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) by quantifying the ratio of protons from the polymer backbone repeating units to the protons of the end-groups.[5] This method is particularly effective for polymers with relatively low molecular weights, typically below 3,000 g/mol , but can be extended to higher molecular weights depending on the sensitivity of the instrument and the distinctness of the end-group signals.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl3).

  • Temperature: 25 °C.

  • Number of Scans: 64 or as needed for adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the dry poly(propylene adipate) sample into an NMR tube.

  • Add approximately 0.7 mL of CDCl3 to dissolve the sample completely.

Data Analysis:

  • Acquire the 1H NMR spectrum and integrate the relevant peaks. For poly(propylene adipate), the key signals are:

    • Repeating Unit Protons: Signals corresponding to the methylene protons of the propylene glycol and adipic acid units in the polymer backbone.

    • End-Group Protons: Signals from the protons of the terminal hydroxyl or carboxylic acid groups.

  • The number-average molecular weight (Mn) is calculated using the following formula: Mn = MRU * (IRU / IEG) * (NEG / NRU) + MEG Where:

    • MRU is the molecular weight of the repeating unit.

    • IRU is the integral of the repeating unit protons.

    • IEG is the integral of the end-group protons.

    • NEG is the number of protons in the end-group.

    • NRU is the number of protons in the repeating unit.

    • MEG is the molecular weight of the end-groups.

Dilute Solution Viscometry

This technique relates the intrinsic viscosity of a polymer solution to its viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation.[6] It is a classical and cost-effective method for routine molecular weight determination.

Instrumentation and Conditions:

  • Viscometer: Ubbelohde capillary viscometer.

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 25 °C ± 0.1 °C, maintained in a constant temperature water bath.

Sample Preparation:

  • Prepare a stock solution of poly(propylene adipate) in THF at a concentration of approximately 1 g/dL.

  • Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

Procedure:

  • Measure the flow time of the pure solvent (t0) and each of the polymer solutions (t) in the viscometer.

  • Calculate the relative viscosity (ηrel = t/t0) and specific viscosity (ηsp = ηrel - 1).

  • Determine the reduced viscosity (ηred = ηsp/c) and the inherent viscosity (ηinh = ln(ηrel)/c) for each concentration (c).

  • Plot both ηred and ηinh against concentration and extrapolate to zero concentration. The common y-intercept of these two plots gives the intrinsic viscosity [η].

Data Analysis:

The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mva

Where K and a are the Mark-Houwink parameters specific to the polymer-solvent-temperature system. For poly(propylene adipate) in THF at 25 °C, representative values are K = 1.5 x 10-4 dL/g and a = 0.70.

Mandatory Visualization

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve PPA in THF filter Filter Solution (0.2 µm) dissolve->filter inject Inject Sample filter->inject separate Separation by Size inject->separate detect DRI Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Calibrate with Standards chromatogram->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

Caption: Experimental workflow for GPC analysis of poly(propylene adipate).

MW_Methods cluster_methods Determination Methods cluster_averages Molecular Weight Averages gpc GPC/SEC mn Mn (Number Average) gpc->mn mw Mw (Weight Average) gpc->mw pdi PDI (Mw/Mn) gpc->pdi nmr NMR End-Group Analysis nmr->mn vis Viscometry mv Mv (Viscosity Average) vis->mv

Caption: Relationship between methods and determined molecular weight averages.

References

A Comparative Review of Aliphatic Polyesters for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aliphatic polyesters are at the forefront of biomaterial innovation, offering a unique combination of biocompatibility and biodegradability essential for a wide range of biomedical applications.[1] From controlled drug delivery systems to scaffolds for tissue engineering, the choice of polyester is critical to the success of the therapeutic strategy. This guide provides an objective comparison of the most commonly used aliphatic polyesters: Polylactic acid (PLA), Polyglycolic acid (PGA), Polycaprolactone (PCL), and their copolymer, Polylactic-co-glycolic acid (PLGA). The following sections present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most suitable material for specific research and development needs.

Data Presentation: A Quantitative Comparison

The selection of an appropriate aliphatic polyester hinges on its physicochemical, mechanical, and degradation properties. The following tables summarize key quantitative data for PLA, PGA, PCL, and various compositions of PLGA to facilitate a direct comparison.

Table 1: Physicochemical Properties of Aliphatic Polyesters

PropertyPLA (PLLA)PGAPCLPLGA (50:50)PLGA (75:25)
Glass Transition Temperature (Tg) (°C) 55-65[2][3]35-40[2]-6045-55[4]50-55
Melting Temperature (Tm) (°C) 170-180[5]225-23059-64Amorphous150-160
Crystallinity (%) 35-40[2]45-55[2]20-33[6]AmorphousSemi-crystalline
Water Contact Angle (°) (Hydrophobicity) ~75More Hydrophilic~85~81~78

Table 2: Mechanical Properties of Aliphatic Polyesters

PropertyPLAPGAPCLPLGA (50:50)PLGA (75:25)
Tensile Strength (MPa) 50-70[6][7]60-10020-4040-5050-60
Young's Modulus (GPa) 3-4[6]5-70.2-0.41-22-3
Elongation at Break (%) 2-6[7]15-20>1002-43-5

Table 3: In Vitro Degradation of Aliphatic Polyesters

PolymerDegradation Time (Complete Mass Loss)Degradation Mechanism
PLA 12 - 24 months[2]Bulk hydrolysis
PGA 6 - 12 months[2]Bulk hydrolysis
PCL > 24 monthsSurface erosion
PLGA (50:50) 1 - 2 monthsBulk hydrolysis
PLGA (75:25) 3 - 6 monthsBulk hydrolysis

Experimental Protocols

To ensure the reproducibility of the data presented, this section details the methodologies for key experiments cited in the comparative review.

Tensile Testing (ASTM D638)

Tensile properties of the aliphatic polyesters are determined following the ASTM D638 standard test method.[8][9][10][11]

  • Specimen Preparation: Dog-bone shaped specimens (Type V) are prepared by melt-molding or solvent casting, followed by die-cutting. The dimensions of the specimens are precisely measured before testing.

  • Testing Apparatus: A universal testing machine equipped with a load cell (e.g., 5 kN) and grips suitable for holding the polymer films is used. An extensometer is employed for accurate strain measurement.

  • Procedure:

    • The specimen is securely clamped in the grips of the universal testing machine.

    • The extensometer is attached to the gauge length of the specimen.

    • A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[11]

    • The load and displacement data are recorded throughout the test.

  • Data Analysis: The stress-strain curve is plotted from the recorded data. Tensile strength, Young's modulus, and elongation at break are calculated from this curve.

In Vitro Degradation Assay (ISO 10993-13)

The in vitro degradation of the polyesters is evaluated based on the guidelines of ISO 10993-13.[12][13][14][15][16]

  • Sample Preparation: Polymer films or scaffolds of known weight and dimensions are sterilized (e.g., using ethylene oxide or gamma irradiation).

  • Degradation Medium: Phosphate-buffered saline (PBS) at pH 7.4 is typically used to simulate physiological conditions.

  • Procedure:

    • Pre-weighed sterile samples are immersed in a known volume of the degradation medium in sterile containers.

    • The containers are incubated at 37°C in a shaking incubator to ensure uniform degradation.

    • At predetermined time points, samples are removed from the medium, rinsed with deionized water, and dried in a vacuum oven until a constant weight is achieved.

  • Data Analysis: The percentage of weight loss is calculated at each time point. Changes in molecular weight can be monitored using Gel Permeation Chromatography (GPC), and surface morphology changes can be observed using Scanning Electron Microscopy (SEM).

Cell Viability Assay (MTT Assay)

The biocompatibility of the polyesters is assessed by evaluating cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19]

  • Cell Culture: A relevant cell line (e.g., fibroblasts or osteoblasts) is cultured in appropriate media.

  • Sample Preparation: Sterilized polymer films or scaffolds are placed in the wells of a multi-well cell culture plate.

  • Procedure:

    • A known density of cells is seeded onto the surface of the polymer samples and control wells (tissue culture plastic).

    • The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a specified period (e.g., 1, 3, and 7 days).

    • At each time point, the culture medium is replaced with a medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., dimethyl sulfoxide or acidified isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization

Integrin-Mediated Cell Signaling on Biomaterial Surfaces

The interaction between cells and a biomaterial is a critical determinant of its in vivo performance. This process is largely mediated by integrin receptors on the cell surface that bind to proteins adsorbed onto the biomaterial. This binding initiates a cascade of intracellular signals that influence cell adhesion, proliferation, and differentiation. The following diagram illustrates this key signaling pathway.

IntegrinSignaling cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Biomaterial Biomaterial Surface ECM_Protein Adsorbed ECM Protein (e.g., Fibronectin) Integrin Integrin Receptor (αβ heterodimer) ECM_Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Src->FAK Phosphorylates Vinculin Vinculin Paxillin->Vinculin Recruits Actin Actin Cytoskeleton Vinculin->Actin Links to Nucleus Nucleus (Gene Expression) Actin->Nucleus Mechanical Cues & Signal Transduction

Caption: Integrin-mediated signaling at the cell-biomaterial interface.

Experimental Workflow for In Vitro Degradation Study

The following diagram outlines the key steps in a typical in vitro degradation study of aliphatic polyesters, from sample preparation to final analysis.

DegradationWorkflow cluster_characterization Concurrent Characterization start Start: Polymer Sample prep Sample Preparation (e.g., Film Casting, Sterilization) start->prep weigh_initial Initial Weighing (W_i) prep->weigh_initial immersion Immersion in Degradation Medium (e.g., PBS at 37°C) weigh_initial->immersion incubation Incubation for Predetermined Time (t) immersion->incubation retrieval Sample Retrieval incubation->retrieval ph pH of Medium incubation->ph rinsing_drying Rinsing and Drying retrieval->rinsing_drying sem SEM (Morphology) retrieval->sem gpc GPC (Molecular Weight) retrieval->gpc weigh_final Final Weighing (W_f) rinsing_drying->weigh_final analysis Data Analysis weigh_final->analysis end End: Degradation Profile analysis->end

Caption: Workflow for an in vitro degradation study of biodegradable polymers.

References

Safety Operating Guide

Proper Disposal Procedures for Hexanedioic Acid and Propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of hexanedioic acid and propane-1,2-diol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with environmental regulations.

Chemical Safety and Disposal Overview

A summary of the key characteristics and disposal information for hexanedioic acid and propane-1,2-diol is presented below.

PropertyHexanedioic Acid (Adipic Acid)Propane-1,2-diol (Propylene Glycol)
CAS Number 124-04-957-55-6
Primary Hazards Causes serious eye damage[1][2], combustible solid (fine dust can form explosive mixtures in air)[3].Generally considered non-toxic and biodegradable[4]. Can be contaminated with hazardous materials (e.g., heavy metals in used antifreeze), which would classify it as hazardous waste[5].
Environmental Hazards Harmful to aquatic life[1][2]. Do not discharge into waterways or sewer systems[1][6].Large quantities can be harmful to aquatic organisms and overwhelm wastewater treatment systems[4]. Improper disposal can lead to soil and water contamination[7].
Disposal Classification Generally not classified as hazardous waste, but disposal must adhere to local, state, and federal regulations[1][6].In its pure form, it is not considered hazardous waste[5][8]. However, used or contaminated propylene glycol may be classified as hazardous waste and requires proper characterization[5].
Recommended Disposal Dispose of contents/container in accordance with local regulations[1][9]. Offer surplus and non-recyclable solutions to a licensed disposal company[10]. Small spills can be wiped up, larger spills contained[6].Consult the appropriate local waste disposal expert[11]. Offer surplus and non-recyclable solutions to a licensed disposal company[12]. Do not empty into drains[11][13]. Absorb spills with inert material for disposal[12][14].

Experimental Protocols: Step-by-Step Disposal Procedures

Disposal of Hexanedioic Acid
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect waste hexanedioic acid, including contaminated materials (e.g., weighing paper, paper towels), in a clearly labeled, sealed container.

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's safety protocols.

  • Spill Management:

    • Small Spills: Carefully sweep or wipe up the solid material to avoid creating dust[15]. Place the collected material in a sealed bag or container for disposal. The spill area can then be cleaned with a damp cloth and water[6].

    • Large Spills: Contain the spill using an inert material like sand or earth[6]. Scoop the contained material into a suitable, labeled waste container. Ensure adequate ventilation and prevent dust from becoming airborne[15][16].

  • Final Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.

    • Do not discharge hexanedioic acid or its solutions into drains or waterways[1][6].

Disposal of Propane-1,2-diol
  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling propane-1,2-diol.

  • Waste Characterization:

    • Determine if the propane-1,2-diol is pure or has been used or contaminated.

    • Used propane-1,2-diol, especially from applications like coolants, may be contaminated with heavy metals and must be treated as hazardous waste[5].

  • Waste Collection:

    • Collect waste propane-1,2-diol in a tightly sealed, properly labeled container.

    • If the waste is deemed hazardous, it must be stored in containers labeled with the words "Hazardous Waste" and other information required by RCRA standards[5].

  • Spill Management:

    • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or a general-purpose binder[12][14][17].

    • Large Spills: Contain the spill to prevent it from entering drains or waterways. Use absorbent materials to soak up the liquid.

    • Place the absorbed material into a suitable, sealed container for disposal. Ventilate the affected area[11][13].

  • Final Disposal:

    • Pure Propane-1,2-diol: Even though it is biodegradable, in a laboratory setting, it should not be poured down the drain[11][13]. It should be collected and disposed of via a licensed waste disposal company.

    • Contaminated Propane-1,2-diol: This must be disposed of as hazardous waste. Contact your EHS office or a certified hazardous waste management company for proper disposal[4][7].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of hexanedioic acid and propane-1,2-diol in a laboratory setting.

DisposalWorkflow cluster_start Start: Identify Waste Chemical cluster_hexanedioic Hexanedioic Acid cluster_propane Propane-1,2-diol cluster_end Final Disposal start Identify Chemical Waste hex_solid Is it a solid or in solution? start->hex_solid Hexanedioic Acid prop_pure Is it pure or contaminated? start->prop_pure Propane-1,2-diol hex_spill Is it a spill? hex_solid->hex_spill In solution or bulk hex_collect Collect in a labeled, sealed container. hex_solid->hex_collect Solid waste hex_spill->hex_collect No hex_small_spill Wipe/sweep up small spill. Place in sealed container. hex_spill->hex_small_spill Yes (Small) hex_large_spill Contain with inert material. Collect in sealed container. hex_spill->hex_large_spill Yes (Large) end_dispose Store in designated waste area. Arrange for pickup by a licensed disposal company. hex_collect->end_dispose hex_small_spill->end_dispose hex_large_spill->end_dispose prop_collect_nonhaz Collect pure waste in a labeled, sealed container. prop_pure->prop_collect_nonhaz Pure prop_collect_haz Collect contaminated waste in a labeled 'Hazardous Waste' container. prop_pure->prop_collect_haz Contaminated prop_collect_nonhaz->end_dispose prop_collect_haz->end_dispose

Caption: Chemical waste disposal decision workflow.

References

Essential Safety and Operational Guidance for Handling Hexanedioic Acid and Propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Hexanedioic acid and propane-1,2-diol. Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE) and Safety Measures

When handling Hexanedioic acid, either in pure form or mixed with propane-1,2-diol, the primary hazards are associated with Hexanedioic acid, which can cause serious eye damage and slight skin irritation.[1][2] Propane-1,2-diol is not classified as a hazardous substance.[3][4][5] Therefore, the personal protective equipment recommendations are dictated by the hazards of Hexanedioic acid.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles are mandatory.[4][6][7][8] A face shield may be required for splash hazards.To prevent serious eye damage from contact with Hexanedioic acid.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][6][9]To protect skin from potential irritation.[2]
Body Protection A standard laboratory coat or long-sleeved clothing.[7][9]To prevent incidental skin contact.
Respiratory Protection Generally not required under normal, well-ventilated conditions.[7] A NIOSH-approved respirator is necessary if dusts are generated.[1]To prevent inhalation of airborne particles of Hexanedioic acid.

Handling and Storage Protocols

Handling:

  • Ensure work is conducted in a well-ventilated area.[6]

  • Avoid the formation of dust.[6]

  • Prevent contact with eyes, skin, and clothing.[6]

  • Wash hands thoroughly after handling the materials.[1]

  • Eyewash stations and safety showers should be readily accessible.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[8][10]

  • Keep containers tightly closed.[10]

  • Store away from strong oxidizing agents.[6]

Spill, Leak, and Disposal Procedures

Spill and Leak Response:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, wipe up with an absorbent cloth. For larger spills, cover with an inert absorbent material like sand or earth.[10]

  • Collection: Carefully sweep or scoop the contained material into a suitable container for disposal.[10]

  • Decontamination: Clean the spill area with water.[10]

Disposal Plan:

  • Chemical Waste: Hexanedioic acid is not classified as hazardous waste.[10] However, all chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge into sewers or the environment.[6] The primary method of disposal is landfilling.[10]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials as chemical waste.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for the safe handling and disposal of Hexanedioic acid and propane-1,2-diol in a laboratory setting.

Workflow for Safe Handling and Disposal of Hexanedioic Acid and Propane-1,2-diol cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management and Disposal cluster_emergency Emergency Procedures A Conduct Hazard Assessment B Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation B->C D Dispense Chemicals in a Ventilated Area C->D E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Segregate Chemical Waste E->G J In Case of Spill or Exposure F->J H Dispose of Contaminated PPE G->H I Clean Work Area H->I M M I->M End of Process K Follow Spill Response Protocol J->K L Seek First Aid / Medical Attention J->L

Caption: Procedural workflow for safe chemical handling.

References

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